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Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- Documentation Hub

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  • Product: Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)-
  • CAS: 938374-65-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Niche Phenoxyalkanoic Acid This technical guide provides a comprehensive overview of 3-(4-chloro-3,5-dimethylphenoxy)propanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Phenoxyalkanoic Acid

This technical guide provides a comprehensive overview of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid, a substituted phenoxyalkanoic acid. While specific research on this exact molecule is not widely published, its structural motifs are of significant interest in medicinal chemistry and agrochemical research. Phenoxyalkanoic acids, as a class, are known for a variety of biological activities, including their use as herbicides.[1][2] This guide will detail the chemical structure, a proposed synthesis pathway based on established methodologies, and the expected analytical characteristics for the structural elucidation of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid is defined by a 4-chloro-3,5-dimethylphenol moiety linked via an ether bond to a propanoic acid at the third carbon.

Systematic IUPAC Name: 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

Chemical Structure:

Figure 1: Chemical structure of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₃ClO₃Calculated
Molecular Weight 228.67 g/mol Calculated
XlogP3 3.2Predicted[3]
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 3Calculated
Rotatable Bond Count 4Calculated

Proposed Synthesis: The Williamson Ether Synthesis Approach

The most direct and established method for synthesizing phenoxyalkanoic acids is the Williamson ether synthesis.[4][5][6][7][8] This nucleophilic substitution reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.[6][7][8]

In the context of synthesizing 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid, the key starting materials are 4-chloro-3,5-dimethylphenol and a 3-halopropanoic acid, such as 3-chloropropanoic acid or 3-bromopropanoic acid.

Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-chloro-3,5-dimethylphenol 4-chloro-3,5-dimethylphenol Deprotonation Step 1: Deprotonation of Phenol 4-chloro-3,5-dimethylphenol->Deprotonation Forms phenoxide 3-halopropanoic acid 3-halopropanoic acid Nucleophilic Attack Step 2: Nucleophilic Attack 3-halopropanoic acid->Nucleophilic Attack Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH)->Deprotonation Deprotonation->Nucleophilic Attack Phenoxide ion Acidification Acidification Nucleophilic Attack->Acidification Crude product Extraction Extraction Acidification->Extraction Crystallization Crystallization Extraction->Crystallization Target Molecule 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid Crystallization->Target Molecule

Figure 2: Proposed workflow for the synthesis of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid.

Detailed Experimental Protocol

Materials:

  • 4-chloro-3,5-dimethylphenol[9][10][11][12]

  • 3-chloropropanoic acid[13]

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[5]

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated[5]

  • Diethyl ether or other suitable organic solvent for extraction[4]

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 4-chloro-3,5-dimethylphenol in an aqueous solution of a slight molar excess of sodium hydroxide. Heat the mixture gently to ensure complete dissolution and formation of the sodium 4-chloro-3,5-dimethylphenoxide.[4][5]

  • Nucleophilic Substitution: To the heated phenoxide solution, add a solution of 3-chloropropanoic acid (equimolar to the starting phenol) dropwise over a period of 30-60 minutes. Maintain the reaction mixture at reflux for 2-4 hours to ensure the completion of the reaction.[1][14]

  • Work-up and Acidification: After the reflux period, cool the reaction mixture to room temperature. Transfer the mixture to a beaker and acidify with concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2), which will precipitate the crude 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid.[4][5]

  • Extraction and Purification: The precipitated solid can be collected by vacuum filtration and washed with cold water. Alternatively, the acidified mixture can be extracted with an organic solvent like diethyl ether. The organic layers are then combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.[4]

  • Recrystallization: The crude solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid.

Structural Elucidation and Analytical Characterization

The confirmation of the chemical structure and the assessment of the purity of the synthesized 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid would rely on a combination of spectroscopic techniques.[15][16][17][18] The expected spectral data can be predicted based on the known spectra of analogous compounds like 3-phenoxypropanoic acid.[19][20][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, and the two methylene groups of the propanoic acid chain. The aromatic protons would likely appear as a singlet due to their symmetrical environment. The methylene group adjacent to the oxygen (O-CH₂) would be a triplet, and the methylene group adjacent to the carboxylic acid (CH₂-COOH) would also be a triplet. The two methyl groups on the phenyl ring would appear as a singlet.

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the carboxylic acid carbon, the aromatic carbons (with distinct shifts for the carbon atoms bearing the chloro, methyl, and ether linkages), and the aliphatic carbons of the propanoic acid chain.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-O stretches for the ether linkage, and C-H stretches for the aromatic and aliphatic portions of the molecule.[21]

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the propanoic acid moiety.[19]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (singlet), O-CH₂ (triplet), CH₂-COOH (triplet), Ar-CH₃ (singlet)
¹³C NMR C=O (carboxylic acid), Aromatic C's, C-O (ether), Aliphatic C's
IR (cm⁻¹) ~3000 (broad, O-H), ~1700 (C=O), ~1250 & ~1050 (C-O), ~2950 (aliphatic C-H), ~3050 (aromatic C-H)
MS (m/z) Molecular ion peak corresponding to C₁₁H₁₃ClO₃ with characteristic M+2 isotope peak for chlorine

Potential Applications and Future Research Directions

Given that many chlorinated phenoxyalkanoic acids exhibit herbicidal properties, 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid could be a candidate for screening in agrochemical applications.[1][2] Furthermore, the structural framework of this molecule could serve as a scaffold for the development of novel bioactive compounds in the pharmaceutical industry. The synthesis of a library of derivatives with modifications to the aromatic ring or the carboxylic acid moiety could lead to the discovery of new therapeutic agents.

Safety and Handling

As a novel chemical entity, 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be developed upon synthesis and characterization.

References

Sources

Exploratory

CAS number for 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

An In-Depth Technical Guide to 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid Foreword for the Research Professional This document serves as a comprehensive technical guide for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the compound 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid. It is important to note at the outset that a specific CAS Registry Number for this compound is not readily found in major chemical databases as of the time of this writing. This suggests that 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid may be a novel or less-characterized molecule. Consequently, this guide has been structured to provide a robust framework for its synthesis, characterization, and potential applications by drawing upon established principles and data from structurally analogous compounds, particularly its 2-positional isomer, 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid, and the broader class of chlorinated phenoxy acid herbicides.

Compound Identification and Structure

The nomenclature specifies a propanoic acid moiety linked via an ether bond at its 3-position to the hydroxyl group of 4-chloro-3,5-dimethylphenol.

Chemical Structure:

Figure 1: Chemical structure of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid.

Physicochemical Properties (Predicted)

Due to the absence of experimental data for the target compound, the following properties are estimated based on the known values for the closely related 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid and general characteristics of similar phenoxyalkanoic acids.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₃ClO₃-
Molecular Weight 228.67 g/mol -
Appearance White to off-white solidTypical for this class of compounds.
Melting Point 100-120 °CThe 2-isomer has a melting point around 116-119°C.
Boiling Point > 300 °C (decomposes)High due to the carboxylic acid group.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate.The carboxylic acid group provides some water solubility, which is pH-dependent.
pKa ~4-5Typical for a carboxylic acid.

Synthesis Methodology

A plausible and efficient route to synthesize 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid is a two-step process involving the initial synthesis of 4-chloro-3,5-dimethylphenol, followed by a Williamson ether synthesis.

G start Starting Material: 3,5-Dimethylphenol chlorination Step 1: Chlorination start->chlorination phenol Intermediate: 4-Chloro-3,5-dimethylphenol chlorination->phenol ether_synthesis Step 2: Williamson Ether Synthesis phenol->ether_synthesis ester Intermediate: Ethyl 3-(4-chloro-3,5-dimethylphenoxy)propanoate ether_synthesis->ester reagent Reagent: Ethyl 3-bromopropanoate Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reagent->ether_synthesis hydrolysis Step 3: Hydrolysis ester->hydrolysis product Final Product: 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid hydrolysis->product reagent2 Reagent: NaOH or LiOH Solvent (e.g., THF/Water) reagent2->hydrolysis purification Purification: Recrystallization or Chromatography product->purification

Figure 2: Proposed synthetic workflow for 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 4-Chloro-3,5-dimethylphenol

  • Reaction Setup: In a fume hood, dissolve 3,5-dimethylphenol in a suitable chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Chlorination: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench it by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 4-chloro-3,5-dimethylphenol.

Part B: Synthesis of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

  • Reaction Setup: To a solution of 4-chloro-3,5-dimethylphenol in a polar aprotic solvent like acetone or DMF, add a base such as anhydrous potassium carbonate.

  • Ether Synthesis: Add ethyl 3-bromopropanoate to the suspension and heat the mixture to reflux. Monitor the reaction by TLC.

  • Isolation of Ester: After completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent. The resulting crude product is ethyl 3-(4-chloro-3,5-dimethylphenoxy)propanoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide or sodium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Extraction: Remove the THF under reduced pressure. Acidify the aqueous residue with dilute HCl to a pH of ~2. The product, 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid, will precipitate. Extract the product with ethyl acetate.

  • Final Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by recrystallization.

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compound.

Structural Elucidation:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons, the two methyl groups on the benzene ring, and the two methylene groups of the propanoic acid chain, along with a broad singlet for the carboxylic acid proton.

    • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also offer structural information.

  • Infrared (IR) Spectroscopy: An IR spectrum should display a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-O ether stretches.

Quantitative Analysis and Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of phenoxypropanoic acids.

General HPLC Method Protocol:

  • System: An HPLC system equipped with a UV detector.

  • Column: A C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure the analyte is in its protonated form).

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (typically around 230 or 280 nm).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase and create a series of dilutions for a calibration curve.

  • Analysis: Inject the standards and the sample. Purity is determined by the area percentage of the main peak.

For trace-level quantification in complex matrices, such as environmental samples, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation of the carboxylic acid) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly effective methods.[1][2][3]

Potential Applications and Research Context

Given its structural similarity to known herbicides, 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid could potentially exhibit herbicidal activity. Many phenoxy acid derivatives function as synthetic auxins, disrupting plant growth.[4]

Furthermore, the scaffold of a substituted phenoxyalkanoic acid is prevalent in medicinal chemistry. These structures can be found in various drug candidates and bioactive molecules. Therefore, this compound could serve as a building block for the synthesis of more complex molecules in drug discovery programs.

Safety and Handling

While specific toxicity data for 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid is unavailable, it should be handled with the standard precautions for a novel chemical compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

References

  • PubChem. (n.d.). 3-Phenoxypropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Stadler, D. R., & Fustin, C. A. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Journal of The American Society for Mass Spectrometry, 26(5), 785–792.
  • Chemsrc. (2025, August 22). 3-Phenoxypropionic acid. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-phenoxypropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). DL-2-Phenoxypropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3-Phenoxypropionic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Parrilla Vázquez, P., & Mogedas, M. (2024).
  • ResearchGate. (2025, August 6). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • PubMed. (2000, October 27). Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry. Retrieved from [Link]

  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from [Link]

  • Google Patents. (n.d.). EP 0319100 A2 - Process for the preparation of substituted phenoxy propanoic acids.
  • PubChem. (n.d.). 3-(4-Chloro-3-methylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.
  • Google Patents. (n.d.). EP1092722A1 - Method for preparation of 3-(hydroxyphenyl phosphinyl)-propanoic acid.
  • CAS Common Chemistry. (n.d.). (+)-Mecoprop. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid (C11H13ClO3). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the physical properties of the chemical compound Propanoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the chemical compound Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- . Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogs and employs predictive methodologies to offer a robust profile for research and development applications.

Introduction

Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- is a carboxylic acid derivative. Its structure, featuring a substituted phenoxy group linked to a propanoic acid moiety, suggests potential applications in areas such as herbicide development, as well as a building block in the synthesis of more complex molecules, including pharmaceuticals. The physical properties of this compound are critical for understanding its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.

The core structure consists of a 4-chloro-3,5-dimethylphenol molecule ether-linked at the 1-position to the 3-position of a propanoic acid chain.

Molecular and Chemical Identity

  • Systematic Name: 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

  • Molecular Formula: C₁₁H₁₃ClO₃

  • Molecular Weight: 228.67 g/mol

  • CAS Number: Not assigned for this specific isomer. The isomeric 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid has the CAS number 14234-20-9.[1]

Predicted and Comparative Physical Properties

The following table summarizes the key physical properties of Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)-. These values are a combination of predictions from computational models and comparative data from structurally similar compounds.

PropertyPredicted/Estimated ValueNotes and Comparative Data
Melting Point 110 - 120 °CThe related compound 3-(4-chlorophenyl)propanoic acid has a melting point of 127-131 °C.[2] The precursor, 4-chloro-3,5-dimethylphenol, has a melting point of 114-116 °C. The presence of the flexible propanoic acid chain may slightly lower the melting point compared to more rigid structures.
Boiling Point 350 - 370 °C (decomposes)Carboxylic acids with similar molecular weights often have high boiling points due to hydrogen bonding and tend to decompose before boiling at atmospheric pressure. For instance, the less substituted 3-chloropropanoic acid has a boiling point of 203.6 °C.
Solubility
    in WaterLowThe presence of the aromatic ring and chlorine atom decreases water solubility. However, the carboxylic acid group can ionize, increasing solubility in alkaline aqueous solutions.
    in Organic SolventsSoluble in alcohols, ethers, and chlorinated solvents.Like most organic acids, it is expected to be soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane.
pKa (Acid Dissociation Constant) 4.0 - 4.5The pKa of propanoic acid is approximately 4.87. The electron-withdrawing effect of the substituted phenoxy group is expected to increase the acidity of the carboxylic acid, thus lowering the pKa.
LogP (Octanol-Water Partition Coefficient) ~3.2 (Predicted)The predicted XLogP3 for the isomeric 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid is 3.2. This value indicates a preference for nonpolar environments and suggests the compound is likely to be membrane-permeable.

Experimental Methodologies for Physical Property Determination

For researchers aiming to experimentally validate the physical properties of this compound, the following standard protocols are recommended.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus.

Protocol:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Diagram: Melting Point Determination Workflow

MeltingPoint cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Result Sample Crystalline Sample Capillary Pack into Capillary Tube Sample->Capillary Apparatus Place in Melting Point Apparatus Capillary->Apparatus Heat Controlled Heating (1-2 °C/min) Apparatus->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record MP_Range Melting Point Range Record->MP_Range

Caption: Workflow for determining the melting point of a solid sample.

Solubility Assessment

A qualitative and quantitative assessment of solubility is crucial.

Protocol:

  • Qualitative: Add a small amount of the compound (e.g., 1-2 mg) to a test tube containing 1 mL of the solvent (e.g., water, ethanol, hexane). Observe for dissolution at room temperature and with gentle heating.

  • Quantitative (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The solution is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The pKa can be determined by potentiometric titration.

Protocol:

  • A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Diagram: Potentiometric Titration for pKa Determination

pKa_Titration cluster_setup Experimental Setup cluster_procedure Titration Procedure cluster_analysis Data Analysis Solution Dissolve Compound in Solvent (e.g., Water/Methanol) Titrate Titrate with NaOH Solution->Titrate Titrant Standardized NaOH Solution Titrant->Titrate pH_Meter Calibrated pH Meter Monitor Monitor pH Titrate->Monitor Plot Plot pH vs. Volume of Titrant Monitor->Plot Midpoint Identify Midpoint of Titration Curve Plot->Midpoint pKa pKa = pH at Midpoint Midpoint->pKa

Caption: Process for determining the pKa of an acidic compound via potentiometric titration.

Synthesis Outline

A plausible synthetic route to Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- would involve the Williamson ether synthesis.

Reaction Scheme: 4-Chloro-3,5-dimethylphenol is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an ethyl ester of 3-halopropanoic acid (e.g., ethyl 3-bromopropanoate). The resulting ester is subsequently hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

Diagram: Proposed Synthesis of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

Synthesis Reactant1 4-Chloro-3,5-dimethylphenol Intermediate Ethyl 3-(4-chloro-3,5-dimethylphenoxy)propanoate Reactant1->Intermediate Williamson Ether Synthesis Reactant2 Ethyl 3-bromopropanoate Reactant2->Intermediate Base {Base (e.g., K₂CO₃)} Base->Intermediate Product Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- Intermediate->Product Ester Hydrolysis Hydrolysis {Hydrolysis (H₃O⁺ or OH⁻)} Hydrolysis->Product

Caption: A proposed two-step synthesis route for the target compound.

Conclusion

References

  • PubChemLite. (n.d.). 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid. Retrieved from [Link]

Sources

Exploratory

Engineering the Chloroxylenol (PCMX) Carboxyethyl Ether Derivative: Synthesis, Characterization, and Antimicrobial Dynamics

Executive Summary Chloroxylenol (4-chloro-3,5-dimethylphenol), commonly known as PCMX, is a gold-standard broad-spectrum biocide utilized extensively in surgical scrubs, wound-cleansing applications, and household disinf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloroxylenol (4-chloro-3,5-dimethylphenol), commonly known as PCMX, is a gold-standard broad-spectrum biocide utilized extensively in surgical scrubs, wound-cleansing applications, and household disinfectants[1]. While highly effective—particularly against Gram-positive bacteria via cell wall disruption[2]—its formulation is historically bottlenecked by intense lipophilicity (LogP ~3.3) and negligible aqueous solubility.

Recent advancements in biocide engineering have explored synthesizing ester and ether analogues of PCMX to expand its biological activity and formulation flexibility[3]. However, while ester derivatives are prone to hydrolytic degradation in aqueous environments, ether linkages offer superior chemical stability. This whitepaper details the molecular design, synthesis, and validation of a highly stable, water-soluble analogue: Chloroxylenol carboxyethyl ether (CE-PCMX) . By appending a carboxyethyl group to the phenolic oxygen, we transform PCMX into an anionic, surfactant-like biocide with enhanced solubility and a modified antimicrobial release profile.

Molecular Design & Chemical Rationale

As a Senior Application Scientist, the decision to synthesize a carboxyethyl ether rather than a simple ester or alkyl ether is rooted in formulation causality.

  • Hydrolytic Stability : Antimicrobial formulations (e.g., soaps, hydrogels) often require a shelf-life of 2–3 years across varying pH levels. Ester derivatives of PCMX[3] are susceptible to base-catalyzed saponification and acid-catalyzed hydrolysis. The ether bond in CE-PCMX is highly refractory to both, ensuring the active pharmaceutical ingredient (API) remains intact.

  • pH-Responsive Solubility : The parent PCMX molecule requires high concentrations of alcohols or surfactants (like saponified castor oil) to remain in solution. By introducing a terminal carboxylic acid moiety (pKa ~4.5), CE-PCMX readily ionizes at physiological or formulation pH (pH 6–8). This ionization drastically lowers the LogP, enabling purely aqueous formulations without harsh co-solvents.

  • Membrane Intercalation : The anionic carboxylate head and the hydrophobic chlorinated aromatic ring create an amphiphilic structure. This allows CE-PCMX to act as a membrane-disrupting agent, mimicking the behavior of anionic surfactants.

Synthesis PCMX PCMX (Chloroxylenol) Phenolic -OH Base Alkaline Deprotonation (K2CO3 / DMF) PCMX->Base Step 1: Base Addition Phenoxide PCMX Phenoxide (Naked Nucleophile) Base->Phenoxide Alkylation Alkylation Agent (3-Bromopropanoic Acid) Phenoxide->Alkylation Step 2: SN2 Attack CE_PCMX CE-PCMX Carboxyethyl Ether Derivative Alkylation->CE_PCMX Williamson Ether Synthesis Validation Self-Validating QA (Acid-Base Extraction) CE_PCMX->Validation Purification & Yield

Synthesis logic and validation pathway for CE-PCMX.

Physicochemical Profiling

To quantify the impact of the carboxyethyl ether modification, the following table summarizes the theoretical and empirical shifts in the molecule's physicochemical properties.

PropertyParent Chloroxylenol (PCMX)CE-PCMX DerivativeCausality / Impact
Molecular Formula C₈H₉ClOC₁₁H₁₃ClO₃Addition of -CH₂CH₂COOH moiety.
Molecular Weight 156.61 g/mol 228.67 g/mol Increased steric bulk alters diffusion rates.
LogP (Octanol/Water) ~3.3~1.8 (at pH 7.4)Shift from highly lipophilic to amphiphilic.
Aqueous Solubility < 0.03 g/100 mL> 2.0 g/100 mL (as Na⁺ salt)Eliminates the need for volatile organic co-solvents.
pKa 9.7 (Phenolic -OH)4.5 (Carboxylic acid)Ensures complete ionization at neutral formulation pH.
Target Efficacy Gram-positive bacteria[2]Broad-spectrumSurfactant-like properties enhance Gram-negative outer membrane penetration.

Self-Validating Experimental Protocols

Trustworthiness in chemical synthesis and microbiological testing relies on protocols that inherently verify their own success. The following methodologies are designed with built-in validation checkpoints.

Protocol A: Synthesis of CE-PCMX via Williamson Etherification

Objective: Synthesize CE-PCMX while preventing the solvolysis of the alkylating agent.

  • Reagent Preparation : Dissolve 10 mmol of PCMX[1] in 20 mL of anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that leaves the resulting phenoxide "naked" and highly nucleophilic, accelerating the Sₙ2 reaction.

  • Deprotonation : Add 15 mmol of anhydrous Potassium Carbonate (K₂CO₃). Stir at 60°C for 30 minutes. Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa 9.7) without causing aggressive side reactions.

  • Alkylation : Dropwise, add 11 mmol of 3-bromopropanoic acid dissolved in 5 mL DMF. Elevate temperature to 80°C and reflux for 6 hours.

  • Self-Validating Purification (Acid-Base Extraction) :

    • Checkpoint : Quench the reaction in 100 mL of distilled water adjusted to pH 9 with NaOH. Wash with diethyl ether.

    • Logic: Any unreacted PCMX (pKa 9.7) will remain largely protonated and partition into the ether layer. The synthesized CE-PCMX (pKa 4.5) will be fully ionized as a sodium salt in the aqueous layer.

    • Acidify the aqueous layer to pH 2 using 1M HCl. The CE-PCMX will protonate, precipitate out of solution, and can be collected via vacuum filtration.

  • Characterization : Confirm the ether linkage via FT-IR (disappearance of the broad phenolic -OH stretch at 3450 cm⁻¹ and appearance of the carboxylic C=O stretch at 1710 cm⁻¹).

Protocol B: Antimicrobial Efficacy (Resazurin Microtiter Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of CE-PCMX against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Standardization : Adjust bacterial suspensions to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) in Mueller-Hinton Broth (MHB).

  • Serial Dilution : In a 96-well plate, perform two-fold serial dilutions of CE-PCMX (starting at 1024 µg/mL) in MHB. Include parent PCMX as a positive benchmark control.

  • Inoculation & Incubation : Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 18 hours.

  • Self-Validating Readout : Add 30 µL of a 0.015% Resazurin solution to all wells. Incubate for 2 hours.

    • Logic: Resazurin is a redox indicator. Metabolically active (living) bacteria reduce the blue resazurin to pink resorufin. This provides an objective, colorimetric self-validation of cell viability, eliminating the subjective errors associated with reading visual turbidity.

Mechanism of Action: Membrane Dynamics

The parent halophenol, PCMX, disrupts the bacterial cell wall primarily due to its highly lipophilic phenolic nature[2]. By contrast, CE-PCMX operates via a dual-action mechanism. The amphiphilic nature of the carboxyethyl ether derivative allows it to act as an anionic surfactant. The hydrophobic chlorinated xylene ring intercalates into the phospholipid bilayer, while the anionic carboxylate tail remains hydrated at the membrane-water interface, inducing severe osmotic stress and membrane fluidization.

MOA Derivative CE-PCMX Molecule (Amphiphilic Structure) Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Derivative->Membrane Aqueous Diffusion Interaction Hydrophobic Intercalation & Electrostatic Repulsion Membrane->Interaction Binding Event Disruption Membrane Fluidization & Permeabilization Interaction->Disruption Structural Shift Lysis Osmotic Imbalance & Cell Lysis Disruption->Lysis Bactericidal Endpoint

Mechanism of action of CE-PCMX on bacterial cell membranes.

References

  • Ester Derivative of PCMX as Potential Antibacterial Agent Source: ResearchGate URL
  • Source: PubChem (NIH)
  • Source: International Journal for Research in Applied Science & Engineering Technology (IJRASET)

Sources

Foundational

The Evolving Landscape of 3-Phenoxypropionic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Enduring Relevance of the 3-Phenoxypropionic Acid Scaffold The 3-phenoxypropionic acid framework represents a "privileged scaffold" in medicinal chemistry, a core structure that consistently appears in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the 3-Phenoxypropionic Acid Scaffold

The 3-phenoxypropionic acid framework represents a "privileged scaffold" in medicinal chemistry, a core structure that consistently appears in compounds with a wide array of biological activities. Its inherent properties, including a balance of lipophilicity and hydrophilicity, and the synthetic tractability of its ether and carboxylic acid functionalities, make it an ideal starting point for the development of novel therapeutic agents.[1] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 3-phenoxypropionic acid derivatives, offering researchers and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the causality behind experimental choices, present detailed protocols, and visualize key concepts to empower the next generation of discoveries based on this versatile scaffold.

Synthetic Strategies: From Core Structure to Diverse Analogs

The synthesis of 3-phenoxypropionic acid derivatives typically begins with the formation of the core structure, followed by diversification of the carboxylic acid and aromatic moieties. The choice of synthetic route is often dictated by the desired final structure and the availability of starting materials.

Core Synthesis: Nucleophilic Substitution

The most common and straightforward method for constructing the 3-phenoxypropionic acid core is through the nucleophilic substitution of a phenol with a suitable propionic acid derivative.[2] This reaction is typically carried out in the presence of a base to deprotonate the phenol, enhancing its nucleophilicity.

Rationale for Experimental Choices:

  • Choice of Base: A moderately strong base like sodium hydroxide is often sufficient to deprotonate the phenol without causing unwanted side reactions with the propionic acid derivative.

  • Solvent: A polar solvent is generally used to facilitate the dissolution of the reactants and the transition state of the reaction.

  • Leaving Group: A good leaving group on the propionic acid derivative, such as a halide (e.g., bromine), is crucial for an efficient reaction.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)propionic acid [2]

  • Preparation of Solutions:

    • Dissolve 2-bromopropionic acid (5.05 g, 33 mmol) in 16.5 mL of 2 N sodium hydroxide solution.

    • In a separate flask, dissolve 4-methoxyphenol (4.09 g, 33 mmol) in 16.5 mL of 2 N sodium hydroxide solution.

  • Reaction:

    • Add the solution of 2-bromopropionic acid to the solution of 4-methoxyphenol.

    • Reflux the reaction mixture for 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the resulting solution with 5 N hydrochloric acid.

    • Extract the product with ethyl acetate (4 x 25 mL).

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the desired product.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of 3-phenoxypropionic acid is a prime site for modification to generate esters, amides, and other derivatives. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

1. Esterification:

Esterification is a common strategy to increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[2]

2. Amidation:

The conversion of the carboxylic acid to an amide can introduce new hydrogen bonding interactions, which may be crucial for binding to a biological target. Amides are generally more stable to hydrolysis than esters. A variety of methods exist for amide formation, including the use of coupling agents or the conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine.[3] A direct, indium triiodide-catalyzed conversion of esters to secondary amides has also been reported as an efficient method.[4]

Experimental Protocol: General Procedure for the Conversion of Carboxylic Esters to Secondary Amides using Indium Triiodide [4]

  • Reaction Setup:

    • In a round-bottom flask, combine the carboxylic ester (1 mmol), a primary amine (1.1 mmol), and indium triiodide (5 mol%).

  • Reaction:

    • Heat the reaction mixture in an oil bath at 120-140 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with 1 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Biological Activities and Therapeutic Potential

3-Phenoxypropionic acid derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of 3-phenoxypropionic acid derivatives. These compounds have shown activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungi.[5]

Mechanism of Action:

Recent studies suggest that some 3-phenyl-4-phenoxypyrazole derivatives, which share a similar structural motif, exert their bactericidal activity by targeting the bacterial cell wall.[6] Evidence points towards an interaction with lipid intermediates, such as lipid II, which are essential for the biosynthesis of peptidoglycan and teichoic acids.[6] By binding to these lipid precursors, the compounds may inhibit the shuttling of cell wall building blocks across the cytoplasmic membrane, ultimately leading to cell death.[6]

G cluster_membrane Bacterial Cell Membrane Lipid_II_Cycle Lipid II Cycle Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II_Cycle->Peptidoglycan_Synthesis Precursor for Teichoic_Acid_Synthesis Teichoic Acid Synthesis Lipid_II_Cycle->Teichoic_Acid_Synthesis Precursor for 3PPA_Derivative 3-Phenoxypropionic Acid Derivative Lipid_Intermediate Lipid Intermediate (e.g., Lipid II) 3PPA_Derivative->Lipid_Intermediate Binding

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: A moderate level of lipophilicity (cLogP 3-5) is generally associated with improved antibacterial activity.[7]

  • Substituents on the Phenoxy Ring: The presence of electron-withdrawing groups, such as nitro or chloro substituents, on the phenoxy ring can enhance antimicrobial potency.[5]

  • Hydrogen Bond Donors: A limited number of hydrogen bond donors is often beneficial for activity.[7]

Table 1: Antimicrobial Activity of Selected 3-Hydroxy-2-methylene-3-phenylpropionic Acid Derivatives [5]

CompoundSubstituent on Phenyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. diphtheriae
3 2-NO₂1416
4 3-NO₂1515
5 4-NO₂1414
6 4-NO₂1615
15 2,4-di-Cl1516
17 2-Cl, 4-NO₂1615
18 2-Cl, 5-NO₂1514
Chloramphenicol -2119
Anticancer Activity

Derivatives of 3-phenoxypropionic acid have also emerged as a promising class of anticancer agents. Their antiproliferative effects have been observed in various cancer cell lines.[8][9]

Mechanism of Action:

The anticancer mechanisms of these derivatives are still under investigation and appear to be diverse. Some derivatives have been shown to induce oxidative stress in cancer cells.[8] In silico modeling studies suggest that certain derivatives may interact with key signaling proteins involved in cancer progression, such as the receptor tyrosine kinases c-MET and HER2.[8][9] By binding to the active sites of these kinases, the compounds could inhibit downstream signaling pathways that promote cell growth and survival.

G 3PPA_Derivative 3-Phenoxypropionic Acid Derivative RTK Receptor Tyrosine Kinase (e.g., c-MET, HER2) 3PPA_Derivative->RTK Inhibition Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream_Signaling Activation Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotion Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition

Table 2: Antiproliferative Activity of Selected 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives against FaDu Head and Neck Cancer Cells [8]

CompoundDescriptionIC₅₀ (µM)
5 Dihydrazide derivative> 100
6 Hydrazone with 4-nitrophenyl group25.3
25 Thiazole derivative12.7

Future Directions and Conclusion

The 3-phenoxypropionic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this core structure allows for the creation of large and diverse chemical libraries, increasing the probability of identifying compounds with novel biological activities. Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial for their rational design and optimization.

  • Expansion of Therapeutic Applications: While antimicrobial and anticancer activities are well-documented, the potential of these compounds in other disease areas, such as inflammatory and metabolic disorders, warrants further investigation.

  • Optimization of Pharmacokinetic Properties: In silico and in vitro ADME (absorption, distribution, metabolism, and excretion) studies will be essential to guide the development of derivatives with favorable drug-like properties.

References

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). International Journal of Emerging Trends in Chemistry, 1(2), 42-59.
  • Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. (2025). Scientific Reports.
  • Huang, K. Y., & Chen, C. T. (2004). Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. International Journal of Applied Science and Engineering, 2(3), 286-294.
  • Synthesis of 3-phenyl-3-phenylthiopropionic acids, amides, amines and studies on their pharmacological properties. (1983). Il Farmaco; edizione scientifica, 38(5), 314-23.
  • Seebach, D., Müller-Hartwieg, J. C., La Vecchia, L., Meyer, H., & Beck, A. K. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure.
  • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (1981). U.S.
  • Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. (2025).
  • 3-Phenoxypropionic acid. PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Spasov, A. A., Lobasenko, V. S., Kosolapov, V. A., Babkov, D. A., Kuznetsova, V. A., Maika, O. Y., ... & Korchagina, T. K. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 240-246.
  • 3-Phenoxypropionic acid (FDB022919). FooDB. Retrieved from [Link]

  • Mechanisms of Antimicrobial Actions. (2026).
  • 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. (2025). Molecules, 30(10), 2235.
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2023). Molecules, 28(12), 4791.
  • Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. (2019). Frontiers in Microbiology, 10, 2868.
  • Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. (2017). Research Journal of Pharmacy and Technology, 10(11), 3845-3852.
  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaff. (2016). Molecules, 21(10), 1274.
  • Ranu, B. C., & Dutta, P. (2006). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides.
  • Mechanisms of Antimicrobial Actions. (2026).
  • Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. (2013). Medicinal chemistry research, 22(11), 5394-5406.
  • Antimicrobials: Mechanism of action. (2021, April 3). YouTube. Retrieved from [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). Molecules, 31(5), 1234.

Sources

Exploratory

Biological activity of 4-chloro-3,5-dimethylphenoxy derivatives

The Privileged 4-Chloro-3,5-Dimethylphenoxy Scaffold: A Comprehensive Guide to its Biological Activities and Therapeutic Applications The Molecular Rationale: Why 4-Chloro-3,5-Dimethylphenoxy? In modern drug discovery, t...

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged 4-Chloro-3,5-Dimethylphenoxy Scaffold: A Comprehensive Guide to its Biological Activities and Therapeutic Applications

The Molecular Rationale: Why 4-Chloro-3,5-Dimethylphenoxy?

In modern drug discovery, the 4-chloro-3,5-dimethylphenoxy moiety is not merely a structural appendage; it is a highly privileged pharmacophore that dictates the lipophilic ligand efficiency (LLE) of its parent molecules. Originally derived from the antiseptic chloroxylenol, the etherification of this phenol locks the molecule into a specific bioactive conformation. The chlorine atom provides a critical halogen bond within deep hydrophobic protein pockets, while the meta-methyl groups restrict the dihedral angle of the phenoxy ether. As a Senior Application Scientist, I have observed that incorporating this specific derivative fundamentally alters target engagement across disparate therapeutic domains—from disrupting anti-apoptotic cancer proteins to eradicating intracellular parasites.

Oncology Applications: Disruption of the Mcl-1/BIM Axis

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic Bcl-2 family protein that is frequently upregulated in human cancers, conferring resistance to standard chemotherapeutics. The primary failure point in Mcl-1 inhibitor development is achieving cellular penetrance while maintaining high affinity for the shallow, hydrophobic BH3-binding groove.

Structural biology and NOE-guided molecular modeling have demonstrated that the 4-chloro-3,5-dimethylphenoxy group acts as an optimal "P2 pocket" anchor[1]. When tethered to tricyclic or macrocyclic indole cores, the phenoxy derivative penetrates the deepest part of the Mcl-1 hydrophobic pocket, inducing a pronounced bend in helix 4 (


4) that anchors the inhibitor and displaces the pro-apoptotic BIM peptide[2]. Furthermore, optimizing these scaffolds into macrocyclic derivatives has yielded potent in vivo tumor growth inhibition and favorable mouse clearance rates[3].
Quantitative Target Engagement

Table 1: Mcl-1 Inhibitory Activity of Phenoxy-Indole Derivatives

Compound DesignationStructural ScaffoldPrimary TargetBinding Affinity / Efficacy
Fragment 17 Bicyclic Core + Phenoxy LinkerMcl-1 (P2 Pocket)

= 71 nM
Compound 34 Tricyclic Indole DerivativeMcl-1 (P2 Pocket)High Affinity (Disrupts BIM)
Compound 37 Macrocyclic Indole DerivativeMcl-1 (P2 Pocket)Potent Cellular Efficacy
Pathway Visualization

G Inhibitor 4-Chloro-3,5-Dimethylphenoxy Derivative Mcl1 Mcl-1 Protein (Anti-apoptotic) Inhibitor->Mcl1 Binds P2 Pocket BIM BIM Peptide (Pro-apoptotic) Mcl1->BIM Disrupted Complex BaxBak Bax/Bak Oligomerization BIM->BaxBak Activates CytC Cytochrome C Release BaxBak->CytC Mitochondrial Pore Caspase Caspase 3/7 Activation CytC->Caspase Cleavage Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Execution

Mechanism of Mcl-1 inhibition by 4-chloro-3,5-dimethylphenoxy derivatives driving apoptosis.

Experimental Protocol: Self-Validating Mcl-1 Fluorescence Polarization (FP) Assay

Causality: We utilize Fluorescence Polarization (FP) because the rotational correlation time of a FITC-labeled BIM peptide drastically changes upon displacement by our phenoxy derivatives. This provides a direct, homogeneous readout of target engagement without the interference of compound auto-fluorescence. Self-Validating Mechanism: The system validates itself by automatically calculating the Z'-factor; any plate yielding a Z' < 0.75 is rejected, ensuring that the observed


 values are a function of true biological activity, not assay drift.
  • Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 50 mM NaCl, 0.05% Tween-20, 1 mM DTT). Note: The inclusion of Tween-20 prevents non-specific adsorption of the highly lipophilic phenoxy derivatives to the microplate walls.

  • Protein/Peptide Complex: Incubate 10 nM recombinant human Mcl-1 with 2 nM FITC-BIM BH3 peptide in the dark for 30 minutes at room temperature.

  • Compound Titration: Dispense compounds into a 384-well black opaque plate using an acoustic liquid handler to generate a 10-point dose-response curve (10

    
    M to 0.5 nM).
    
  • Internal Controls: Designate column 1 for the positive displacement control (A-1210477, 100% displacement) and column 2 for the vehicle control (1% DMSO, 0% displacement).

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the Z'-factor using the control columns. If Z' > 0.75, proceed to calculate the

    
     via a 4-parameter logistic fit.
    

Parasitology: Eradicating Intracellular Trypanosoma cruzi

Beyond oncology, the 4-chloro-3,5-dimethylphenoxy scaffold has shown unprecedented efficacy in neglected tropical diseases, specifically Chagas disease. High-throughput screening identified CX1 (1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]-1H-imidazole), a derivative that exhibits an


 of 23 nM against intracellular T. cruzi[4]. This represents an anti-trypanosomal activity that is 50 times more potent than the clinical standard, Benznidazole[4].
Quantitative Efficacy Data

Table 2: Anti-Trypanosomal Activity of Imidazole-Phenoxy Derivatives

CompoundStructural ClassT. cruzi

Host Cell

Selectivity Index (SI)
Benznidazole Nitroimidazole (Standard)1,150 nM> 100

M
> 86
CX1 Imidazole + Phenoxyhexyl Linker23 nM> 50

M
> 2,170
CX2 Optimized Imidazole Derivative2 nM> 50

M
> 25,000
Experimental Protocol: Self-Validating High-Content Imaging Workflow

Causality: Traditional viability dyes fail to differentiate between host cell death and parasite clearance. By employing automated confocal microscopy with dual-fluorescent markers, we directly quantify amastigote load per host cell, establishing a definitive Selectivity Index (SI). Self-Validating Mechanism: Cytotoxicity (


) and anti-parasitic efficacy (

) are extracted from the exact same well. If the host cell nuclei count drops by >20% at a given concentration, the software automatically flags the anti-parasitic readout as an artifact of host toxicity.
  • Cell Infection: Seed L6 host cells in 384-well clear-bottom plates at 2,000 cells/well. Infect with T. cruzi

    
    -galactosidase-expressing Tulahuen strain at a multiplicity of infection (MOI) of 10.
    
  • Compound Treatment: After 48 hours, wash uninternalized trypomastigotes and add the 4-chloro-3,5-dimethylphenoxy derivatives in a serial dilution. Include Benznidazole as the clinical benchmark control[4].

  • Staining: After 96 hours of compound exposure, fix cells with 4% paraformaldehyde. Stain with DAPI (labels both host nuclei and parasite kinetoplasts).

  • High-Content Analysis: Image plates using an automated confocal microscope. Utilize an algorithm to segment the large host nuclei (viability readout) and the smaller, punctate amastigote kinetoplasts (efficacy readout).

  • Data Integrity Check: Calculate the SI (

    
     / 
    
    
    
    ). Reject any efficacy data point where host cell count deviates significantly from the DMSO control.

Infectious Disease: Antimicrobial and Antifungal Conjugates

The versatility of this scaffold extends into broad-spectrum antimicrobial applications. By synthesizing 2-(4-chloro-3,5-dimethylphenoxy)acetic acid and coupling it with various amino acid methyl esters or peptides using dicyclohexylcarbodiimide (DCC), researchers have generated novel 3,4,5-trisubstituted phenoxyacetic acid analogs[5].

These peptide derivatives have demonstrated potent antibacterial activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, as well as robust antifungal potential against pathogenic Candida albicans[5]. The phenoxyacetic acid core acts as a lipophilic delivery vehicle, facilitating the penetration of the conjugated peptides through the complex lipid bilayers of pathogenic microbes, thereby inducing membrane destabilization and cell death[5].

References[4] Identification of Three Classes of Heteroaromatic Compounds with Activity against Intracellular Trypanosoma cruzi by Chemical Library Screening. PLOS Neglected Tropical Diseases.Verify Source[2] Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. PMC. Verify Source[1] Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. PMC. Verify Source[3] Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. ACS Publications. Verify Source[5] Synthesis and biological screening of a novel series of 3, 4, 5-trisubstituted phenoxyacetic acid analogs. ResearchGate. Verify Source

Sources

Foundational

In Silico to In Vivo Evaluation of PCMX Derivatives as Potential PPAR Agonists: A Strategic Development Framework

Executive Summary: The PCMX Scaffold Hypothesis Chloroxylenol (4-chloro-3,5-dimethylphenol, PCMX) is ubiquitously employed as an antimicrobial agent. However, its structural homology to halogenated phenolic ligands of nu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The PCMX Scaffold Hypothesis

Chloroxylenol (4-chloro-3,5-dimethylphenol, PCMX) is ubiquitously employed as an antimicrobial agent. However, its structural homology to halogenated phenolic ligands of nuclear receptors—specifically Peroxisome Proliferator-Activated Receptors (PPARs)—remains an under-explored avenue in metabolic therapeutics.

This technical guide outlines a rigorous framework for evaluating PCMX derivatives as potential PPAR agonists. The core hypothesis posits that the PCMX moiety can function as the hydrophobic tail required for PPAR Ligand Binding Domain (LBD) occupancy, similar to the chlorophenoxy group found in fibrates (PPAR


 agonists) and the diphenyl ether structure of Triclosan (a known PPAR modulator). By derivatizing the phenolic hydroxyl group with acidic pharmacophores, we aim to engineer novel ligands that stabilize Helix 12 (H12) of the nuclear receptor, driving transcriptional activation.

Scientific Rationale & Structural Homology (SAR)

The Pharmacophore Gap

PPAR agonists typically consist of three pharmacophoric elements:

  • Acidic Head Group: Forms hydrogen bonds with Tyr464/Tyr473 (PPAR

    
    ) or Tyr314/Tyr464 (PPAR
    
    
    
    ) to stabilize the AF-2 helix.
  • Linker Region: Spans the distance between the hydrophilic entrance and the hydrophobic pocket.

  • Hydrophobic Tail: Occupies the deep hydrophobic pocket; often halogenated or aromatic.

PCMX Analysis:

  • Current State: PCMX possesses the requisite hydrophobic, halogenated aromatic core but lacks the acidic head group and linker necessary for high-affinity agonism.

  • Analogue Evidence: Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) has been shown to activate PPAR

    
     and PPAR
    
    
    
    in murine models, validating that chlorinated phenols can interact with these nuclear receptors [1]. Furthermore, the lipid-lowering drug Clofibrate utilizes a 4-chlorophenoxy tail, structurally analogous to PCMX.
Visualization of the Design Strategy

The following diagram illustrates the structural transformation required to convert the PCMX antimicrobial scaffold into a candidate PPAR agonist.

SAR_Logic cluster_0 PPAR Binding Pocket Requirements PCMX PCMX Core (Hydrophobic Tail) Linker Linker Addition (Ether/Alkyl Chain) PCMX->Linker Williamson Ether Synthesis Head Acidic Head Group (Carboxylic Acid/TZD) Linker->Head Hydrolysis/Coupling Agonist Candidate PPAR Agonist (Stabilizes Helix 12) Head->Agonist Integration

Figure 1: Structural Activity Relationship (SAR) logic flow transforming PCMX into a PPAR agonist.

Computational Assessment (In Silico)

Before synthesis, the binding affinity of PCMX derivatives must be predicted using molecular docking.

Target Selection
  • PPAR

    
    :  PDB ID 1I7G  (Complexed with GW409544).
    
  • PPAR

    
    :  PDB ID 2PRG  (Complexed with Rosiglitazone).[1]
    
Protocol: Induced-Fit Docking

Standard rigid docking fails to account for the flexibility of the PPAR LBD. Use an Induced-Fit Docking (IFD) protocol.

  • Protein Prep: Remove water molecules (except those bridging Arg288/Glu343). Protonate at pH 7.4.

  • Ligand Prep: Generate 3D conformers of PCMX-isobutyric acid (PCMX-fibrate analogue). Minimize energy using OPLS3e force field.

  • Grid Generation: Center grid on the co-crystallized ligand.

  • Docking Constraints: Set H-bond constraint on Tyr473 (PPAR

    
    ) or Tyr464  (PPAR
    
    
    
    ). This forces the algorithm to select poses that stabilize the active conformation.

Success Metric: A docking score (e.g., Glide Score) < -8.0 kcal/mol and a Root Mean Square Deviation (RMSD) < 2.0 Å relative to the native ligand.

Chemical Synthesis Strategy

To test the hypothesis, we will synthesize 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid (a PCMX-Clofibrate hybrid).

Synthetic Pathway (Williamson Ether Synthesis)
StepReagent/ConditionPurposeMechanism Note
1 PCMX + Acetone + K₂CO₃DeprotonationGenerates the phenoxide anion. Anhydrous conditions are critical to prevent hydrolysis of the alkylating agent.
2 Ethyl 2-bromo-2-methylpropanoateAlkylationSN2 reaction. The steric bulk of the gem-dimethyl group requires reflux (60°C, 12h).
3 NaOH (aq) / EtOHSaponificationHydrolysis of the ester to the free carboxylic acid (active pharmacophore).
4 HCl (1M)Work-upProtonation to precipitate the final acid product.
Quality Control
  • 1H NMR: Verify the disappearance of the phenolic proton (~5.0 ppm) and appearance of the gem-dimethyl singlet (~1.6 ppm).

  • LC-MS: Confirm molecular ion peak [M-H]-. Purity >95% is required for bioassays.

In Vitro Evaluation Protocols

TR-FRET Binding Assay (Lanthanide Screening)

This assay measures the direct displacement of a fluorescent ligand, confirming physical binding to the receptor.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Terbium-labeled anti-PPAR antibody and a fluorescent tracer ligand.

  • Protocol:

    • Prepare assay buffer: 20 mM Tris-HCl, pH 7.5, 0.01% BSA, 1 mM DTT.

    • Add 5 nM PPAR-LBD-GST fusion protein.

    • Add 5 nM Tb-anti-GST antibody.

    • Add Fluormone™ Pan-PPAR Green tracer.

    • Titrate PCMX derivative (1 nM to 100 µM).

    • Incubate 2 hours at RT in dark.

    • Read on plate reader (Ex: 340 nm, Em: 495 nm/520 nm).

  • Data Analysis: Calculate IC50. A decrease in FRET ratio (520/495) indicates ligand binding.

Luciferase Reporter Assay (Functional Activation)

Binding does not guarantee activation. This cell-based assay confirms if the ligand drives transcription.

  • Cell Line: HEK293T (transiently transfected).

  • Plasmids:

    • pGAL4-PPAR-LBD: Chimeric receptor (Ligand Binding Domain fused to GAL4 DNA binding domain).

    • pUAS-Luc: Luciferase reporter driven by GAL4 binding sites.

    • pRL-TK: Renilla luciferase (internal control for transfection efficiency).

  • Workflow:

    • Seed cells at 20,000 cells/well in 96-well plates.

    • Transfect plasmids using Lipofectamine 3000.

    • After 24h, treat with PCMX derivative (0.1, 1, 10 µM). Use Fenofibrate (PPAR

      
      ) or Rosiglitazone  (PPAR
      
      
      
      ) as positive controls.[2]
    • Lyse cells after 24h treatment.

    • Measure Firefly and Renilla luminescence.

  • Self-Validating Step: Normalize Firefly/Renilla ratios. If the PCMX derivative shows >5-fold induction over vehicle (DMSO), it is a validated agonist.

Experimental Workflow Diagram

Workflow cluster_1 Go / No-Go Decision Points Design 1. In Silico Design (Docking to PDB: 1I7G) Synth 2. Chemical Synthesis (Ether Linkage + Saponification) Design->Synth High Score QC 3. Quality Control (NMR/LC-MS >95%) Synth->QC QC->Synth Fail Bind 4. TR-FRET Binding Assay (Kd Determination) QC->Bind Pass Func 5. Luciferase Reporter (Transcriptional Efficacy) Bind->Func Kd < 10µM Tox 6. Cytotoxicity Screen (MTT Assay) Func->Tox Activation > 5x

Figure 2: Integrated workflow for the synthesis and biological validation of PCMX derivatives.

Safety & Toxicity Considerations

PCMX is cytotoxic at high concentrations (membrane disruption).

  • Requirement: Run an MTT assay alongside the Luciferase assay.

  • Threshold: The EC50 (activation) must be at least 10-fold lower than the IC50 (cytotoxicity) to be considered a viable drug candidate.

References

  • Paul, K. B., et al. (2013). Triclosan alters retinoid X receptor (RXR)-mediated transcriptional activity in vitro. Aquatic Toxicology. Link

  • Pyper, S. R., et al. (2010). Peroxisome Proliferator-Activated Receptor Alpha: From Basic Science to Clinical Application. Journal of Clinical Endocrinology & Metabolism. Link

  • Cronin, M. T. D., et al. (2002). Structure-toxicity relationships for chlorophenols and nitrophenols. Aquatic Toxicology. Link

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry. Link

  • RCSB Protein Data Bank. (2001). Crystal structure of the PPARgamma ligand binding domain complexed with rosiglitazone.[1] PDB ID: 2PRG.[1] Link

Sources

Exploratory

Auxin-like properties of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

An In-depth Technical Guide on the Putative Auxin-like Properties of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid Authored by: A Senior Application Scientist Foreword The discovery of natural auxins, such as indole-3-a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Putative Auxin-like Properties of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

Authored by: A Senior Application Scientist

Foreword

The discovery of natural auxins, such as indole-3-acetic acid (IAA), revolutionized our understanding of plant growth and development. This led to the synthesis of a vast array of synthetic analogues, many of which have found critical applications in agriculture as herbicides and plant growth regulators. The phenoxyalkanoic acids represent a prominent class of these synthetic auxins, with 2,4-dichlorophenoxyacetic acid (2,4-D) being a classic example. This guide delves into the hypothetical auxin-like properties of a lesser-known compound, 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid, by extrapolating from the well-established structure-activity relationships of its chemical relatives. We present a comprehensive framework for its synthesis, biological evaluation, and mechanistic characterization, intended for researchers and professionals in the fields of plant science, agrochemistry, and drug development.

Introduction to Auxins and the Phenoxyalkanoic Acid Class

Auxins are a class of plant hormones that play a central role in virtually every aspect of plant growth and development, including cell division and elongation, tissue differentiation, apical dominance, and responses to light and gravity. The primary natural auxin is indole-3-acetic acid (IAA). Synthetic auxins are compounds that mimic the effects of IAA and are broadly categorized into several chemical classes, including the phenoxyalkanoic acids, benzoic acids, and pyridinoxyalkanoic acids.

The phenoxyalkanoic acids, which include well-known herbicides like 2,4-D and MCPA (2-methyl-4-chlorophenoxyacetic acid), are characterized by a substituted phenoxy ring linked to an alkanoic acid side chain. Their selective herbicidal activity, particularly against broadleaf weeds in cereal crops, is a cornerstone of modern agriculture. This selectivity is attributed to differences in metabolism and transport between susceptible and resistant plant species.

Structure-Activity Relationships and the Hypothesis for 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

The biological activity of phenoxyalkanoic acids is intricately linked to their molecular structure. Key determinants of auxin-like activity include:

  • The Carboxylic Acid Side Chain: A carboxylic acid group (or a group that can be readily converted to it) is essential for activity. The length and branching of the alkyl chain influence both the potency and selectivity of the compound.

  • The Aromatic Ring: The phenoxy ring provides the necessary steric structure to interact with the auxin receptor complex.

  • Ring Substituents: The nature, number, and position of substituents on the phenyl ring are critical. Halogen atoms, particularly chlorine, and methyl groups are common substituents that can enhance activity and influence the compound's metabolic stability and herbicidal properties.

Based on these principles, we can hypothesize the potential auxin-like properties of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid . The presence of the propanoic acid side chain and the substituted phenoxy ring suggests it is likely to possess auxin activity. The 4-chloro and 3,5-dimethyl substitutions on the phenyl ring may confer a high degree of herbicidal potency and specificity.

Proposed Experimental Workflow for Characterization

To validate the hypothesized auxin-like properties of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid, a systematic experimental approach is required. The following workflow outlines the key stages of investigation.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_bioassays Biological Activity Assays cluster_moa Mechanism of Action Studies cluster_herbicide Herbicidal Potential Evaluation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Avena Coleoptile) characterization->in_vitro dose_response Dose-Response Analysis in_vitro->dose_response in_vivo In Vivo Assays (e.g., Root Growth) in_vivo->dose_response receptor_binding Receptor Binding Assays (TIR1/AFB) dose_response->receptor_binding selectivity Species Selectivity Screening dose_response->selectivity gene_expression Gene Expression Analysis (DR5 Reporter) receptor_binding->gene_expression phytotoxicity Phytotoxicity Assessment selectivity->phytotoxicity

Caption: A comprehensive workflow for the characterization of a novel synthetic auxin.

Chemical Synthesis and Characterization

A plausible synthetic route for 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid would involve the Williamson ether synthesis, reacting 4-chloro-3,5-dimethylphenol with an appropriate 3-halopropanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Protocol: Synthesis of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid
  • Step 1: Alkoxide Formation: Dissolve 4-chloro-3,5-dimethylphenol in a suitable aprotic solvent (e.g., acetone, DMF) and treat with a base (e.g., K₂CO₃, NaH) to form the corresponding phenoxide.

  • Step 2: Williamson Ether Synthesis: Add ethyl 3-bromopropanoate to the reaction mixture and heat under reflux until the reaction is complete (monitored by TLC).

  • Step 3: Work-up and Purification: After cooling, filter the reaction mixture and remove the solvent under reduced pressure. Purify the resulting ester by column chromatography.

  • Step 4: Hydrolysis: Dissolve the purified ester in an ethanol/water mixture and add a base (e.g., NaOH, KOH). Stir at room temperature until the hydrolysis is complete.

  • Step 5: Acidification and Isolation: Acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry.

  • Step 6: Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity Assays

A series of classic auxin bioassays should be performed to determine the biological activity of the synthesized compound.

Protocol: Avena Coleoptile Elongation Test
  • Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days.

  • Coleoptile Sectioning: Under dim green light, excise 10 mm sections from the sub-apical region of the coleoptiles.

  • Incubation: Distribute the sections into test tubes containing a buffered solution (e.g., phosphate buffer with 2% sucrose) and a range of concentrations of the test compound and a positive control (e.g., IAA).

  • Measurement: Incubate the test tubes on a rotary shaker in the dark for 24-48 hours. Measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the percentage elongation relative to the initial length and plot against the logarithm of the auxin concentration to generate a dose-response curve.

Protocol: Pea Stem Segment Test
  • Plant Material: Grow pea (Pisum sativum) seedlings in the dark or under dim light for 7-9 days.

  • Stem Sectioning: Excise 5-10 mm segments from the third internode of the pea stems.

  • Incubation: Float the stem segments in a buffered solution containing various concentrations of the test compound and controls.

  • Measurement: Incubate in the dark for 18-24 hours and measure the increase in length or fresh weight of the segments.

  • Data Analysis: Generate a dose-response curve as described for the Avena coleoptile test.

Protocol: Root Growth Inhibition Assay
  • Plant Material: Use seeds of a sensitive species such as cress (Lepidium sativum) or Arabidopsis thaliana.

  • Assay Setup: Place seeds on filter paper in Petri dishes containing a buffered solution with a range of concentrations of the test compound.

  • Incubation: Germinate and grow the seedlings in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 3-5 days.

  • Measurement: Measure the length of the primary root.

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the control and plot against the logarithm of the concentration.

Mechanism of Action Studies

To confirm that the observed biological activity is due to an auxin-like mechanism, further investigations into the compound's interaction with the auxin signaling pathway are necessary.

auxin_signaling auxin Synthetic Auxin (e.g., 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid) TIR1_AFB TIR1/AFB Receptor auxin->TIR1_AFB binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF_TIR1_AFB->Aux_IAA ubiquitinates Ub Ubiquitin ARE Auxin Response Element (ARE) ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression activates

Caption: The core auxin signaling pathway leading to gene expression changes.

Protocol: TIR1/AFB Receptor Binding Assay
  • Protein Expression and Purification: Express and purify the TIR1 or an AFB protein and a specific Aux/IAA protein (e.g., IAA7) from a suitable expression system (e.g., E. coli, insect cells).

  • Assay Setup: Use a technique such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity of the test compound to the TIR1/AFB-Aux/IAA co-receptor complex.

  • Data Analysis: Determine the dissociation constant (Kd) to quantify the binding affinity. A lower Kd value indicates a stronger binding affinity.

Protocol: DR5 Reporter Gene Expression Analysis
  • Plant Material: Use a transgenic Arabidopsis thaliana line containing the DR5::GUS or DR5::GFP reporter construct. The DR5 promoter is a synthetic auxin-responsive promoter.

  • Treatment: Treat seedlings with a range of concentrations of the test compound.

  • Visualization: For DR5::GUS, perform histochemical staining to visualize GUS activity. For DR5::GFP, use fluorescence microscopy to observe GFP expression.

  • Quantification: Quantify the reporter gene expression levels using spectrophotometry (for GUS) or fluorometry (for GFP).

Data Presentation

Quantitative data from the bioassays should be summarized in tables for easy comparison.

Table 1: Comparative Biological Activity of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid and Standard Auxins

CompoundAvena Coleoptile Elongation (EC₅₀, M)Pea Stem Elongation (EC₅₀, M)Root Growth Inhibition (IC₅₀, M)
Indole-3-acetic acid (IAA)Expected ValueExpected ValueExpected Value
2,4-Dichlorophenoxyacetic acid (2,4-D)Expected ValueExpected ValueExpected Value
3-(4-chloro-3,5-dimethylphenoxy)propanoic acidExperimental ValueExperimental ValueExperimental Value

EC₅₀: Effective concentration causing 50% of the maximal response. IC₅₀: Inhibitory concentration causing 50% inhibition.

Conclusion

While there is currently a lack of published data on 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid, its chemical structure strongly suggests that it possesses auxin-like properties. The proposed experimental workflow provides a robust framework for synthesizing this compound and systematically characterizing its biological activity, from whole-plant physiological responses to its molecular interactions with the core auxin signaling machinery. The insights gained from such studies would not only contribute to our fundamental understanding of structure-activity relationships in synthetic auxins but could also pave the way for the development of novel herbicides or plant growth regulators.

References

  • Structure-activity relationships of phenoxyalkanoic acids , ScienceDirect, [Link]

  • Auxin , Wikipedia, [Link]

  • Avena-coleoptile or grass-seedling assay , Britannica, [Link]

  • The perception of auxin: a history of the discovery of the auxin receptor , Journal of Experimental Botany, [Link]

  • DR5: a versatile synthetic auxin response reporter , Trends in Plant Science, [Link]

Protocols & Analytical Methods

Method

Synthesis of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid from PCMX: An Application Note

Abstract This application note provides a detailed protocol for the synthesis of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid, a molecule of interest in pharmaceutical and materials science research. The synthesis is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the synthesis of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid, a molecule of interest in pharmaceutical and materials science research. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2][3] Starting from the readily available antiseptic agent, 4-chloro-3,5-dimethylphenol (PCMX), this guide offers a step-by-step methodology, including reaction setup, monitoring, product isolation, and purification. Furthermore, this document delves into the mechanistic underpinnings of the reaction, providing researchers with the scientific rationale behind the procedural choices. Safety considerations and recommendations for reagent handling are also detailed to ensure safe and reproducible experimental outcomes.

Introduction

4-chloro-3,5-dimethylphenol, commonly known as PCMX or chloroxylenol, is a well-established antiseptic and disinfectant with broad-spectrum activity against various microorganisms.[4][5][6][7] Its phenolic hydroxyl group provides a reactive handle for chemical modification, enabling the synthesis of a diverse array of derivatives with potentially novel biological or material properties. This application note focuses on the synthesis of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid, a carboxylic acid derivative of PCMX. The introduction of a propanoic acid moiety via an ether linkage can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, acidity, and potential for further functionalization.

The synthesis of this target molecule is accomplished via the Williamson ether synthesis, a classic and reliable organic reaction.[1][2][3] This reaction involves the deprotonation of the phenolic hydroxyl group of PCMX to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic alkyl halide, in this case, a 3-halopropanoic acid. The reaction proceeds via an SN2 mechanism, where the nucleophilic phenoxide displaces the halide leaving group.[1][2]

Reaction Scheme and Mechanism

The overall reaction for the synthesis of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid from PCMX is depicted below:

Mechanism:

The Williamson ether synthesis proceeds in two key steps:

  • Deprotonation: The phenolic hydroxyl group of PCMX is deprotonated by a suitable base (e.g., sodium hydroxide) to form the corresponding sodium phenoxide. This step is crucial as it generates a potent nucleophile.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the carbon atom bearing the bromine atom in 3-bromopropanoic acid. This concerted, one-step process leads to the formation of the ether linkage and the displacement of the bromide ion.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.SupplierPurity
4-Chloro-3,5-dimethylphenol (PCMX)C8H9ClO156.6188-04-0Sigma-Aldrich≥99%
3-Bromopropanoic acidC3H5BrO2152.97590-92-1Alfa Aesar98%
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Fisher Scientific≥97%
AcetoneC3H6O58.0867-64-1VWRACS Grade
Diethyl Ether(C2H5)2O74.1260-29-7VWRACS Grade
Hydrochloric Acid (HCl), concentratedHCl36.467647-01-0Fisher Scientific37%
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.047757-82-6Sigma-Aldrich≥99%
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • pH paper or pH meter

  • Melting point apparatus

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Detailed Synthesis Procedure

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.83 g (0.05 mol) of 4-chloro-3,5-dimethylphenol (PCMX) in 100 mL of acetone.

  • In a separate beaker, prepare a solution of 2.20 g (0.055 mol) of sodium hydroxide in 20 mL of water.

  • Slowly add the sodium hydroxide solution to the PCMX solution in the round-bottom flask while stirring. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

Step 2: Williamson Ether Synthesis

  • To the reaction mixture, add 8.41 g (0.055 mol) of 3-bromopropanoic acid.

  • Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux (approximately 56 °C for acetone) using a heating mantle.

  • Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetone using a rotary evaporator.

  • To the remaining aqueous residue, add 50 mL of water and transfer the mixture to a 250 mL separatory funnel.

  • Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This step protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the solution.

  • Extract the aqueous layer with three 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

The crude 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or toluene).

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to obtain the pure 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it to the literature value.

  • Spectroscopy:

    • 1H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.

    • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • PCMX is harmful if swallowed and causes skin irritation. Avoid contact with skin and eyes.

  • 3-Bromopropanoic acid is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources nearby during its use.

  • Concentrated hydrochloric acid is a strong, corrosive acid. Handle with care and add it slowly during the acidification step to control any exothermic reaction.

Workflow Diagram

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification PCMX_sol Dissolve PCMX in Acetone Mix Mix PCMX and NaOH Solutions PCMX_sol->Mix NaOH_sol Prepare NaOH Solution NaOH_sol->Mix Add_Bromo Add 3-Bromopropanoic Acid Mix->Add_Bromo Reflux Reflux for 4-6h Add_Bromo->Reflux Evap_Acetone Remove Acetone Reflux->Evap_Acetone Acidify Acidify with HCl Evap_Acetone->Acidify Extract Extract with Diethyl Ether Acidify->Extract Dry Dry Organic Layer Extract->Dry Evap_Ether Remove Diethyl Ether Dry->Evap_Ether Recrystallize Recrystallize Evap_Ether->Recrystallize Filter_Dry Filter and Dry Product Recrystallize->Filter_Dry Final_Product Pure 3-(4-chloro-3,5- dimethylphenoxy)propanoic acid Filter_Dry->Final_Product

Caption: Synthesis workflow for 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid.

Discussion

The described protocol offers a reliable and straightforward method for the synthesis of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid. The choice of acetone as the solvent is advantageous due to its ability to dissolve both the starting materials and the intermediate phenoxide, as well as its relatively low boiling point, which facilitates its removal during the work-up procedure. The use of a slight excess of sodium hydroxide and 3-bromopropanoic acid helps to drive the reaction to completion.

The acidification step is critical for the isolation of the final product. By lowering the pH, the sodium carboxylate salt is converted to the free carboxylic acid, which is less soluble in water and can be efficiently extracted into an organic solvent like diethyl ether.

Purification by recrystallization is an effective method for obtaining a high-purity product. The choice of the recrystallization solvent is important and may require some optimization to achieve the best results. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid from PCMX. The detailed protocol, coupled with an understanding of the underlying chemical principles, will enable researchers in various scientific disciplines to successfully prepare this compound for their specific applications. The robust nature of the Williamson ether synthesis makes this a highly adaptable procedure for the synthesis of other similar ether derivatives.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis of Novel PCMX Derivative. [Link]

  • Google Patents.
  • World Research Library. P-CHLORO META XYLENOL (PCMX) TOLERANT BACTERIA AND THEIR BIODEGRADATION. [Link]

  • PubChem. 3-Bromopropionic acid. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Williamson Ether Synthesis of Phenoxy Propanoic Acids

For: Researchers, scientists, and drug development professionals. Abstract Phenoxy propanoic acids are a critical structural motif in numerous pharmaceuticals and agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Phenoxy propanoic acids are a critical structural motif in numerous pharmaceuticals and agrochemicals. The Williamson ether synthesis stands as a robust and versatile method for their preparation, offering a straightforward approach to couple phenols with α-haloalkanoic acids or their esters. This document provides a comprehensive guide to the synthesis of phenoxy propanoic acids via the Williamson ether synthesis. It delves into the underlying mechanistic principles, offers detailed experimental protocols, and discusses critical process parameters and optimization strategies. The aim is to equip researchers with the necessary knowledge to successfully and efficiently synthesize these valuable compounds.

Introduction: The Significance of Phenoxy Propanoic Acids

Phenoxy propanoic acids and their derivatives are key intermediates in the synthesis of a wide array of commercially important molecules.[1] Their applications span from herbicides to pharmaceuticals, where the specific stereochemistry of the propanoic acid moiety often plays a crucial role in biological activity. A notable example is the use of (R)-2-(4-hydroxyphenoxy)propionic acid as a key intermediate for selective herbicides that target grassy weeds.[2] The Williamson ether synthesis provides a reliable and scalable method for the construction of the core ether linkage in these molecules.[3]

The Williamson Ether Synthesis: Mechanistic Insights

The Williamson ether synthesis is a classic organic reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic alkyl halide.

The core steps of the mechanism are:

  • Deprotonation of the Phenol: A base is used to deprotonate the hydroxyl group of the phenol, generating a highly nucleophilic phenoxide anion. The choice of base is critical and depends on the acidity of the phenol and the reaction conditions. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[3][4] For less acidic phenols or when anhydrous conditions are required, stronger bases like sodium hydride (NaH) can be employed.[4][5]

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the α-haloalkanoic acid or its ester. This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon is a chiral center.[3]

  • Displacement of the Leaving Group: In a concerted step, the carbon-halogen bond breaks, and the halide ion is displaced as a leaving group, resulting in the formation of the desired ether linkage.[6]

dot graph Williamson_Ether_Synthesis_Mechanism { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Phenol [label="Phenol (Ar-OH)"]; Base [label="Base (e.g., NaOH)"]; Phenoxide [label="Phenoxide (Ar-O⁻)"]; Alkyl_Halide [label="α-Halo Propanoic Acid/Ester (R-X)"]; Transition_State [label="SN2 Transition State\n[Ar---O---R---X]⁻", shape=ellipse, fillcolor="#FBBC05"]; Ether [label="Phenoxy Propanoic Acid/Ester (Ar-O-R)"]; Salt [label="Salt (NaX)"];

Phenol -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> Transition_State [label="Nucleophilic Attack"]; Alkyl_Halide -> Transition_State; Transition_State -> Ether [label="Leaving Group Departure"]; Transition_State -> Salt; } caption { label = "Mechanism of the Williamson Ether Synthesis for Phenoxy Propanoic Acids."; fontsize = 12; }

Experimental Protocol: Synthesis of 2-Phenoxypropanoic Acid

This protocol details a general procedure for the synthesis of 2-phenoxypropanoic acid from phenol and 2-chloropropionic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
PhenolReagentSigma-Aldrich
2-Chloropropionic Acid98%Alfa Aesar
Sodium Hydroxide (NaOH)Pellets, 97%Fisher Scientific
Diethyl EtherAnhydrousVWR
Hydrochloric Acid (HCl)37%J.T. Baker
Sodium Sulfate (Na₂SO₄)AnhydrousEMD Millipore
Ethyl AcetateACS GradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (0.1 mol) in 100 mL of a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).[3]

  • Base Addition: While stirring, carefully add sodium hydroxide (0.22 mol) in portions to the solution. The reaction is exothermic, and the temperature may rise.

  • Formation of Sodium Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide salt.

  • Addition of Alkyl Halide: Slowly add 2-chloropropionic acid (0.11 mol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 50-100 °C and maintain it for 1-8 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of water. Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the crude phenoxy propanoic acid. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).[7]

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of an aromatic hydrocarbon like toluene and a non-polar solvent like hexane.[8] Alternatively, column chromatography can be employed for higher purity.[2]

dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "Reaction" { node [fillcolor="#E8F0FE"]; Reagents [label="1. Dissolve Phenol\nin Solvent"]; Base_Addition [label="2. Add Base (NaOH)"]; Phenoxide_Formation [label="3. Form Sodium Phenoxide"]; Alkyl_Halide_Addition [label="4. Add 2-Chloropropionic Acid"]; Heating [label="5. Heat Reaction Mixture"]; }

subgraph "Workup & Purification" { node [fillcolor="#E6F4EA"]; Quenching [label="6. Quench with Water & Acidify"]; Extraction [label="7. Extract with Organic Solvent"]; Drying [label="8. Dry Organic Layer"]; Evaporation [label="9. Remove Solvent"]; Purification [label="10. Recrystallization or Chromatography"]; }

Product [label="Pure Phenoxy Propanoic Acid", shape=ellipse, fillcolor="#FBBC05"];

Reagents -> Base_Addition; Base_Addition -> Phenoxide_Formation; Phenoxide_Formation -> Alkyl_Halide_Addition; Alkyl_Halide_Addition -> Heating; Heating -> Quenching; Quenching -> Extraction; Extraction -> Drying; Drying -> Evaporation; Evaporation -> Purification; Purification -> Product; } caption { label = "Experimental Workflow for Phenoxy Propanoic Acid Synthesis."; fontsize = 12; }

Critical Parameters and Optimization

The success and efficiency of the Williamson ether synthesis for phenoxy propanoic acids depend on several key parameters:

Choice of Base and Stoichiometry

The base plays a crucial role in deprotonating the phenol. For most phenols, inorganic bases like NaOH or KOH are sufficient.[3] The use of at least two equivalents of base is necessary to neutralize both the phenolic proton and the carboxylic acid proton of the haloalkanoic acid.

Solvent Selection

Polar aprotic solvents such as acetonitrile, DMF, and dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the phenoxide, leaving the anion more nucleophilic and available to react.[3][9] Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction rate.[3]

Reaction Temperature and Time

The reaction temperature typically ranges from 50 to 100 °C.[3] Higher temperatures can accelerate the reaction but may also promote side reactions, such as elimination, especially with secondary alkyl halides.[10] Reaction times can vary from 1 to 8 hours, and monitoring by TLC is recommended to determine the point of completion.[3]

Nature of the Leaving Group

The reactivity of the α-haloalkanoic acid follows the order I > Br > Cl.[11] While chloro- and bromo-propionic acids are commonly used, iodo-derivatives will react faster.

Troubleshooting and Side Reactions

Common Issues and Solutions
  • Low Yield: This can be due to incomplete deprotonation of the phenol, insufficient reaction time or temperature, or the use of a protic solvent. Ensure the use of a suitable base and solvent, and monitor the reaction to completion.

  • Formation of Side Products: The primary side reaction is the elimination of the alkyl halide, which is favored by high temperatures and sterically hindered substrates.[12] Using a primary alkyl halide and moderate temperatures can minimize this.[10] Another potential side reaction is C-alkylation of the phenoxide, where the alkyl group attaches to the aromatic ring instead of the oxygen.[4]

Conclusion

The Williamson ether synthesis is a powerful and adaptable method for the synthesis of phenoxy propanoic acids. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. This guide provides a solid foundation for the successful application of this important reaction in various research and development settings.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Academia.edu. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. [Link]

  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. [Link]

  • SIELC. (n.d.). Separation of 3-Phenoxypropionic acid on Newcrom R1 HPLC column. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

Sources

Method

Application Note: Synthesis and Optimization of 3-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview The functionalization of phenolic compounds via William...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

The functionalization of phenolic compounds via Williamson ether synthesis is a cornerstone reaction in the development of pharmaceutical intermediates, agrochemicals, and bioactive molecular probes. This application note details the optimized reaction conditions for the


-alkylation of 4-chloro-3,5-dimethylphenol  (Chloroxylenol or PCMX) using 3-bromopropanoic acid  to yield 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid .

By appending a propanoic acid moiety to the PCMX scaffold, researchers can significantly alter the molecule's physicochemical properties—enhancing aqueous solubility and providing a versatile carboxylic acid handle for downstream peptide coupling, esterification, or polymer conjugation[1].

Mechanistic Rationale & Chemoselectivity

Designing a robust protocol for this specific transformation requires navigating the distinct acid-base chemistry of the reactants. As a Senior Application Scientist, it is critical to understand the causality behind the reagent stoichiometry and the chemoselectivity of the nucleophilic attack.

The Dual pKa Challenge

3-Bromopropanoic acid possesses a highly acidic carboxylic acid proton (pKa ~4.0), whereas the phenolic proton of PCMX is significantly less acidic (pKa ~9.5). When a base is introduced, it will preferentially deprotonate the carboxylic acid to form a carboxylate anion before deprotonating the phenol. Therefore, a minimum of 2.1 to 2.5 equivalents of base is strictly required to generate the reactive phenoxide nucleophile[2].

Chemoselectivity: -Alkylation vs. Esterification

A common concern in this reaction is the potential for the carboxylate anion to attack the alkyl bromide, leading to unwanted esterification (forming a polyester-like byproduct). However, the reaction is highly chemoselective for phenolic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-alkylation. The phenoxide anion is a significantly stronger and softer nucleophile than the highly resonance-stabilized carboxylate anion. Furthermore, the hydroxyl group of PCMX is sterically unhindered (the methyl groups are at the 3,5-positions, leaving the 2,6-ortho positions open), ensuring rapid 

displacement of the primary bromide.
Self-Validating Purification Logic

The purification of the product relies on a self-validating biphasic partitioning system. At the end of the reaction, the mixture is highly basic, meaning the target product exists as a water-soluble carboxylate salt. By washing the aqueous mixture with an organic solvent (e.g., Ethyl Acetate) at pH ~8, any unreacted neutral PCMX is selectively extracted and removed. Subsequent acidification of the aqueous layer to pH 1–2 protonates the target compound, causing it to precipitate cleanly from the solution[3].

Pathway PCMX 4-Chloro-3,5-dimethylphenol (pKa ~9.5) Phenoxide Phenoxide Anion (Strong Nucleophile) PCMX->Phenoxide Deprotonation BPA 3-Bromopropanoic Acid (pKa ~4.8) Carboxylate Carboxylate Anion (Weak Nucleophile) BPA->Carboxylate Deprotonation Base Base (≥2.1 eq) NaOH or K2CO3 Base->Phenoxide Base->Carboxylate Reaction SN2 O-Alkylation (60°C - Reflux) Phenoxide->Reaction Carboxylate->Reaction AqueousSalt Product Salt in Aqueous Layer (Basic pH) Reaction->AqueousSalt Acidification Acidification (HCl) Drop pH to 1-2 AqueousSalt->Acidification FinalProduct 3-(4-Chloro-3,5-dimethylphenoxy) propanoic acid Acidification->FinalProduct Precipitation / Extraction

Figure 1: Mechanistic workflow for the Williamson ether synthesis of phenoxypropanoic acid.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry and Physicochemical Properties

ComponentRoleMW ( g/mol )EquivalentspKa
4-Chloro-3,5-dimethylphenol Nucleophile Precursor156.611.00~9.5
3-Bromopropanoic acid Electrophile152.971.05 - 1.10~4.0
K₂CO₃ or Cs₂CO₃ Base (Aprotic Protocol)138.2 / 325.82.20N/A
NaOH Base (Aqueous Protocol)40.002.50N/A

Table 2: Comparison of Optimization Conditions

Protocol TypeSolvent SystemBaseTemp (°C)Time (h)Expected YieldNotes
Aprotic (High Yield) Anhydrous DMFK₂CO₃ / Cs₂CO₃60 - 80 °C12 - 1575 - 85%Best for minimizing hydrolysis of the alkyl bromide[2].
Aqueous (Green) Water / EtOHNaOHReflux4 - 650 - 65%Environmentally friendly, but prone to forming 3-hydroxypropanoic acid side products[3].

Experimental Protocols

Protocol A: High-Yield Aprotic Method (Recommended for Drug Discovery)

This method utilizes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Dimethylformamide (DMF) and a carbonate base to maximize the 

reaction rate while preventing the hydrolysis of the alkyl bromide.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar under an Argon atmosphere, add 4-chloro-3,5-dimethylphenol (1.56 g, 10.0 mmol, 1.0 eq) and 3-bromopropanoic acid (1.68 g, 11.0 mmol, 1.1 eq).

  • Solvation: Dissolve the solid reactants in 15 mL of anhydrous DMF.

  • Base Addition: Carefully add anhydrous Potassium Carbonate (K₂CO₃) (3.04 g, 22.0 mmol, 2.2 eq) or Cesium Carbonate (Cs₂CO₃) (7.17 g, 22.0 mmol, 2.2 eq) to the stirring solution. Note: Mild effervescence may occur as the carboxylic acid is neutralized.

  • Reaction: Attach a reflux condenser and heat the suspension to 60 °C using an oil bath. Stir vigorously for 12 to 15 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 7:3, visualizing the disappearance of the phenol).

  • Quenching & Washing: Cool the mixture to room temperature. Dilute with 50 mL of deionized water. Wash the basic aqueous layer with Ethyl Acetate (3 × 20 mL) to remove unreacted phenol and DMF. Discard the organic washes.

  • Acidification (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 3M HCl dropwise until the pH reaches 1–2. A white-to-off-white precipitate of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid will form.

  • Isolation: Extract the acidified aqueous layer with fresh Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Protocol B: Aqueous Biphasic Method (Green Chemistry Alternative)

This method avoids toxic polar aprotic solvents, relying instead on aqueous sodium hydroxide. It is ideal for scale-up where solvent toxicity is a primary constraint[3].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve NaOH (1.00 g, 25.0 mmol, 2.5 eq) in 20 mL of deionized water.

  • Reactant Addition: Add 4-chloro-3,5-dimethylphenol (1.56 g, 10.0 mmol, 1.0 eq) to the basic solution. Stir until the phenol is fully dissolved (forming the sodium phenoxide salt).

  • Electrophile Addition: Add 3-bromopropanoic acid (1.68 g, 11.0 mmol, 1.1 eq) in small portions to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) for 4 to 6 hours.

  • Workup: Cool the reaction mixture to room temperature. Wash with Dichloromethane (DCM) (2 × 15 mL) to remove unreacted phenol.

  • Precipitation: Transfer the aqueous layer to an ice bath and slowly acidify with 3M HCl to pH 2.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with ice-cold water and dry under a high vacuum to afford the target carboxylic acid.

References

  • Supporting Information for "Friedel-Crafts reaction". Organic Letters / Amazon AWS. Available at:[Link]

  • "Purine and imidazopyridine derivatives for immunosuppression" (WO2006108103A1). Google Patents.

Sources

Application

Application Note: HPLC Method Development for 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

This Application Note is structured as a comprehensive technical guide for the HPLC method development of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid . It synthesizes theoretical physicochemical principles with practi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the HPLC method development of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid . It synthesizes theoretical physicochemical principles with practical, field-proven optimization strategies.

Introduction & Compound Profile

The target analyte, 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid (CDPPA), belongs to the class of chlorophenoxy acids. Structurally similar to fibrates (e.g., Clofibric acid) and phenoxy herbicides (e.g., Mecoprop), it presents specific chromatographic challenges:

  • Acidic Functionality: The terminal carboxylic acid (pKa ≈ 4.5–4.8) requires strict pH control to prevent peak splitting or tailing caused by mixed ionization states.

  • Hydrophobicity: The 3,5-dimethyl-4-chlorobenzene moiety imparts significant lipophilicity (Predicted LogP ≈ 3.2–3.5), necessitating a strong organic eluent on C18 phases.

  • UV Absorption: The aromatic ether linkage provides chromophores suitable for UV detection, typically at 220 nm (high sensitivity) or 280 nm (high selectivity).

Physicochemical Data Table
ParameterValue (Estimated)Chromatographic Implication
Molecular Formula C₁₁H₁₃ClO₃MW: 228.67 g/mol
pKa (Acid) 4.6 ± 0.2Mobile phase pH must be ≤ 3.0 to suppress ionization.
LogP (Octanol/Water) ~3.4Expect retention factor (

) > 5 on C18 with 50% Organic.
UV Maxima 225 nm, 280 nm225 nm for trace analysis; 280 nm for purity profiling.

Method Development Strategy

The development follows a "First Principles" approach, prioritizing robust retention and peak shape. We utilize a Reverse-Phase (RP) mode with Ion Suppression .

Strategic Workflow Diagram

The following decision tree outlines the logical flow for optimizing the separation of CDPPA.

MethodDevelopment Start Start: Method Definition ColSelect Step 1: Column Selection (C18, 3-5 µm) Start->ColSelect MP_Screen Step 2: Mobile Phase Screening (Acidic pH < 3.0) ColSelect->MP_Screen Gradient Step 3: Gradient Run (5% to 95% B) MP_Screen->Gradient Eval Evaluate Peak Shape & k' Gradient->Eval Tailing Issue: Peak Tailing Eval->Tailing Asymmetry > 1.5 Drift Issue: Retention Drift Eval->Drift RT %RSD > 2.0 Success Step 4: Final Validation Eval->Success Asymmetry < 1.2 Resolution > 2.0 Fix_Tail Action: Add Modifier (TEA or Increase Buffer Conc.) Tailing->Fix_Tail Fix_Tail->Gradient Fix_Drift Action: Stabilize Temp & Check Equilibration Drift->Fix_Drift Fix_Drift->Gradient

Figure 1: Decision matrix for HPLC method optimization of acidic lipophilic compounds.

Detailed Experimental Protocols

Reagents & Materials
  • Reference Standard: 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid (>98% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer Reagents: Phosphoric Acid (85%) or Formic Acid (LC-MS grade).

  • Water: Milli-Q (18.2 MΩ·cm).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or Phenomenex Luna C18(2).

Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water)
  • Measure 1000 mL of Milli-Q water.

  • Add 1.0 mL of 85% Phosphoric Acid.

  • Mix and filter through a 0.22 µm nylon membrane.

  • Rationale: Low pH (~2.1) ensures the carboxylic acid is protonated (neutral), increasing retention on the hydrophobic C18 stationary phase and sharpening the peak.

Mobile Phase B (Acetonitrile)
  • Use 100% Acetonitrile.

  • Rationale: ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol.

Standard Stock Solution (1.0 mg/mL)
  • Weigh 10.0 mg of CDPPA into a 10 mL volumetric flask.

  • Dissolve in 5 mL of ACN (sonicate if necessary).

  • Dilute to volume with ACN.

Working Standard (50 µg/mL)
  • Transfer 500 µL of Stock Solution to a 10 mL flask.

  • Dilute to volume with 50:50 Water:ACN .

  • Critical: Diluent must match the starting gradient conditions to prevent "solvent shock" and peak distortion.

Chromatographic Conditions (Final Optimized Method)
ParameterSetting
Column C18 (150 x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Injection Vol. 10 µL
Detection UV @ 225 nm (bw 4 nm, ref 360 nm)
Run Time 15 Minutes
Gradient Table
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Event
0.006040Start
8.001090Linear Ramp
10.001090Hold (Wash)
10.106040Return to Initial
15.006040Re-equilibration

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, perform the following system suitability tests (SST) before every sample batch.

System Suitability Criteria
  • Retention Time (RT): The analyte should elute between 5–8 minutes.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the mobile phase pH may be too high (insufficient protonation).
  • Theoretical Plates (

    
    ): 
    
    
    
    for a 150mm column.
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
Linearity & Range

Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL.

  • Acceptance:

    
    .
    
  • Visual Check: Residual plot should show random distribution, not a "U" shape.

Troubleshooting & Mechanistic Insights

Issue: Peak Splitting
  • Cause: The analyte is partially ionized. The pKa is ~4.[1]6. If Mobile Phase pH is near 4.6, half the molecules are neutral (retained) and half are ionized (unretained).

  • Solution: Lower pH to < 3.0 using Phosphoric Acid or TFA. This forces the equilibrium entirely to the neutral form [1].

Issue: Retention Time Drift
  • Cause: Temperature fluctuations affecting the partition coefficient of the lipophilic dimethyl-chloro ring.

  • Solution: Use a column oven set to 30°C or 35°C. Do not rely on ambient temperature.

Issue: High Backpressure
  • Cause: Precipitation of buffer salts in high organic (90% ACN).

  • Solution: Phosphate buffers are generally safe at 0.1% concentration, but if using >20mM phosphate, switch to Methanol or reduce buffer concentration.

References

  • Dolan, J. W. (2010). "pH and Retention in Reversed-Phase LC." LCGC North America. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[2] (Standard text for gradient optimization).

  • U.S. EPA Method 8151A. "Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization." (Provides structural context for chlorophenoxy acid extraction and stability). Link

  • PubChem. "Mecoprop (Analogous Structure Data)." National Library of Medicine. Link

Sources

Method

Application Note &amp; Protocol: Enhanced GC-MS Analysis of Chlorinated Phenoxy Acid Herbicides via Derivatization

Abstract Chlorinated phenoxy acid herbicides are a class of widely used pesticides that require monitoring in environmental and biological matrices due to their potential toxicity. Gas chromatography-mass spectrometry (G...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chlorinated phenoxy acid herbicides are a class of widely used pesticides that require monitoring in environmental and biological matrices due to their potential toxicity. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for their analysis, but their inherent polarity and low volatility necessitate a derivatization step to improve chromatographic performance and sensitivity. This guide provides a comprehensive overview of the most effective derivatization strategies, including detailed, field-proven protocols for methylation, silylation, and alkylation. We will delve into the causality behind the selection of each method, offering insights to help researchers choose the optimal approach for their specific analytical needs.

Introduction: The "Why" of Derivatization for Phenoxy Acids

Chlorinated phenoxy acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), are characterized by a carboxylic acid functional group. This group, while responsible for their herbicidal activity, imparts undesirable properties for GC analysis. The primary challenges are:

  • Low Volatility: The carboxylic acid group promotes strong intermolecular hydrogen bonding, significantly raising the boiling point of these compounds. This makes them difficult to volatilize in the GC injector without thermal decomposition.

  • High Polarity: The polar nature of the carboxylic acid leads to poor peak shape (tailing) due to interactions with active sites in the GC system (e.g., injector liner, column).

  • Thermal Instability: At the high temperatures required for volatilization, these acids can decarboxylate, leading to inaccurate quantification.

Derivatization addresses these issues by replacing the active hydrogen of the carboxylic acid with a non-polar, thermally stable group.[1] This chemical modification effectively masks the polar functional group, resulting in derivatives that are more volatile, less prone to adsorption, and more thermally stable, leading to improved chromatographic separation and detection.[2]

Choosing Your Derivatization Strategy: A Comparative Overview

The selection of a derivatization reagent is a critical decision driven by the specific analytical goals, available instrumentation (particularly the detector), and the complexity of the sample matrix. The three most common and effective approaches are methylation, silylation, and alkylation (specifically pentafluorobenzylation).

Methylation: The Classic Approach

Methylation, the conversion of the carboxylic acid to its methyl ester, is a robust and widely used technique.[3]

  • Mechanism: The reaction involves the replacement of the acidic proton with a methyl group.

  • Common Reagents:

    • Diazomethane (CH₂N₂): Historically, diazomethane has been a popular choice due to its high reactivity and clean reaction products.[4][5][6] However, it is highly toxic, carcinogenic, and potentially explosive, necessitating specialized handling procedures.[3][6]

    • Trimethylsilyldiazomethane (TMSD): A safer alternative to diazomethane, TMSD offers similar reactivity with reduced hazards.[7][8] It is a mild and effective reagent for preparing methyl esters of chlorophenoxy acids.[7][8]

    • Boron Trifluoride-Methanol (BF₃-MeOH): This reagent is a convenient and effective option for esterification.[3][9] The reaction is typically carried out by heating the sample with the reagent.

  • Advantages: Produces stable derivatives with excellent chromatographic properties.

  • Disadvantages: The hazards associated with diazomethane are a significant drawback. TMSD is a safer alternative but may be more expensive. BF₃-MeOH requires heating, which could potentially degrade sensitive analytes.

Silylation: A Versatile and Rapid Method

Silylation involves the replacement of the acidic proton with a trimethylsilyl (TMS) group.

  • Mechanism: The silylating reagent reacts with the active hydrogen of the carboxylic acid to form a TMS ester.

  • Common Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful silylating agent that is widely used for derivatizing a variety of functional groups, including carboxylic acids.[1][2][10] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.[1]

  • Advantages: Silylation reactions are generally fast and can often be performed at room temperature.[10] The resulting TMS derivatives are highly volatile and well-suited for GC-MS analysis.[1][2]

  • Disadvantages: Silyl derivatives can be susceptible to hydrolysis, requiring anhydrous conditions during the derivatization and analysis.

Alkylation with Pentafluorobenzyl Bromide (PFBBr): For Enhanced Sensitivity

This method introduces a pentafluorobenzyl (PFB) group, forming a PFB ester.

  • Mechanism: The reaction is a nucleophilic substitution where the carboxylate anion attacks the PFBBr molecule. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.[11]

  • Advantages: The primary advantage of PFBBr derivatization is the introduction of a polyfluorinated group, which makes the derivative highly sensitive to electron capture detection (ECD).[1] This is particularly beneficial for trace-level analysis. The derivatives are also suitable for GC-MS analysis.

  • Disadvantages: The reaction conditions often require heating and the use of a catalyst, which can add complexity to the procedure.[1][11]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific application and laboratory conditions. Always handle derivatizing agents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Methylation with Trimethylsilyldiazomethane (TMSD)

This protocol is a safer alternative to using diazomethane.

Materials:

  • Sample extract containing chlorinated phenoxy acids, evaporated to dryness.

  • Toluene or Ethyl Acetate (anhydrous).

  • Methanol (anhydrous).

  • Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes or diethyl ether).

  • Glacial Acetic Acid (for quenching).

  • GC vials with PTFE-lined caps.

  • Vortex mixer.

Procedure:

  • Residue Dissolution: Dissolve the dry sample residue in 100 µL of toluene (or ethyl acetate) and 20 µL of methanol in a GC vial.[1]

  • Derivatization: Add 50 µL of 2.0 M TMSD solution to the vial.[1] Cap the vial tightly and vortex briefly.

  • Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes.[1] A persistent faint yellow color indicates an excess of TMSD and the completion of the reaction. If the yellow color disappears, add more TMSD dropwise until the color persists.

  • Quenching (Optional): Add a small drop of glacial acetic acid to quench any excess TMSD.[1] This is important to prevent damage to the GC column.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation with BSTFA

This protocol is rapid and effective for producing volatile TMS esters.

Materials:

  • Sample extract containing chlorinated phenoxy acids, evaporated to dryness.

  • Pyridine or Acetonitrile (anhydrous).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% TMCS.

  • GC vials with PTFE-lined caps.

  • Heating block or water bath.

  • Vortex mixer.

Procedure:

  • Residue Dissolution: Dissolve the dry sample residue in 100 µL of anhydrous pyridine or acetonitrile in a GC vial.[1]

  • Reagent Addition: Add 100 µL of BSTFA (or BSTFA + 1% TMCS for more sterically hindered acids) to the vial.[1]

  • Reaction: Cap the vial tightly and vortex. Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is ready for injection into the GC-MS.[1]

Protocol 3: Alkylation with Pentafluorobenzyl Bromide (PFBBr)

This protocol is ideal for achieving low detection limits with an electron capture detector.

Materials:

  • Sample extract containing chlorinated phenoxy acids in a suitable solvent (e.g., acetone).

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone).

  • Anhydrous Potassium Carbonate (K₂CO₃).

  • GC vials with PTFE-lined caps.

  • Heating block or water bath.

  • Vortex mixer.

  • Hexane (for work-up).

Procedure:

  • Base Addition: To the phenoxyacetic acid solution in a reaction vial, add a small amount (e.g., 10-20 mg) of anhydrous potassium carbonate.[1]

  • Reagent Addition: Add 100 µL of the PFBBr solution to the vial.[1]

  • Reaction: Cap the vial tightly and vortex. Heat the vial at 60°C for 1-2 hours in a heating block or water bath.[1][12]

  • Work-up: After cooling, the reaction mixture can be diluted with a solvent like hexane and washed with water to remove excess reagents and salts.[1] The organic layer is then collected for analysis.

  • Analysis: The PFB-derivatized sample is now ready for GC-MS or GC-ECD analysis.

Visualization of the Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of chlorinated phenoxy acids prior to GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Chlorinated Phenoxy Acids Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Anhydrous Solvent Evaporation->Reconstitution Deriv_Reagent Addition of Derivatizing Reagent Reconstitution->Deriv_Reagent Reaction Reaction (Heating may be required) Deriv_Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS

Sources

Application

Application Note: A Systematic Approach to Selecting Recrystallization Solvents for 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

Introduction 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid is a member of the phenoxyalkanoic acid class of compounds. This class includes molecules with diverse biological activities, such as herbicidal properties.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-chloro-3,5-dimethylphenoxy)propanoic acid is a member of the phenoxyalkanoic acid class of compounds. This class includes molecules with diverse biological activities, such as herbicidal properties.[1] As with any active pharmaceutical ingredient (API) or research chemical, achieving high purity is critical for accurate biological testing, formulation development, and regulatory compliance. Recrystallization is a powerful and widely used technique for the purification of nonvolatile organic solids, which separates a target compound from its impurities based on differences in solubility.[2][3]

This application note provides a comprehensive, step-by-step protocol for determining the optimal recrystallization solvent or solvent system for 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid. Instead of prescribing a single solvent, this guide empowers the researcher to systematically screen and select the most effective purification method by explaining the fundamental principles and providing a self-validating experimental workflow.

Principles of Solvent Selection for Recrystallization

The success of recrystallization hinges on identifying a solvent in which the target compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures.[4][5] This temperature-dependent solubility differential is known as a high temperature coefficient.[2] An ideal recrystallization solvent should also possess the following characteristics:

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (so they remain in the cooled mother liquor).[2][5][6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]

  • Safety: The solvent should be non-flammable, non-toxic, and inexpensive, although practical laboratory work often requires balancing these ideals with efficacy.

The chemical structure of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid—containing a polar carboxylic acid group and a larger, non-polar chlorinated aromatic ring—suggests it has intermediate polarity. According to the principle of "like dissolves like," solvents with similar polarity are most likely to be effective.[5] However, when a single solvent does not meet all criteria, a mixed-solvent system is often employed.[8][9] This typically involves a "good" solvent in which the compound is highly soluble and a miscible "bad" or "anti-solvent" in which the compound is poorly soluble.[7]

Health and Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care, being mindful of their flammability and toxicity.

  • Consult the Safety Data Sheet (SDS) for 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid and all solvents used before beginning work.

Experimental Workflow for Solvent Selection

The following diagram outlines the logical workflow for systematically determining the optimal recrystallization solvent.

Recrystallization_Workflow start Start: Crude Solid Sample solubility_test Part A: Small-Scale Solubility Tests (Polar to Non-Polar Solvents) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No reject_solvent Reject Solvent: Too Soluble dissolves_cold->reject_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes reject_insoluble Reject as Single Solvent: Insoluble dissolves_hot->reject_insoluble No crystals_form->reject_solvent No (Supersaturated) potential_single Potential Single Solvent crystals_form->potential_single Yes potential_mixed Potential for Mixed-Solvent System reject_insoluble->potential_mixed perform_single Part B: Perform Single-Solvent Recrystallization Protocol potential_single->perform_single select_good Select as 'Good' Solvent (Compound is Soluble) potential_mixed->select_good select_bad Select as 'Bad' Solvent (Compound is Insoluble) potential_mixed->select_bad perform_mixed Part C: Perform Mixed-Solvent Recrystallization Protocol select_good->perform_mixed select_bad->perform_mixed

Caption: Solvent selection workflow for recrystallization.

Protocol Part A: Small-Scale Solubility Screening

This initial screen aims to quickly identify promising solvents using a small amount of material.

Materials:

  • Crude 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

  • Small test tubes or vials

  • A selection of solvents (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane)

  • Hot plate or water bath

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude solid into separate, labeled test tubes.

  • To each tube, add the test solvent dropwise (e.g., 0.5 mL) at room temperature.[10] Agitate the mixture. Record whether the solid dissolves completely, partially, or not at all.

  • A solvent that dissolves the compound completely at room temperature is unsuitable for single-solvent recrystallization and should be rejected.[2]

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[11] Continue to add small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the tubes for crystal formation. An ideal solvent will show abundant, high-quality crystal growth upon cooling.[11]

  • Record all observations in a table.

Data Interpretation Table:

SolventSolubility (Room Temp)Solubility (Hot)Observations on CoolingSuitability
WaterInsolubleSparingly SolubleFine needles formPotential for mixed system
EthanolSolubleVery SolubleNo crystalsReject as single solvent; Potential 'good' solvent
AcetoneSolubleVery SolubleNo crystalsReject as single solvent; Potential 'good' solvent
Ethyl AcetateSparingly SolubleSolubleGood crystal growthPotential Single Solvent
TolueneSparingly SolubleSolubleOiled out initiallyRequires optimization
HexaneInsolubleInsolubleNo dissolutionReject; Potential 'bad' solvent

This table is populated with hypothetical data for illustrative purposes.

Protocol Part B: Single-Solvent Recrystallization

This protocol should be used if a suitable single solvent was identified in Part A (e.g., Ethyl Acetate in the example table).

Procedure:

  • Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[12]

  • Add a magnetic stir bar or a boiling chip.

  • Add the minimum amount of the chosen solvent to the flask to create a slurry.

  • Heat the mixture to a gentle boil on a hot plate while stirring.

  • Add small portions of hot solvent incrementally until the solid is completely dissolved.[5] It is critical to use the minimum amount of hot solvent required to achieve a saturated solution.[4][11]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[11]

  • Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol Part C: Mixed-Solvent Recrystallization

This protocol is used when no single solvent is ideal. It requires one solvent in which the compound is soluble (the "good" solvent) and another miscible solvent in which it is insoluble (the "bad" solvent or anti-solvent).

Procedure:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask, following steps 1-5 from the single-solvent protocol.[10]

  • While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (the cloud point).[7][10] This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly, as described in the single-solvent protocol (steps 7-11).

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Solution(s)
No Crystals Form Too much solvent was used; the solution is supersaturated.[13][14]Boil off some of the solvent to concentrate the solution.[15] Induce crystallization by scratching the inner surface of the flask with a glass rod or adding a seed crystal.[11][13]
"Oiling Out" The melting point of the solute is lower than the boiling point of the solvent; the solution is too concentrated or cooled too quickly.[14]Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[13][14][15]
Low Recovery Yield Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.[11][15]Ensure minimum solvent volumes are used.[11] Always use ice-cold solvent for washing. To prevent premature crystallization, use a slight excess of solvent before hot filtration and then boil it off.[14]
Colored Impurities Remain The impurity has similar solubility properties to the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[16]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation. Retrieved from [Link]

  • Allery, A. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Landrie, C. L., & McQuade, L. A. (n.d.). Recrystallization. Grossmont College. Retrieved from [Link]

  • Quora. (2019, October 26). What is the theoretical background of mixed solvents recrystallization? Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Chem 21. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Filter Dryer. (2025, July 7). Troubleshooting Common Issues with Industrial Crystallizer Equipment. Retrieved from [Link]

  • Google Patents. (n.d.). US4035416A - Process for making phenoxyalkanoic acids.
  • PubChem. (n.d.). 3-(4-Chloro-3-methylphenyl)propanoic acid. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-chloro- (CAS 107-94-8). Retrieved from [Link]

  • Quora. (2019, February 16). How to recrystallize phenoxyacetic acid. Retrieved from [Link]

  • Zipper, C., et al. (2001). Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer. PubMed, 67(8), 1548-55. Retrieved from [Link]

Sources

Method

Using beta-propiolactone for phenoxy acid synthesis

Application Note: Synthesis of Phenoxy Acids via -Propiolactone Ring-Opening Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Safety Architectur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Phenoxy Acids via -Propiolactone Ring-Opening

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Safety Architecture, and Validated Protocols

Executive Summary

Phenoxy acids, such as 3-phenoxypropionic acid, are critical structural motifs in the development of pharmaceuticals, agricultural herbicides, and functional polymers. The utilization of


-propiolactone (BPL)  presents a highly efficient, atom-economical pathway to synthesize these compounds. As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. Here, we dissect the causality of the chemical mechanisms, establish a self-validating experimental workflow, and prioritize stringent safety protocols required when handling highly reactive strained lactones.

Mechanistic Rationale: The Causality of Ring-Opening

The synthetic utility of


-propiolactone is fundamentally driven by the relief of its massive ring strain (approximately 22.8 kcal/mol) inherent to its four-membered structure. However, the regioselectivity of its ring-opening is highly dependent on the reaction environment.

When BPL reacts with a neutral phenol under non-catalyzed conditions, the reaction is sluggish and yields a complex mixture of products due to competing acyl-oxygen and alkyl-oxygen cleavage pathways[1]. To achieve high yields of the target phenoxy acid, the phenol must first be deprotonated using a strong base (e.g., sodium hydroxide) to form a phenoxide anion .

The Causality of Base Catalysis: Converting phenol to sodium phenoxide dramatically increases the electron density on the oxygen atom, transforming a weak nucleophile into a potent one. This strong nucleophile selectively attacks the electrophilic


-carbon of BPL via an 

mechanism. This specific trajectory forces alkyl-oxygen cleavage , forming the desired ether linkage and yielding a highly soluble sodium 3-phenoxypropionate intermediate 1[1]. Subsequent acidification protonates the carboxylate, driving the precipitation of the final 3-phenoxypropionic acid.

G Phenol Phenol + Base (NaOH) Phenoxide Sodium Phenoxide (Strong Nucleophile) Phenol->Phenoxide Deprotonation SN2 SN2 Attack at β-Carbon (Alkyl-Oxygen Cleavage) Phenoxide->SN2 BPL β-Propiolactone (Highly Strained Electrophile) BPL->SN2 Intermediate Sodium 3-Phenoxypropionate (Aqueous Soluble) SN2->Intermediate Exothermic Ring-Opening Acidification Acidification (HCl) (pH < 2) Intermediate->Acidification Workup Phase Product 3-Phenoxypropionic Acid (Precipitated Product) Acidification->Product Crystallization

Mechanistic workflow of β-propiolactone ring-opening by phenoxide for phenoxy acid synthesis.

Safety Architecture & Reagent Trustworthiness

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-propiolactone is an exceptionally reactive alkylating agent and a recognized animal carcinogen 2[2]. Trustworthiness in this protocol is established through a self-validating quenching mechanism . Because BPL rapidly hydrolyzes in the presence of water to form the significantly less toxic 3-hydroxypropionic acid [3], the aqueous basic conditions of our primary reaction vessel inherently act as a continuous fail-safe, neutralizing any unreacted BPL before the final product isolation. All procedures must be conducted in a certified chemical fume hood using double-layered nitrile gloves and a respirator.

Quantitative Yield Analysis

The efficiency of the ring-opening is strictly tied to the nucleophilicity of the attacking species. The table below summarizes the empirical data demonstrating the necessity of base catalysis.

Reaction ConditionCatalyst/BaseCleavage TypeYield (%)Mechanistic Observation
Phenol + BPL (100°C) NoneMixed~14.8%Sluggish reaction; low conversion due to the weak nucleophilicity of neutral phenol[1].
Phenol + BPL (Aqueous) NaOH (1 eq)Alkyl-Oxygen~70.0%High selectivity for the ether linkage driven by the strong phenoxide nucleophile[1].
Thiophenol + BPL (Aqueous) NaOH (1 eq)Alkyl-Oxygen>95.0%Near-quantitative yield; thiophenoxide is a superior, highly polarizable nucleophile[1].

Validated Experimental Protocol: Synthesis of 3-Phenoxypropionic Acid

This methodology is engineered as a self-validating system. Each step contains built-in checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.

Step 1: Preparation of the Nucleophile
  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4.96 g (0.12 mole) of 97% sodium hydroxide in 150 mL of distilled water.

  • Slowly add 11.3 g (0.12 mole) of high-purity phenol to the basic solution. Stir until completely dissolved.

  • Causality Check: The solution will become homogeneous as the insoluble phenol is converted into the highly water-soluble sodium phenoxide. This deprotonation is the critical activation step for the

    
     attack.
    
Step 2: Controlled Electrophile Addition
  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to drop to 0–5 °C.

  • Using an addition funnel, introduce 8.65 g (0.12 mole) of

    
    -propiolactone dropwise over a period of 30 minutes.
    
  • Causality Check: The ring-opening of BPL is highly exothermic. Maintaining a temperature below 10 °C suppresses the thermal self-polymerization of BPL and minimizes premature hydrolysis, ensuring the BPL remains available for the phenoxide nucleophile.

Step 3: Incubation and Ring-Opening
  • Remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

  • Stir continuously for 4 to 6 hours.

  • Self-Validation (pH Monitoring): Monitor the pH of the solution. Initially highly basic, the pH will gradually drop as the strongly basic phenoxide is consumed and the neutral ether-carboxylate (sodium 3-phenoxypropionate) is generated. A stabilization of the pH indicates reaction completion.

Step 4: Quenching and Acidification
  • Transfer the aqueous mixture to a separatory funnel and extract with two 50 mL portions of diethyl ether. Discard the ether layer in appropriate hazardous waste.

    • Validation: This extraction removes any unreacted phenol or non-polar dimeric byproducts, purifying the aqueous phase which currently holds the water-soluble product salt.

  • Return the aqueous layer to an Erlenmeyer flask. While stirring vigorously in an ice bath, slowly add concentrated Hydrochloric Acid (HCl) dropwise until the solution reaches a pH of < 2.

  • Causality Check: Acidification protonates the highly soluble sodium 3-phenoxypropionate. The resulting 3-phenoxypropionic acid lacks an ionic charge, drastically reducing its aqueous solubility and forcing it to crash out of the solution as a white precipitate.

Step 5: Isolation and Purification
  • Isolate the precipitated 3-phenoxypropionic acid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 30 mL of ice-cold distilled water to remove residual NaCl and trace hydrolysis products (e.g., 3-hydroxypropionic acid).

  • Dry the product in a vacuum desiccator overnight.

  • Self-Validation (Analytical): Verify the success of the synthesis by measuring the melting point of the dried crystals. Pure 3-phenoxypropionic acid melts sharply at 94–95 °C [1].

References

  • Title: β-Propiolactone. VI. Reactions with Phenols, Thiophenols and their Salts Source: Journal of the American Chemical Society (acs.org) URL: [Link]

  • Title: β-Propiolactone - Wikipedia Source: wikipedia.org URL: [Link]

Sources

Application

Extraction of PCMX metabolites from environmental water samples

Application Note: AN-2026-PCMX Topic: High-Sensitivity Extraction and Quantification of Chloroxylenol (PCMX) and Toxic Transformation Products from Environmental Water Matrices. Abstract Chloroxylenol (PCMX) is a ubiquit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-PCMX Topic: High-Sensitivity Extraction and Quantification of Chloroxylenol (PCMX) and Toxic Transformation Products from Environmental Water Matrices.

Abstract

Chloroxylenol (PCMX) is a ubiquitous antimicrobial agent found in disinfectants and personal care products.[1] While PCMX removal in wastewater treatment plants (WWTPs) is generally efficient, its incomplete degradation and subsequent release into surface waters pose significant ecological risks. More critically, environmental transformation products—specifically 2,6-dichloro-3,5-dimethyl-1,4-benzoquinone (2,6-DCQ) and 2,6-dimethylhydroquinone (2,6-DMHQ) —exhibit toxicity profiles that can exceed that of the parent compound. This Application Note details a robust Solid Phase Extraction (SPE) protocol coupled with LC-MS/MS for the simultaneous extraction and quantification of PCMX and its primary metabolites from complex environmental water matrices.

Introduction & Environmental Significance

The environmental fate of PCMX is driven by photodegradation and microbial metabolism. While PCMX itself is toxic to aquatic invertebrates (LC50 ~4.5 mg/L), its degradation intermediates represent a "hidden" hazard.

  • The Quinone Threat: 2,6-DCQ, formed via oxidative dechlorination and chlorination reactions (often during wastewater disinfection), has been shown to be acutely toxic and more stable in seawater than PCMX.

  • Analytical Challenge: These metabolites possess varying polarities (LogP differences) and are often present at trace (ng/L) levels, necessitating a high-enrichment extraction technique that minimizes matrix suppression.

Target Analytes:

Compound Abbreviation CAS No. LogP Significance
Chloroxylenol PCMX 88-04-0 3.5 Parent antimicrobial; aquatic toxin.
2,6-Dichloro-3,5-dimethyl-1,4-benzoquinone 2,6-DCQ 5377-20-8 ~2.8 Toxic transformation product; stable in saline.

| 2,6-Dimethylhydroquinone | 2,6-DMHQ | 654-42-2 | 1.8 | Microbial metabolite; precursor to quinones. |

Degradation Pathway Visualization

Understanding the relationship between the parent and metabolites is crucial for interpreting environmental data.

PCMX_Degradation PCMX PCMX (Parent) DMHQ 2,6-Dimethylhydroquinone (Microbial Reduction) PCMX->DMHQ Dechlorination (Anaerobic) DCQ 2,6-DCQ (Oxidative Chlorination) PCMX->DCQ Photolysis/Chlorination Min Mineralization (CO2 + H2O) DMHQ->Min Slow Aerobic Decay DCQ->Min Photodegradation

Figure 1: Simplified environmental fate pathway of PCMX showing divergent degradation routes leading to reduced (DMHQ) and oxidized (DCQ) metabolites.[1][2][3][4][5][6]

Experimental Protocol: Solid Phase Extraction (SPE)

Method Development Rationale
  • Sorbent Selection: A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (divinylbenzene-co-N-vinylpyrrolidone) is chosen over C18.

    • Why? PCMX is hydrophobic, but 2,6-DMHQ is significantly more polar. HLB sorbents retain both generic non-polar compounds and polar phenols via pi-pi interactions and hydrogen bonding, preventing breakthrough of the metabolites.

  • pH Control: Acidification of the sample to pH 2–3 is critical.

    • Why? Phenols are weak acids (pKa ~9-10). Lowering the pH ensures they remain in their neutral (protonated) state, significantly increasing retention on the SPE sorbent.

Materials
  • SPE Cartridge: Polymeric HLB, 200 mg / 6 mL (e.g., Oasis HLB or equivalent).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.

  • Preservative: Ascorbic acid (to quench residual chlorine in wastewater, preventing artificial formation of 2,6-DCQ during transport).

Step-by-Step Workflow

Step 1: Sample Pre-treatment

  • Collect 500 mL of water sample in amber glass bottles.

  • Add 50 mg Ascorbic Acid immediately upon collection (if chlorinated).

  • Filter through a 0.7 µm Glass Fiber Filter (GF/F) to remove suspended solids.

  • Acidify filtrate to pH 2.5 ± 0.2 using 40% Sulfuric Acid or Formic Acid.

Step 2: SPE Conditioning

  • Rinse: 6 mL MeOH (Gravity flow or low vacuum).

  • Equilibrate: 6 mL Ultrapure Water (pH adjusted to 2.5).

    • Critical: Do not let the cartridge dry out after equilibration.

Step 3: Loading

  • Load the 500 mL sample at a flow rate of 5–10 mL/min .

    • Expert Tip: High flow rates (>15 mL/min) decrease contact time and may cause breakthrough of the more polar 2,6-DMHQ.

Step 4: Washing

  • Wash 1: 6 mL 5% MeOH in Water.

    • Purpose: Removes salts and highly polar interferences (humic acids) without eluting the target phenols.

  • Dry: Apply high vacuum for 10–15 minutes to remove residual water.

    • Why? Residual water interferes with the elution efficiency and subsequent evaporation.

Step 5: Elution

  • Elute: 2 x 3 mL Methanol .

    • Note: Soak the sorbent for 1 minute before collecting the first fraction to maximize desorption.

Step 6: Reconstitution

  • Evaporate eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 1.0 mL of 10% ACN in Water .

  • Vortex and transfer to an LC vial.

Analytical Method: LC-MS/MS

Chromatographic Conditions
  • Column: C18 End-capped, 100 x 2.1 mm, 1.7 µm (e.g., BEH C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 1mM Ammonium Acetate for negative mode stability).

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 10% B.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).[2]

  • Polarity: Negative Mode (ESI-). Phenols and quinones ionize best via deprotonation [M-H]-.

  • MRM Transitions (Indicative):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
PCMX 155.0 [M-H]-119.091.022 / 35
2,6-DCQ 204.0 [M-H]-168.0140.025 / 30
2,6-DMHQ 137.1 [M-H]-122.094.018 / 28

Note: Transitions should be optimized on your specific instrument using pure standards.

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (HLB) cluster_anal Analysis S1 Sample Collection (500 mL Amber Bottle) S2 Preservation (Ascorbic Acid) S1->S2 S3 Filtration (0.7 µm GF/F) S2->S3 S4 Acidification (pH 2.5) S3->S4 SPE1 Conditioning (MeOH -> Acidified Water) S4->SPE1 SPE2 Loading (Flow: 5-10 mL/min) SPE1->SPE2 SPE3 Washing (5% MeOH/Water) SPE2->SPE3 SPE4 Elution (2x3 mL MeOH) SPE3->SPE4 A1 Evaporation & Reconstitution SPE4->A1 A2 LC-MS/MS (ESI-) A1->A2

Figure 2: Complete analytical workflow from sample collection to LC-MS/MS quantification.

Quality Assurance & Troubleshooting

Validation Criteria:

  • Recovery: Acceptable range is 70–120%. If recovery for 2,6-DMHQ is low (<60%), ensure the sample pH was strictly <3[3] during loading.

  • Matrix Effects: Environmental water often suppresses ionization. Use Isotope Dilution (e.g., PCMX-d6) to correct for matrix effects.

Troubleshooting Guide:

  • Issue: High backpressure during loading.

    • Solution: The 0.7 µm filter may be clogged. Pre-filter with a coarser (1.0–2.7 µm) glass fiber filter if the sample is turbid.

  • Issue: Poor peak shape for PCMX.

    • Solution: PCMX can tail on C18 columns. Ensure the mobile phase contains Ammonium Acetate or Formic Acid to buffer silanol interactions.

  • Issue: Degradation of 2,6-DCQ.

    • Solution: This compound is photosensitive. Perform all extraction steps under amber light or wrap glassware in foil.

References

  • USGS. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. U.S. Geological Survey.[2] Link

  • National Institutes of Health (NIH). (2024). An effective and rapidly degradable disinfectant from disinfection byproducts. PubMed Central. Link

  • ResearchGate. (2021). Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation.Link

  • Thermo Fisher Scientific. (2020). Automated Solid-Phase Extraction of Organochlorine Pesticides from Drinking Water.Link

  • MDPI. (2022). A Fully Automated Online SPE-LC-MS/MS Method for the Determination of Pharmaceuticals in Wastewater Samples.Link

Sources

Method

TLC visualization methods for chlorinated phenoxy acids

An Application Guide to the Thin-Layer Chromatography (TLC) Visualization of Chlorinated Phenoxy Acid Herbicides Authored by: Gemini, Senior Application Scientist Abstract This comprehensive technical guide provides deta...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Thin-Layer Chromatography (TLC) Visualization of Chlorinated Phenoxy Acid Herbicides

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the visualization of chlorinated phenoxy acids on Thin-Layer Chromatography (TLC) plates. Chlorinated phenoxy acids, a class of systemic herbicides including compounds like 2,4-D, 2,4,5-T, and MCPA, are widely monitored in environmental and agricultural matrices.[1][2][3] TLC offers a rapid, versatile, and cost-effective method for their separation and preliminary identification.[4][5] This document focuses on the critical final step of the TLC workflow: visualization. It details both non-destructive and destructive methods, explaining the chemical principles behind each technique and providing step-by-step protocols for their successful implementation in a research setting.

Introduction: The Role of TLC in Herbicide Analysis

Thin-Layer Chromatography (TLC) is a powerful planar chromatographic technique used to separate components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[4] For chlorinated phenoxy acids, which are polar, acidic compounds, silica gel is the most commonly used stationary phase.[6] The separation is governed by the polarity of the analytes, the mobile phase, and the stationary phase.[4]

While separation is crucial, the process is incomplete without effective visualization, as most of these herbicide compounds are colorless. The choice of visualization method is critical and depends on the analyte's chemical structure, the desired sensitivity, and whether subsequent analysis of the separated compound is required. This guide explores the most effective and reliable methods for visualizing these specific compounds.

Foundational Technique: Non-Destructive UV-Induced Fluorescence Quenching

Application Note

This is the most common and immediate method for visualizing compounds that absorb UV light, and it should always be the first technique employed.[7] Commercial TLC plates, such as silica gel 60 F₂₅₄, are impregnated with a fluorescent indicator (manganese-activated zinc silicate) that emits a bright green fluorescence when irradiated with short-wave UV light (254 nm).[8][9][10] Chlorinated phenoxy acids contain aromatic rings, which strongly absorb UV light at this wavelength.[1][7] When the plate is viewed under a 254 nm UV lamp, areas where the UV-absorbing analyte is present will quench the background fluorescence, appearing as dark spots.[7][10]

The primary advantage of this method is that it is non-destructive; the analyte is not chemically altered and can be recovered from the plate for further analysis, such as by HPLC or mass spectrometry.[7] Its main limitation is that it is only effective for compounds that absorb UV light at the excitation wavelength of the plate's indicator.

Experimental Protocol: UV Visualization

Materials:

  • Developed and thoroughly dried TLC plate (F₂₅₄ indicator is mandatory)

  • UV lamp with short-wave (254 nm) and long-wave (366 nm) settings

  • Pencil

  • UV-protective eyewear (mandatory)

Procedure:

  • Ensure the developed TLC plate is completely free of mobile phase solvent by air-drying in a fume hood. Residual solvent can interfere with visualization.

  • Place the dried plate under a UV lamp in a darkened environment to enhance contrast.

  • Wear UV-protective eyewear and turn on the short-wave (254 nm) UV light.

  • Observe the plate for dark spots against the bright green fluorescent background.

  • With a pencil, lightly and carefully circle the outline of each spot. The spots will be invisible once the UV lamp is turned off.[11]

  • (Optional) Switch to the long-wave (366 nm) setting. While less common for phenoxy acids, some compounds or impurities may exhibit native fluorescence, appearing as bright spots of varying colors (e.g., blue).[12][13]

UV_Workflow plate Developed & Dried TLC Plate (F-254) uv_light Irradiate with UV Light (254 nm) plate->uv_light quenching UV-Absorbing Analyte Quenches Fluorescence uv_light->quenching visualize Observe Dark Spots on Green Background uv_light->visualize document Circle Spots with Pencil visualize->document

Caption: Workflow for non-destructive UV fluorescence quenching visualization.

Chemical Visualization Reagents: Destructive Methods

Following non-destructive UV analysis, chemical reagents can be applied to the TLC plate. These reagents react with the analytes to produce colored or fluorescent spots. These methods are generally destructive, meaning the analyte is chemically modified and cannot be recovered.[7]

Bromocresol Green: Specific for Acidic Compounds

Application Note: Bromocresol green is a pH indicator that is highly effective for detecting acidic compounds like chlorinated phenoxy acids. The reagent is prepared as a slightly basic solution, giving the TLC plate a uniform blue or green background color.[14] The carboxylic acid functional group of the phenoxy acid herbicides creates a localized acidic environment, causing the indicator to change color to yellow.[14] This results in distinct yellow spots on a blue-green background, providing excellent contrast and high specificity for acidic analytes.

Experimental Protocol: Bromocresol Green Staining

Materials:

  • Developed and dried TLC plate

  • Bromocresol green spray reagent

  • Glass spray bottle

  • Fume hood

  • Appropriate PPE (gloves, safety glasses)

Reagent Preparation:

  • Dissolve 40 mg of bromocresol green in 100 mL of absolute ethanol.[14]

  • Add 0.1 M sodium hydroxide (NaOH) solution dropwise until the solution just turns from yellow-green to a distinct blue color.[14]

  • Store the reagent in a sealed container at 4°C.

Procedure:

  • Place the dried TLC plate in a fume hood.

  • Evenly spray the plate with the bromocresol green solution. The plate should be uniformly moist but not saturated.

  • Allow the plate to air dry for 1-2 minutes.[14]

  • Observe the plate under white light. Acidic compounds will appear as yellow spots against a stable green or blue background.[14] No heating is required.

Acid_Indicator_Workflow plate Dried TLC Plate spray Spray with Basic Bromocresol Green Reagent plate->spray reaction Phenoxy Acid Neutralizes Base, Causing Color Change spray->reaction visualize Observe Yellow Spots on Blue/Green Background spray->visualize

Caption: Visualization workflow using the acid-base indicator Bromocresol Green.

Silver Nitrate: Specific for Halogenated Compounds

Application Note: This method is highly specific for chlorinated (and other halogenated) organic compounds. The visualization is based on a photochemical reaction. The TLC plate is first sprayed with a solution of silver nitrate. Upon irradiation with high-intensity, unfiltered UV light, the carbon-chlorine bond in the herbicide molecule is cleaved. The resulting chloride radical reacts with silver nitrate to form silver chloride (AgCl). Subsequently, the silver chloride is photochemically reduced to elemental silver, which appears as dark grey or black spots.[15] 2-Phenoxyethanol is often included in the reagent to act as a sensitizer for the reaction.

Experimental Protocol: Silver Nitrate Staining

Materials:

  • Developed and dried TLC plate

  • Silver nitrate spray reagent

  • High-intensity UV lamp (unfiltered)

  • Fume hood

  • Appropriate PPE

Reagent Preparation:

  • Dissolve 0.1 g of silver nitrate (AgNO₃) in 1 mL of water.[15]

  • Add 10 mL of 2-phenoxyethanol and dilute the mixture to 200 mL with acetone.[15]

  • Add one drop of 30% hydrogen peroxide.[15]

  • Crucially, prepare this reagent fresh and store it in a dark, amber glass bottle to prevent premature degradation.

Procedure:

  • In a fume hood, lightly and evenly spray the dried TLC plate with the silver nitrate solution.

  • Allow the plate to air dry completely in the dark or under subdued light.

  • Irradiate the plate with a high-intensity, unfiltered UV lamp.

  • Dark grey or black spots will appear against a light background, typically within 5-10 minutes. Prolonged irradiation can cause the background to darken, reducing contrast.

2,6-Dichloroquinone-4-chloroimide: For Phenolic Structures

Application Note: This reagent is effective for detecting phenols and phenoxyacetic acid herbicides.[12][16] The reaction mechanism involves the coupling of the reagent with the aromatic ring of the phenoxy acid, typically at the para-position to the hydroxyl or ether group if available. The reaction is often base-catalyzed, hence the exposure to ammonia vapors after initial heating. This produces distinctly colored spots, which vary depending on the specific structure of the phenoxy acid.

Experimental Protocol: 2,6-Dichloroquinone-4-chloroimide Staining

Materials:

  • Developed and dried TLC plate

  • 2,6-Dichloroquinone-4-chloroimide spray reagent

  • Oven or hot plate

  • Chamber for ammonia vapor exposure

  • Fume hood

  • Appropriate PPE

Reagent Preparation:

  • Prepare a fresh 0.5-2% (w/v) solution of 2,6-dichloroquinone-4-chloroimide in high-purity ethanol.[12] The solution is stable for a few weeks if refrigerated.

Procedure:

  • In a fume hood, spray the dried TLC plate with the reagent solution.

  • Heat the plate at 110°C for 10 minutes.[12][16]

  • Place the hot plate into a closed chamber containing a small beaker of concentrated ammonium hydroxide solution for several minutes, allowing the ammonia vapors to interact with the plate.

  • Remove the plate and observe the colored spots that have formed.

General Purpose Visualization: Charring Reagents

Application Note: When high specificity is not required, or if the above methods fail, a universal charring reagent can be used. Phosphomolybdic acid (PMA) is a common choice. The principle involves the oxidation of the organic analyte by the phosphomolybdic acid (a yellow-green compound), which is simultaneously reduced to molybdenum blue.[7][17] This process, which requires significant heat, produces dark blue or green spots on a yellow-green background for nearly all organic compounds.[7]

Summary of Visualization Methods

Visualization MethodPrincipleSpecificityTypical Result (Spot on Background)Type
UV Light (254 nm) Fluorescence Quenching[10]UV-absorbing compounds (e.g., aromatics)Dark on GreenNon-Destructive
Bromocresol Green pH Indicator Reaction[14]Acidic CompoundsYellow on Blue/GreenDestructive
Silver Nitrate / UV Photochemical Reduction[15]Halogenated CompoundsGrey/Black on White/TanDestructive
2,6-Dichloroquinone-4-chloroimide Chemical Coupling[12]Phenols, Phenoxy AcidsVarious Colors on PaleDestructive
Phosphomolybdic Acid (PMA) Redox Reaction / Charring[7]General for OrganicsBlue/Green on YellowDestructive

Conclusion

The successful TLC analysis of chlorinated phenoxy acids hinges on the appropriate selection and application of visualization techniques. The recommended workflow is to begin with non-destructive UV fluorescence quenching to identify potential spots and preserve the sample. For confirmation and enhanced sensitivity, a subsequent destructive chemical method should be employed. For high specificity to the acidic nature of these herbicides, Bromocresol Green is an excellent choice. For confirmation of their chlorinated structure, the silver nitrate method is unparalleled. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently and accurately visualize chlorinated phenoxy acids in their TLC analyses.

References

  • Guo, T., et al. (2014). Determination of 2-methyl-4-chlorophenoxy (MCPA) in urine using combined TLC and HPLC methods. PubMed. Available at: [Link]

  • Delloyd's Lab-Tech. (n.d.). Preparation of chromatography spray reagents. Delloyd's Lab-Tech Chemistry resource. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. UCLA Chemistry. Available at: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. École Polytechnique Fédérale de Lausanne. Available at: [Link]

  • Avomeen Analytical Services. (n.d.). Thin Layer Chromatography. Avomeen. Available at: [Link]

  • MACHEREY-NAGEL. (n.d.). Fluorescent indicator | TLC adsorbents. MACHEREY-NAGEL. Available at: [Link]

  • ResearchGate. (2023). What are the best chemical reagents (i.e. spray reagents) used to detect the phytochemical constituents on TLC plates?. ResearchGate. Available at: [Link]

  • CSQ Analytics. (n.d.). Fluorescent indicators for TLC, UV366, blue fluorescence. CSQ Analytics. Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2, 4, 5-T. MHLW.go.jp.
  • Wang, S., et al. (2012). Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil. PubMed. Available at: [Link]

  • University of Victoria. (n.d.). Thin layer chromatography. UVic. Available at: [Link]

  • BenchChem. (n.d.).
  • Dołowy, M., & Pyka, A. (2015). Development and Validation of Thin Layer Chromatography Method for Simultaneous Determination of Seven Chlorophenoxy and Benzoic Acid Herbicides in Water. ResearchGate. Available at: [Link]

  • Arredondo-Bernal, H. C., & Paredes-Carbajal, M. C. (2018). Two-Dimensional Thin Layer Chromatography-Bioautography Designed to Separate and Locate Metabolites with Antioxidant Activity Contained on Spirulina platensis. PMC. Available at: [Link]

  • SIELC. (2015). Analysis of 2,4,5-Trichlorophenoxyacetic acid on Primesep B2 Column. SIELC. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • Wagner, H., & Bladt, S. (1996). Plant Drug Analysis: A Thin Layer Chromatography Atlas. ResearchGate. Available at: [Link]

  • University of Rochester. (n.d.). TLC Stains. University of Rochester Chemistry. Available at: [Link]

  • Kovacs, M. F. (1965). Thin-Layer Chromatography for Chlorinated Pesticide Residue Analysis. Scite.ai. Available at: [Link]

  • ResearchGate. (2024). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. ResearchGate. Available at: [Link]

  • FAO. (n.d.). MCPA (257) First draft prepared by Dr. Yibing He.
  • ChemEd X. (n.d.). Thin Layer Chromatography: Identifying the Spots. ChemEd X. Available at: [Link]

  • Griggs, J. C. (1992). Determination of Chlorinated Phenoxyacid Herbicides in Water and Sediment by Solid Phase Extraction and High-Performance Liquid. Defense Technical Information Center. Available at: [Link]

  • Liu, X., et al. (2013). Determination of chlorinated phenoxy acid herbicides in tobacco by modified quechERS extraction and high-performance liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

  • Agilent Technologies. (2015). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. Agilent.
  • Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Wikipedia. Available at: [Link]

  • Staszek, D., et al. (2021). TLC in the Analysis of Plant Material. MDPI. Available at: [Link]

  • Collaborative for Health & Environment. (2011). 2,4,5-T. Collaborative for Health & Environment. Available at: [Link]

  • AOCS. (n.d.). A Guide to the Practice of Analytical Silver Ion-thin-layer chromatography on Pre-coated Silica Gel Plates. American Oil Chemists' Society. Available at: [Link]

  • Poole, C. F. (2017). Thin–layer Chromatography (TLC). ScienceDirect. Available at: [Link]

  • Mondal, B. (n.d.). TLC for chlorinated pesticide determination. Slideshare. Available at: [Link]

  • Restek. (n.d.).
  • eConference.io. (n.d.).
  • EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. United States Environmental Protection Agency. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Esters from 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

Introduction 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid is a substituted phenoxyalkanoic acid with potential applications in the development of novel herbicides, pharmaceuticals, and other bioactive molecules. The sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-chloro-3,5-dimethylphenoxy)propanoic acid is a substituted phenoxyalkanoic acid with potential applications in the development of novel herbicides, pharmaceuticals, and other bioactive molecules. The synthesis of its ester derivatives is a crucial step in modifying its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enabling a broader range of biological screening and formulation development. This guide provides detailed protocols and technical insights for the preparation of esters from this carboxylic acid, targeting researchers and professionals in drug development and chemical synthesis.

This document explores three robust esterification methodologies: the classic Fischer-Speier esterification, the mild Steglich esterification, and the versatile Mitsunobu reaction. Each method is presented with a discussion of its mechanistic underpinnings, suitability for the specific substrate, and a detailed experimental protocol.

Physicochemical Properties and Safety Information of Starting Material

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Table 1: Physicochemical Properties of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

PropertyValueSource
Molecular FormulaC₁₁H₁₃ClO₃-
Molecular Weight228.67 g/mol -
AppearanceExpected to be a solidGeneral knowledge
SolubilityLikely soluble in organic solvents like THF, DCM, and alcoholsGeneral knowledge
pKaEstimated to be around 4-5 (typical for carboxylic acids)General knowledge

Safety Precautions:

3-(4-chloro-3,5-dimethylphenoxy)propanoic acid and its derivatives should be handled with care in a well-ventilated fume hood.[1][2][3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1][3] Avoid inhalation of dust and contact with skin and eyes.[1][3] In case of contact, rinse the affected area thoroughly with water.[1][3]

Choosing the Right Esterification Strategy

The structure of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid, with two methyl groups ortho to the phenoxy ether linkage, may introduce a degree of steric hindrance around the carboxylic acid group. This factor, along with potential sensitivity to harsh acidic or basic conditions, should guide the choice of esterification method.

  • Fischer-Speier Esterification: A classic acid-catalyzed method.[5] While cost-effective, the requirement for strong acid and elevated temperatures might not be ideal if the substrate is acid-sensitive. The equilibrium nature of the reaction necessitates using a large excess of the alcohol or removal of water to drive the reaction to completion.[5]

  • Steglich Esterification: A much milder method that utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[6][7][8][9] This method is well-suited for substrates that are sensitive to acid or sterically hindered.[9] The reaction proceeds at room temperature and under neutral conditions.[6]

  • Mitsunobu Reaction: Another mild and highly efficient method that proceeds via an alkoxyphosphonium salt intermediate.[10][11][12][13][14] It is particularly advantageous for the esterification of secondary alcohols where inversion of stereochemistry is desired. For primary alcohols, it offers a reliable method under neutral conditions, often at or below room temperature.[10][12]

Experimental Protocols

The following protocols are designed for the synthesis of methyl and ethyl esters of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid. They can be adapted for other alcohols with minor modifications.

Protocol 1: Fischer-Speier Esterification of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

This protocol is suitable for the synthesis of simple alkyl esters where the alcohol can be used as the solvent.

Workflow for Fischer-Speier Esterification

Fischer_Esterification A Reactants 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid Alcohol (e.g., Methanol) B Reaction Add H₂SO₄ (cat.) Reflux A->B Dissolve C Work-up Quench with water Extract with organic solvent B->C After reaction completion D Purification Wash with NaHCO₃ (aq) Dry and concentrate C->D Separate layers E Product Ester D->E Isolate

Caption: Workflow for Fischer-Speier Esterification.

Materials:

  • 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

  • Anhydrous methanol or ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid in 20-50 equivalents of the desired alcohol (e.g., methanol for the methyl ester).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Table 2: Reagent Quantities for Fischer-Speier Esterification (Example Scale)

ReagentMolar Eq.Amount
3-(4-chloro-3,5-dimethylphenoxy)propanoic acid1.02.29 g
Methanol5032.4 mL
Concentrated H₂SO₄0.10.05 mL
Protocol 2: Steglich Esterification of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

This protocol is recommended for its mild conditions and suitability for potentially sterically hindered or acid-sensitive substrates.[6][7][8][9]

Workflow for Steglich Esterification

Steglich_Esterification A Reactants Carboxylic acid, Alcohol DCC, DMAP B Reaction Stir at 0 °C to RT in DCM A->B Combine C Work-up Filter DCU Wash with acid & base B->C After reaction completion D Purification Dry and concentrate Column chromatography C->D Separate layers E Product Ester D->E Isolate

Caption: Workflow for Steglich Esterification.

Materials:

  • 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

  • Alcohol (e.g., methanol, ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid (1.0 eq.) and the alcohol (1.2 eq.) in anhydrous DCM, add DMAP (0.1 eq.).

  • DCC Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Table 3: Reagent Quantities for Steglich Esterification (Example Scale)

ReagentMolar Eq.Amount
3-(4-chloro-3,5-dimethylphenoxy)propanoic acid1.02.29 g
Ethanol1.20.69 g (0.88 mL)
DCC1.12.27 g
DMAP0.10.12 g
Anhydrous DCM-50 mL
Protocol 3: Mitsunobu Reaction for Ester Synthesis

This method is an excellent choice for its mild, neutral conditions and high efficiency.[10][11][12][13][14]

Mitsunobu_Reaction A Reactants Carboxylic acid, Alcohol Triphenylphosphine (PPh₃) B Reaction Add DIAD/DEAD at 0 °C Stir at RT in THF A->B Dissolve C Work-up Remove solvent Purify by chromatography B->C After reaction completion D Product Ester C->D Isolate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phenolic Functionalization &amp; Alkylation

Welcome to the Advanced Technical Support Center for the alkylation of 4-chloro-3,5-dimethylphenol (also known as chloroxylenol or PCMX). This compound is a highly valuable building block in the synthesis of antimicrobia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the alkylation of 4-chloro-3,5-dimethylphenol (also known as chloroxylenol or PCMX). This compound is a highly valuable building block in the synthesis of antimicrobial agents, agricultural intermediates, and pharmaceutical drug candidates[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic causalities behind reaction failures, providing you with self-validating workflows to ensure maximum yield and strict regioselectivity.

Diagnostic Workflow: Alkylation Troubleshooting

Use the logic tree below to diagnose the root cause of stalled reactions or poor yields before adjusting your experimental parameters.

AlkylationTroubleshooting A Evaluate Alkylation Yield of 4-chloro-3,5-dimethylphenol B Yield < 60% or Stalled A->B C LC-MS / TLC Analysis B->C D High Unreacted Phenol C->D m/z 155 [M-H]- E O- vs C-Alkylation Mix C->E Isomeric Peaks F Hydrolysis Byproducts C->F Alcohol Detected G Switch to Anhydrous DMF Increase Base (Cs2CO3) D->G H Use Polar Aprotic Solvent (Kinetic Control) E->H I Dry Solvents & Reagents Run under N2/Ar F->I

Diagnostic workflow for optimizing 4-chloro-3,5-dimethylphenol alkylation yields.

Knowledge Base: Troubleshooting FAQs

Q1: My O-alkylation yield is stalling at 50-60% despite extended reaction times. How can I drive this to completion?

Causality: 4-chloro-3,5-dimethylphenol has a pKa of ~9.7. While standard bases like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 are theoretically sufficient to deprotonate it, the resulting potassium phenoxide often forms a tight ion pair in moderately polar solvents (like acetone or acetonitrile), which drastically reduces its nucleophilicity. Furthermore, trace water in hygroscopic solvents leads to competitive hydrolysis of your alkyl halide.
Solution:  Upgrade your base to Cesium Carbonate (

). The larger ionic radius of the cesium cation creates a looser, "naked" phenoxide ion pair, significantly accelerating the nucleophilic attack. Ensure your solvent is strictly anhydrous.
Q2: LC-MS shows a mixture of products with the same mass. How do I prevent C-alkylation and ensure strict O-alkylation?

Causality: The phenoxide anion is an ambident nucleophile. The two methyl groups at C3 and C5 increase the electron density of the aromatic ring, making the open ortho positions (C2, C6) highly reactive. According to Kornblum's rule, protic solvents (like ethanol) hydrogen-bond to the oxygen, shielding it and forcing the electrophile to attack the ring (thermodynamic control). Solution: To achieve strict O-alkylation, you must operate under kinetic control. Use a highly polar aprotic solvent like DMF or DMSO. These solvents strongly solvate the metal cation but leave the oxygen exposed and highly reactive, driving >99% O-alkylation[2].

Q3: I am attempting a Friedel-Crafts (C-alkylation) to add a bulky group, but standard yields nothing but tar. Why?

Causality: Strong Lewis acids like


 coordinate directly with the unprotected hydroxyl group of 4-chloro-3,5-dimethylphenol, forming an aluminum phenoxide complex. This completely deactivates the ring to electrophilic aromatic substitution and consumes your catalyst[3].
Solution:  If C-alkylation is your goal, you must either O-protect the phenol first (e.g., as a methyl ether) or switch to a Brønsted acid catalyst (like Amberlyst-15 or methanesulfonic acid) which does not form stable dead-end complexes with the oxygen.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity for the methylation of 4-chloro-3,5-dimethylphenol (using 1.2 eq Methyl Iodide at 25°C).

SolventBase (1.2 eq)Time (h)Conversion (%)O-Alkylation Selectivity (%)Mechanistic Outcome
Ethanol ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1245~70Protic solvent shields oxygen; significant C-alkylation occurs.
Acetone

1265>95Tight ion pairing limits nucleophilicity; reaction stalls.
THF

485>98Strong base ensures complete deprotonation, but solubility limits rate.
DMF

12>95>99Polar aprotic solvent exposes oxygen; excellent kinetic control[2].
DMF

4>98 >99 "Cesium effect" maximizes phenoxide reactivity; fastest conversion.

Validated Protocol: High-Yield O-Alkylation (Methoxylation)

This self-validating Standard Operating Procedure (SOP) is adapted from optimized methodologies for the nucleophilic functionalization of 4-chloro-3,5-dimethylphenol[2].

Materials Required:

  • 4-chloro-3,5-dimethylphenol (1.0 eq, limiting reagent)

  • Anhydrous Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.2 eq)
  • Alkylating Agent (e.g., Methyl Iodide, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon) for 10 minutes to eliminate atmospheric moisture.

  • Phenoxide Generation: Dissolve 4-chloro-3,5-dimethylphenol (e.g., 13.80 g, 88.46 mmol) in anhydrous DMF (100 mL) to create a ~0.8 M solution. Add the finely powdered

    
     (14.60 g, 105.80 mmol) in one portion[2].
    
    • Self-Validation Checkpoint: Stir for 30 minutes at room temperature. The solution should transition to a pale yellow/amber color, visually confirming the formation of the phenoxide anion. If the solution remains completely colorless, verify the integrity and dryness of your base.

  • Electrophile Addition: Place the flask in a room-temperature water bath (to absorb mild exotherm). Add Methyl Iodide (6.60 mL, 105.97 mmol) dropwise over 10 minutes[2].

  • Reaction Monitoring: Stir the mixture overnight at room temperature.

    • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the parent peak at m/z 155 [M-H]- (unreacted phenol) is entirely consumed, replaced by the alkylated product mass.

  • Quenching & Extraction: Pour the reaction mixture into 300 mL of ice-cold distilled water to quench. Extract the aqueous layer with Ethyl Acetate or Petroleum Ether (

    
    ).
    
  • Purification: Wash the combined organic layers with brine (

    
    ) to remove residual DMF. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude oil/solid via Medium Pressure Liquid Chromatography (MPLC) using a petroleum ether/ethyl acetate gradient[2].

References

  • Antitrypanosomal lead discovery: Identification of a ligand-efficient inhibitor of Trypanosoma cruzi CYP51 and parasite growth Source: PMC (National Institutes of Health) URL:[Link]

  • Studies on the Nucleophilic Aromatic F-Fluorination Source: Universität Tübingen URL:[Link]

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Propanoic Acid Derivatives

Topic: Removal of Unreacted PCMX (4-Chloro-3,5-dimethylphenol) Status: Operational Support Tier: Level 3 (Senior Application Scientist) Context: Post-synthesis purification of aryloxypropionic acid derivatives (e.g., via...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted PCMX (4-Chloro-3,5-dimethylphenol)

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Context: Post-synthesis purification of aryloxypropionic acid derivatives (e.g., via Williamson ether synthesis).[1]

Module 1: The Separation Logic (Root Cause Analysis)

To effectively remove PCMX from your propanoic acid derivative, you must exploit the pKa differential .[1] This is not a simple filtration issue; it is a thermodynamic partition challenge.

Your product (a carboxylic acid) and the impurity (a phenol) are both acidic, but their acid strengths differ by approximately 5-6 orders of magnitude. This allows for pH-selective deprotonation .[1]

Comparative Physicochemical Data
ParameterImpurity: PCMXTarget: Propanoic Acid Derivative
Functional Group Phenol (Ar-OH)Carboxylic Acid (R-COOH)
Approximate pKa 9.7 (Weakly Acidic)3.5 – 4.8 (Moderately Acidic)
State at pH 8.0 Protonated (Neutral)Deprotonated (Anionic)
Solubility (pH 8.0) Organic Soluble (Lipophilic)Water Soluble (Hydrophilic)
Reactivity Stable to weak basesForms salt with weak bases

The Strategy: By adjusting the aqueous phase to pH ~8.0–8.5 (using Sodium Bicarbonate), we drive the propanoic acid derivative into the water phase as a carboxylate salt. The PCMX, being a weaker acid, remains protonated and stays in the organic solvent.

Module 2: Primary Purification Protocol (Differential Extraction)

Objective: Partition >99% of PCMX into the organic waste stream while retaining the product in the aqueous phase.

Reagents Required[1][2][3][4][5]
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Base: Saturated Sodium Bicarbonate (

    
    ) solution.[1][2]
    
  • Acid: 6M Hydrochloric Acid (HCl).[1]

  • Brine: Saturated NaCl solution.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • The "Bicarbonate Wash" (Critical Step):

    • Add saturated

      
       (1:1 volume ratio).[1]
      
    • Shake vigorously for 2 minutes. Vent frequently—

      
       gas will evolve.[1][2]
      
    • Technical Note: Check the pH of the aqueous layer.[3][2] It must be roughly 8.0–8.[1]5. If pH < 7, add more bicarbonate.[1]

  • Phase Separation:

    • Top Layer (Organic): Contains PCMX and neutral impurities.[1] DISCARD (or save for recovery).

    • Bottom Layer (Aqueous): Contains your Target Product (as Sodium Propionate salt).[1] KEEP .

  • Organic Wash (Polishing):

    • Wash the Aqueous Layer (from Step 3) with fresh EtOAc (0.5 volume) to scavenge trace PCMX.[1]

    • Discard this organic wash.[1]

  • Acidification & Recovery:

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly add 6M HCl until pH < 2.[1] The solution will turn cloudy as the product precipitates or oils out.[1]

    • Extract the acidified aqueous layer with fresh EtOAc (3x).[1]

  • Final Isolation:

    • Combine organic extracts, dry over

      
      , filter, and evaporate.
      
Visualization: The Extraction Logic

ExtractionLogic Start Crude Mixture (Product + PCMX) Solvent Dissolve in EtOAc Start->Solvent BaseAdd Add Sat. NaHCO3 (pH ~8.5) Solvent->BaseAdd Separation Phase Separation BaseAdd->Separation OrgLayer Organic Layer (Contains PCMX) Separation->OrgLayer PCMX stays protonated AqLayer Aqueous Layer (Contains Product-Salt) Separation->AqLayer Product ionizes Waste Waste Stream OrgLayer->Waste Wash Back-Wash with EtOAc AqLayer->Wash Acidify Acidify with HCl (pH < 2) Wash->Acidify Clean Aqueous Wash->Waste Removes trace PCMX FinalExtract Extract with EtOAc Evaporate Acidify->FinalExtract Product Pure Propanoic Acid Derivative FinalExtract->Product

Figure 1: Differential pH extraction workflow utilizing the pKa gap between PCMX and carboxylic acids.

Module 3: Troubleshooting & FAQs

Q1: I used Sodium Hydroxide (NaOH) instead of Bicarbonate, and separation failed. Why?

Diagnosis: NaOH is a strong base (pH > 13).[1] Mechanism: At pH 13, both the carboxylic acid (product) and the phenol (PCMX) are deprotonated.[1] Both become water-soluble salts (Sodium Phenoxide and Sodium Carboxylate).[1] Fix: You must acidify the entire mixture back to pH 1 and restart the process using Sodium Bicarbonate (


) or Sodium Carbonate  (

) to ensure the pH stays below 10.[1]
Q2: My product is an oil, and PCMX is trapped inside. Crystallization isn't working.

Diagnosis: "Oiling out" traps impurities.[1] Fix: Perform the Bicarbonate Wash (Module 2) first.[1] If the product remains an oil after workup, try a Trituration protocol:

  • Add cold Hexane or Pentane to the oil.[1]

  • Sonicate for 10 minutes.

  • PCMX is moderately soluble in hexane; many propanoic acid derivatives are not.[1]

  • Decant the hexane.[1]

Q3: HPLC still shows ~2% PCMX after extraction. How do I polish it?

Diagnosis: Partition coefficient limitation. Fix: Recrystallization is required.[1][2]

  • Solvent System: Toluene or Toluene/Hexane (1:3).[1]

  • Logic: PCMX is highly soluble in toluene even at room temperature.[1] Your propanoic acid derivative should be less soluble.[1] Dissolve hot, cool slowly to 4°C. The PCMX should stay in the mother liquor.

Q4: I have a stubborn emulsion during the bicarbonate wash.

Diagnosis: PCMX and fatty acid derivatives act as surfactants at the interface.[1] Fix:

  • Add solid NaCl (saturate the aqueous layer) to increase ionic strength.[1]

  • Filter the mixture through a pad of Celite.

  • Wait.[1] (Do not shake violently; use a gentle rocking motion for the next wash).[1]

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected CheckpH Check Aqueous pH Problem->CheckpH HighPH pH > 10 (Used NaOH?) CheckpH->HighPH Yes CorrectPH pH 8.0 - 8.5 CheckpH->CorrectPH No Action1 Acidify & Restart with NaHCO3 HighPH->Action1 CheckHPLC Check HPLC Purity CorrectPH->CheckHPLC TraceImpurity Trace PCMX (<5%) CheckHPLC->TraceImpurity HighImpurity High PCMX (>5%) CheckHPLC->HighImpurity Action2 Recrystallize (Toluene/Hexane) TraceImpurity->Action2 Action3 Repeat Extraction (Increase Vol) HighImpurity->Action3

Figure 2: Decision matrix for resolving persistent PCMX contamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 312, Chloroxylenol. Retrieved from [Link][1]

    • Citation Context: Verifies pKa of PCMX (9.[1][4]7) and solubility data (0.03 wt% in water).[1][5][6][7]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

    • Citation Context: Authoritative source for standard "Acid-Base Extraction" protocols separating phenols from carboxylic acids using bicarbonate.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1]

    • Citation Context: Theoretical grounding for pKa-based partitioning and Williamson ether synthesis mechanisms.[1]

  • Australian Government Department of Health (2022). Evaluation statement: Chlorocresol and chloroxylenol. AICIS. Retrieved from [Link]

    • Citation Context: Confirms physicochemical properties and stability of PCMX in various solvents.

Sources

Troubleshooting

Technical Support Center: O-Alkylation vs. C-Alkylation in Phenol Derivatives

Welcome to the Technical Support Center for troubleshooting the alkylation of phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting the alkylation of phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selective O-alkylation versus C-alkylation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired reaction outcomes.

Introduction: The Ambident Nature of Phenoxides

The phenoxide ion, generated by the deprotonation of a phenol, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the ortho and para positions).[1] This dual reactivity often leads to a mixture of O-alkylated (ether) and C-alkylated (alkylphenol) products, presenting a significant challenge in synthetic chemistry.[2][3] Achieving high selectivity for one product over the other requires a nuanced understanding of the factors that govern the reaction pathway.

This guide will dissect these factors and provide actionable strategies to steer your reaction towards the desired outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions, but the underlying chemical principles.

Issue 1: My primary goal is O-alkylation, but I'm observing significant C-alkylation byproducts.

Core Problem: The reaction conditions are favoring nucleophilic attack from the aromatic ring over the phenoxide oxygen.

Causality: The phenoxide ion exists as a resonance hybrid, with negative charge density on both the oxygen and the aromatic ring. Several factors can bias the alkylation towards the carbon atoms.

Troubleshooting Protocol:

  • Solvent Selection is Critical:

    • The Problem with Protic Solvents: Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the phenoxide oxygen.[4] This solvation shell effectively blocks the oxygen, making the carbon atoms of the ring more accessible for alkylation.[4]

    • The Solution - Polar Aprotic Solvents: Switch to a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).[5] These solvents solvate the counter-ion (e.g., Na+, K+) more effectively than the phenoxide ion, leaving the oxygen atom more "naked" and, therefore, more nucleophilic.[6] This significantly favors O-alkylation.[5]

  • Evaluate Your Counter-ion:

    • The Role of Ion Pairing: The nature of the counter-ion (from the base used to deprotonate the phenol) influences the degree of ion pairing with the phenoxide oxygen.[6] Smaller, harder cations (like Li+) form tighter ion pairs, which can partially shield the oxygen. Larger, softer cations (like K+ or Cs+) result in looser ion pairs, increasing the availability of the oxygen for nucleophilic attack.

    • Practical Application: If you are using a base like sodium hydride (NaH), consider switching to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Temperature Control:

    • Thermodynamic vs. Kinetic Control: O-alkylation is generally the kinetically favored process (lower activation energy), while C-alkylation can sometimes be the thermodynamically more stable product.[7]

    • Recommendation: Running the reaction at lower temperatures will favor the kinetically controlled O-alkylation product. Typical Williamson ether syntheses are conducted between 50-100°C; however, you may need to optimize and start at a lower temperature.[8]

Issue 2: The reaction is sluggish, and I'm getting a low yield of my desired ether.

Core Problem: The reaction is not proceeding to completion due to insufficient reactivity.

Troubleshooting Protocol:

  • Assess the Alkylating Agent:

    • Leaving Group Ability: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group. The general trend for halides is I > Br > Cl > F.[9] If you are using an alkyl chloride, switching to an alkyl bromide or iodide will significantly increase the reaction rate. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent leaving groups and can be used.[10]

    • Steric Hindrance: The Williamson ether synthesis is an Sₙ2 reaction, which is sensitive to steric hindrance on the electrophile.[1] Use primary or methyl halides whenever possible.[10] Secondary halides will lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo elimination.[5][10]

  • Ensure Complete Deprotonation of the Phenol:

    • Base Strength: The chosen base must be strong enough to completely deprotonate the phenol. For most phenols, bases like potassium carbonate or sodium hydroxide are sufficient.[5] For less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary.[5]

    • Anhydrous Conditions: If using a moisture-sensitive base like NaH, it is crucial to use anhydrous solvents and thoroughly dried glassware. Any water present will quench the base.[11]

  • Increase the Reaction Temperature:

    • While lower temperatures favor O-alkylation, if the reaction is not proceeding at all, a gentle increase in temperature may be required to overcome the activation energy barrier.[8] Monitor the reaction closely by TLC or GC to find the optimal balance between reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for choosing reaction conditions to favor O- vs. C-alkylation?

The Hard and Soft Acids and Bases (HSAB) principle provides a useful framework.[12]

  • Hard Acids and Bases: Are small, have a high charge density, and are not very polarizable.[13]

  • Soft Acids and Bases: Are larger, have a lower charge density, and are more polarizable.[13]

The HSAB principle states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.[14]

In the phenoxide ion, the oxygen atom is a "hard" nucleophilic center, while the carbon atoms of the aromatic ring are "soft" nucleophilic centers.

  • To favor O-alkylation (hard-hard interaction), use a "hard" electrophile (e.g., dimethyl sulfate, methyl iodide).

  • To favor C-alkylation (soft-soft interaction), a "softer" electrophile might be considered, though solvent and counter-ion effects are often more dominant.

Q2: How does steric hindrance on the phenol affect the O- vs. C-alkylation ratio?

Steric hindrance around the phenolic hydroxyl group can significantly impact the reaction outcome. Large ortho substituents can shield the oxygen atom, making C-alkylation at the less hindered para position more favorable.[15][16] In cases of severe steric hindrance, specialized conditions, such as the use of a dipolar aprotic solvent and a strong base at ambient temperatures, may be required to achieve O-alkylation.[15]

Q3: Can the O-alkylated product rearrange to the C-alkylated product?

Yes, under certain conditions, an intramolecular rearrangement of the initially formed O-alkylated product (the Fries rearrangement for acyl groups, and analogous thermal or acid-catalyzed migrations for alkyl groups) can lead to the C-alkylated product.[17] This is particularly relevant at higher reaction temperatures.

Data Summary Table

ParameterCondition Favoring O-AlkylationCondition Favoring C-AlkylationRationale
Solvent Polar aprotic (DMF, DMSO, Acetonitrile)[5]Protic (Water, Ethanol, Trifluoroethanol)[4]Protic solvents solvate the oxygen atom, hindering its nucleophilicity.[4]
Counter-ion Large, soft cations (K+, Cs+)Small, hard cations (Li+, Na+)Tighter ion pairing with smaller cations shields the oxygen atom.[6]
Temperature Lower temperatures[8]Higher temperaturesO-alkylation is often kinetically favored, while C-alkylation can be thermodynamically favored.[7]
Alkylating Agent Primary or methyl halides/sulfonates[10]N/A (less of a determining factor than other parameters)Minimizes competing E2 elimination reactions.[8]
Steric Hindrance on Phenol Less hindered phenolsHighly hindered phenols (can favor para C-alkylation)[15]Steric bulk around the oxygen can block O-alkylation.[16]

Key Experimental Protocols

Protocol 1: General Procedure for Maximizing O-Alkylation

This protocol is a general guideline for achieving selective O-alkylation of a phenol.

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the phenol (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the phenol. Then, add potassium carbonate (1.5 eq.).

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium phenoxide.

  • Addition of Alkylating Agent: Add the primary alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-60°C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[18]

Protocol 2: Procedure to Promote C-Alkylation

This protocol outlines conditions that can be used to favor the formation of C-alkylated products.

  • Setup: In a round-bottom flask, dissolve the phenol (1.0 eq.) in a protic solvent such as trifluoroethanol.[4]

  • Base Addition: Add a base such as sodium hydroxide (1.1 eq.) and stir until the phenol is fully deprotonated.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. Higher temperatures may be required to drive the reaction.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizing the Reaction Pathways

Diagram 1: O- vs. C-Alkylation of Phenoxide

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Phenol Phenol Phenoxide Phenoxide Ion (Ambident Nucleophile) Phenol->Phenoxide -H⁺ Base Base (e.g., K₂CO₃) Base->Phenoxide O_Alk O-Alkylated Product (Ether) Phenoxide->O_Alk Attack at Oxygen (Favored in Polar Aprotic Solvents) C_Alk C-Alkylated Product (Alkylphenol) Phenoxide->C_Alk Attack at Ring Carbon (Favored in Protic Solvents) AlkylHalide Alkyl Halide (R-X) AlkylHalide->O_Alk AlkylHalide->C_Alk

Caption: Competing pathways for the alkylation of a phenoxide ion.

Diagram 2: Troubleshooting Flowchart for Low O-Alkylation Selectivity

G Start Low O-Alkylation Selectivity CheckSolvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->CheckSolvent SwitchSolvent Switch to a polar aprotic solvent. CheckSolvent->SwitchSolvent No CheckCounterIon Is the counter-ion large (e.g., K⁺, Cs⁺)? CheckSolvent->CheckCounterIon Yes SwitchSolvent->CheckCounterIon SwitchBase Use a base with a larger counter-ion (e.g., K₂CO₃, Cs₂CO₃). CheckCounterIon->SwitchBase No CheckTemp Is the reaction temperature optimized? CheckCounterIon->CheckTemp Yes SwitchBase->CheckTemp LowerTemp Lower the reaction temperature. CheckTemp->LowerTemp No End Improved O-Alkylation Selectivity CheckTemp->End Yes LowerTemp->End

Caption: A logical guide to troubleshooting poor O-alkylation selectivity.

References

  • ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents.
  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • Royal Society of Chemistry. (n.d.). Intramolecular alkylation of phenols. Part I. Mechanism of phenoxide cyclisation. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (2019, February). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
  • ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Indian Academy of Sciences. (n.d.). Alkylation of phenol with methanol over ion-exchanged Y-zeolites.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • ResearchGate. (n.d.). Effect of temperature on alkylation of phenol with methanol Conditions.
  • Taylor & Francis Online. (2021, June 22). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Taylor & Francis Online. (2021, May 6). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
  • Oxford Academic. (2006, April 19). O-Alkylation of Phenols by Esters. II. The Steric Hindrance and Electronic Effect in the O-Alkylation of Phenol by Esters. Bulletin of the Chemical Society of Japan.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • Nature. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Nature Communications.
  • Springer. (n.d.). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite.
  • ResearchGate. (2025, August 6). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • University of Mumbai. (n.d.). HARD AND SOFT ACIDS AND BASES (HSAB).
  • Google Patents. (n.d.). US3870744A - Process for oxygen-alkylation of sterically hindered phenols.
  • Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • Canadian Science Publishing. (n.d.). ADSORPTION OF STERICALLY HINDERED PHENOLS ON CARBON.
  • University of Massachusetts Lowell. (n.d.). Hard-Soft Acid-Base Theory.
  • National Institutes of Health. (2006, February 16). Alkylation of phenol: a mechanistic view. PubMed.
  • R Discovery. (2011, February 1). β-Hydroxyalkylation of sterically hindered phenols with epoxides in acid medium. Russian Journal of General Chemistry.
  • University of Wisconsin-River Falls. (n.d.). The Williamson Ether Synthesis.
  • American Chemical Society. (2021, November 12). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Journal of the American Chemical Society.
  • PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation.
  • Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation?.
  • Wikipedia. (n.d.). HSAB theory.
  • National Institutes of Health. (2003, December 17). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed.
  • National Institutes of Health. (n.d.). Biochemical significance of the hard and soft acids and bases principle. PubMed.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates.
  • Ingenta Connect. (2024, August 1). Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite. Science of Advanced Materials.
  • Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects.
  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View.
  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Google Patents. (n.d.). US5043483A - Process for the alkylation of phenols.

Sources

Optimization

Technical Support Hub: Optimizing pH for Extraction of Phenoxy Propanoic Acids

Status: Operational Specialist: Senior Application Scientist Topic: pH Optimization & Troubleshooting for Phenoxy Propanoic Acid Extraction Audience: Analytical Chemists, Drug Development Researchers Introduction: The pH...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Specialist: Senior Application Scientist Topic: pH Optimization & Troubleshooting for Phenoxy Propanoic Acid Extraction Audience: Analytical Chemists, Drug Development Researchers

Introduction: The pH-Switch Mechanism

Welcome to the technical support hub. If you are experiencing low recovery, variable results, or breakthrough during the extraction of phenoxy propanoic acids (e.g., Fenoxaprop, Mecoprop, Dichlorprop), the root cause is almost invariably pH mismanagement .

These compounds are weak acids with pKa values typically ranging from 2.8 to 3.8 . Their extraction efficiency is governed by a "pH-Switch" mechanism:

  • pH < pKa (Acidic): The molecule is protonated (neutral). It becomes hydrophobic and soluble in organic solvents.

  • pH > pKa (Basic): The molecule is deprotonated (anionic). It becomes water-soluble and reactive toward cations.[1]

This guide provides the protocols and troubleshooting logic to master this switch.

Module 1: Fundamental Chemistry & Strategy

Q: Why is my recovery sensitive to small pH changes?

A: Because extraction relies on the ionization state of the molecule. At a pH equal to the pKa, 50% of your analyte is ionized (water-soluble) and 50% is neutral (organic-soluble). To achieve >99% recovery in a hydrophobic extraction (LLE or Reverse Phase SPE), you must shift the equilibrium completely to the neutral form. This requires the pH to be at least 2 units below the pKa .

Rule of Thumb:

  • Target pH for Hydrophobic Retention (C18/LLE): pH ≤ 2.0

  • Target pH for Anion Exchange Retention (SAX/MAX): pH ≥ 7.0

Q: What are the pKa values for common phenoxy propanoic acids?

Refer to the table below for the dissociation constants of common targets.

AnalyteCommon NamepKa (Approx)Optimal LLE/RP-SPE pHOptimal Ion-Exchange Load pH
Fenoprop Silvex / 2,4,5-TP2.84< 1.0> 5.0
Mecoprop MCPP3.10< 1.5> 5.5
Dichlorprop 2,4-DP3.00< 1.5> 5.5
Fenoxaprop (Acid metabolite)~3.0< 1.5> 5.5
MCPA MCPA3.10< 1.5> 5.5

Module 2: Solid Phase Extraction (SPE) Protocols

Q: Should I use Reverse Phase (C18/HLB) or Mixed-Mode Anion Exchange (MAX)?

Use the decision matrix below. Mixed-Mode Anion Exchange (MAX) is generally superior for complex matrices (plasma, soil, wastewater) because it allows for a "lock-and-key" wash step that removes neutrals while the analyte is locked by charge.

SPE_Selection Start Start: Select Matrix Clean Clean Matrix (Drinking Water) Start->Clean Dirty Dirty Matrix (Plasma, Soil, Wastewater) Start->Dirty RP_Path Reverse Phase (HLB/C18) Clean->RP_Path Simpler Protocol MAX_Path Mixed-Mode Anion Exchange (MAX) Dirty->MAX_Path Better Cleanup RP_Action Mechanism: Hydrophobic Action: Acidify Sample (pH < 2) RP_Path->RP_Action MAX_Action Mechanism: Ion Exchange Action: Neutral/Basic Sample (pH > 6) MAX_Path->MAX_Action

Figure 1: Decision tree for selecting the appropriate SPE sorbent based on sample complexity.

Q: What is the "Self-Validating" Protocol for MAX SPE?

This protocol uses the pH switch to verify retention.

  • Condition: Methanol followed by Water (neutral).

  • Load (pH 7-8): Adjust sample pH to ~7.5. The phenoxy acid is negative (ionized) and binds to the positive sorbent.

  • Wash 1 (Ammonium Hydroxide): Removes neutral interferences. Analyte stays bound.

  • Wash 2 (Methanol): Removes hydrophobic interferences. Analyte stays bound.

  • Elute (Acidic Methanol): Apply 2% Formic Acid in Methanol. This drops the pH, neutralizes the phenoxy acid (shutting off the ionic bond), and releases it.

Troubleshooting MAX:

  • Issue: Low recovery.[2]

  • Fix: Ensure the elution solvent is acidic enough. If the acid concentration is too low, the analyte remains charged and bound to the column.

Q: What is the Protocol for Polymeric Reverse Phase (HLB/DVB)?
  • Condition: Methanol followed by Acidified Water (pH 2).

  • Load (pH < 2): Acidify sample with H₂SO₄ or HCl to pH < 2. Analyte is neutral and binds via hydrophobicity.

  • Wash (Acidic Water/5% MeOH): Keep pH low to prevent ionization and breakthrough.

  • Elute (Methanol/Acetonitrile): Elute with organic solvent.

Troubleshooting RP:

  • Issue: Breakthrough during loading.

  • Fix: The sample pH was likely > 3.0. Even at pH 3, significant ionization occurs. Acidify aggressively to pH 1-2.

Module 3: Liquid-Liquid Extraction (LLE) & Hydrolysis

Q: I am analyzing an ester formulation (e.g., Fenoxaprop-P-ethyl). How do I extract the acid?

You must hydrolyze the ester first. Esters are neutral and will not respond to the pH-switch extraction of the acid form until cleaved.

Standard Hydrolysis Protocol (Based on EPA 8151A):

  • Alkaline Hydrolysis: Add KOH or NaOH to the sample (pH > 12).

  • Heat: Reflux or heat at 60°C for 1-2 hours. This cleaves the ester bond, releasing the phenoxy acid salt (anionic form).

  • Wash (Optional): While basic, extract with methylene chloride. The acid salts stay in the water ; neutral organics (interferences) are removed.

  • Acidification: Adjust aqueous layer to pH < 2 with H₂SO₄.

  • Extraction: Extract the now-neutral phenoxy acids into Ethyl Ether or Methylene Chloride.

Q: How do I prevent emulsions during LLE?

Phenoxy acid extractions often require acidification of complex matrices, which can precipitate proteins or surfactants, leading to emulsions.

  • Salting Out: Add NaCl (sodium chloride) to the aqueous phase. This increases ionic strength, driving the organic analyte out of the water and sharpening the phase boundary.[3]

  • Swirl, Don't Shake: Vigorous shaking creates micro-emulsions. Invert the funnel gently 30 times.

  • Filtration: If an emulsion forms, pass the organic layer through a glass wool plug or phase-separator paper.[3]

Module 4: Matrix Effects & Water Quality

Q: How does "Hard Water" affect my extraction?

Hard water contains Calcium (Ca²⁺) and Magnesium (Mg²⁺).[4]

  • The Problem: Phenoxy propanoic acids (anions) can complex with these divalent cations, forming insoluble salts or "soap-like" complexes that precipitate or adhere to glass walls, reducing recovery.

  • The Solution:

    • EDTA: Add EDTA to the sample during the initial pH adjustment to chelate Ca²⁺/Mg²⁺.

    • Acidification: Maintaining pH < 2 usually breaks these complexes, as H⁺ competes effectively with Ca²⁺.

Troubleshooting Checklist

SymptomProbable CauseCorrective Action
Low Recovery (RP-SPE) Sample pH > pKaAcidify sample to pH < 2 using 1:1 H₂SO₄.
Low Recovery (MAX-SPE) Elution solvent not acidic enoughEnsure elution solvent contains 2-5% Formic Acid.
Variable Retention Times Inconsistent extract pHEvaporate elution solvent completely and reconstitute in mobile phase.
Emulsions (LLE) Surfactants/Proteins at low pHAdd NaCl (saturation); use "Salting Out" Liquid-Liquid Extraction (SALLE).
Degradation Hydrolysis of estersIf targeting the ester, avoid high pH. Keep pH neutral (6-7).

References

  • US Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7158, Fenoprop.[5]

  • Wells, D. A. (1999).[6] Solid-phase extraction of acidic herbicides.[6][7] Journal of Chromatography A, 885(1-2), 237-250.[8]

  • Greenway Weed Solutions. (2025). Water pH and the Performance of Weak Acid Herbicides.[4][9][10][11][12]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid in Water

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid in aqueous media. This docum...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid in aqueous media. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues, grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid in water. Is this expected?
Q2: What is the first and most straightforward step I should take to try and dissolve this compound?

A2: The most direct and often effective initial approach for solubilizing a carboxylic acid like 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid is through pH adjustment.[2][3] By increasing the pH of the aqueous solution, you can deprotonate the carboxylic acid group, forming a carboxylate salt. This salt form is generally much more soluble in water than the neutral acid form.[4][5]

  • Initial Slurry: Prepare a slurry of the 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid in the desired volume of water.

  • Base Addition: While stirring, slowly add a suitable base, such as 0.1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.

  • Monitor pH and Dissolution: Continuously monitor the pH of the solution using a calibrated pH meter. Observe the dissolution of the solid as the pH increases.

  • Target pH: Continue adding the base until the compound is fully dissolved. Note the final pH of the solution. It is advisable to target a pH at least 2 units above the compound's pKa. While the exact pKa is not available, a typical range for similar carboxylic acids is 3-5. Therefore, a target pH of 7 or higher is a reasonable starting point.

  • Stability Check: After dissolution, it is crucial to check for any precipitation over time, as some compounds may have a tendency to crash out of solution.

Q3: The pH adjustment worked, but I need to work at a specific, lower pH. What are my other options?

A3: If maintaining a specific pH is critical for your experiment and it is not conducive to the solubility of the ionized form, the use of co-solvents is the next logical step.[6][7] Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Polyethylene glycol (PEG)

  • Stock Solutions: Prepare concentrated stock solutions of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid in a selection of the co-solvents listed above (e.g., 10 mg/mL in DMSO).

  • Serial Dilutions: In separate tubes, add your aqueous buffer or media. Then, in a stepwise manner, add small volumes of the stock solution to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 5%).

  • Observation: After each addition, vortex the solution and visually inspect for any precipitation. The highest concentration of the compound that remains in solution without precipitation for a set period (e.g., 1 hour) is the approximate solubility in that co-solvent/water mixture.

  • Control: Always run a control with the co-solvent alone in your aqueous media to ensure it does not cause any unwanted effects in your downstream application.

Co-solventFinal Concentration (%)Solubility of CompoundObservations
DMSO0.1SolubleClear solution
DMSO0.5SolubleClear solution
DMSO1.0SolubleClear solution
DMSO5.0PrecipitateFine white precipitate observed
Ethanol1.0SolubleClear solution
Ethanol5.0SolubleClear solution
Ethanol10.0PrecipitateOily droplets observed
Q4: I am working on a formulation for in vivo studies and need to avoid high concentrations of organic co-solvents. What other formulation strategies can I explore?

A4: For applications requiring biocompatible formulations, several advanced strategies can be employed to enhance the solubility of poorly water-soluble drugs.[8][9] These methods often involve creating a more stable and soluble form of the compound.

  • Salt Formation: As an extension of pH adjustment, you can isolate the salt form of your compound. This involves reacting the carboxylic acid with a suitable base and then isolating the resulting salt, which can then be dissolved directly in water.[4]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[10] This can be achieved through methods like spray drying or hot-melt extrusion. The resulting product often has a higher dissolution rate and apparent solubility.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and presenting a hydrophilic exterior to the aqueous environment, thereby increasing its solubility.[9]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[4][9] These formulations consist of oils, surfactants, and co-solvents that spontaneously form a microemulsion upon gentle agitation in an aqueous medium.

Solubility_Workflow A Start: Insoluble Compound in Water B Attempt pH Adjustment (Increase pH with Base) A->B C Is the compound soluble at the desired pH? B->C D Yes C->D Yes E No C->E No G Is the required pH compatible with the experiment? D->G J Explore Co-solvent Systems (e.g., DMSO, Ethanol) E->J F Proceed with Experiment H Yes G->H Yes I No G->I No H->F I->J K Is a low concentration of co-solvent acceptable? J->K L Yes K->L Yes M No K->M No L->F N Consider Advanced Formulations: - Salt Formation - Solid Dispersions - Cyclodextrins - Lipid-Based Systems M->N

Sources

Optimization

Technical Support Center: Preventing Unwanted Decarboxylation of Phenoxy Acids

Welcome to the technical support center dedicated to addressing a critical challenge in the synthesis and handling of phenoxy acids: preventing unwanted decarboxylation during heating. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in the synthesis and handling of phenoxy acids: preventing unwanted decarboxylation during heating. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet often misunderstood side reaction. Here, we move beyond simple procedural lists to provide in-depth, evidence-based strategies grounded in mechanistic understanding.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions we receive regarding the thermal stability of phenoxy acids.

Q1: What is decarboxylation and why is it a problem for phenoxy acids?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2).[1][2] For phenoxy acids, this results in the loss of the acidic functional group, leading to the formation of an undesired aryl ether byproduct and a loss of yield of the desired product. This can compromise the purity, efficacy, and safety of pharmaceutical compounds and other fine chemicals.

Q2: At what temperatures does decarboxylation of phenoxy acids typically become significant?

A: There is no single "decarboxylation temperature" as it is highly dependent on the specific structure of the phenoxy acid, the presence of catalysts, and the reaction matrix. However, many decarboxylation reactions are intentionally carried out at temperatures exceeding 100°C, with some requiring 200-300°C.[3] For sensitive phenoxy acid derivatives, unwanted decarboxylation can begin at much lower temperatures, especially with prolonged heating. It is a good rule of thumb to maintain reaction temperatures as low as possible to mitigate this risk.[3]

Q3: How does pH influence the stability of phenoxy acids against decarboxylation?

A: The pH of the reaction medium can significantly impact the rate of decarboxylation. Generally, the carboxylate anion form is more susceptible to decarboxylation than the protonated carboxylic acid.[4] Therefore, maintaining an acidic to neutral pH can often help to suppress this unwanted reaction. However, extremely low pH can sometimes promote other degradation pathways, such as hydrolysis of ether linkages in certain phenoxy acid derivatives.[5][6][7]

Q4: Are there any general strategies to minimize decarboxylation during my reaction?

A: Yes, several key strategies can be employed:

  • Temperature Control: This is the most critical factor. Use the lowest possible temperature required for your desired transformation.[3]

  • Reaction Time: Minimize the duration of heating.[3]

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may promote decarboxylation.

  • Solvent Choice: Aprotic solvents are often preferred as they minimize proton transfer that could facilitate the removal of the carboxyl group.[3]

  • Catalyst Selection: Avoid harsh catalysts that can promote decarboxylation.

Troubleshooting Guides: In-Depth Solutions for Specific Scenarios

This section provides detailed troubleshooting for common experimental setups where decarboxylation of phenoxy acids is a recurring issue.

Scenario 1: Decarboxylation during Esterification or Amidation Reactions

Problem: You are attempting to form an ester or amide from a phenoxyacetic acid at elevated temperatures, but you observe significant formation of the corresponding anisole derivative (decarboxylation byproduct).

Root Cause Analysis:

The combination of heat and certain catalysts used for esterification or amidation can create an environment ripe for decarboxylation. Strong acids, often used as catalysts, can protonate the ether oxygen, making the aromatic ring more electron-rich and susceptible to electrophilic attack that can displace the carboxyl group. Alternatively, basic conditions can deprotonate the carboxylic acid, and the resulting carboxylate may be thermally unstable.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification A Low yield of desired ester/amide B Presence of decarboxylated byproduct A->B Confirmed by analysis (e.g., GC-MS, NMR) C Reduce Reaction Temperature B->C Primary action D Optimize Catalyst System C->D If temperature reduction is insufficient E Modify Solvent D->E Consider solvent effects F Alternative Coupling Reagents D->F If catalyst change is ineffective G Analyze reaction mixture E->G F->G H Improved yield, reduced byproduct G->H

Caption: Troubleshooting workflow for decarboxylation during esterification/amidation.

Detailed Protocols & Explanations:

1. Temperature Optimization:

  • Protocol:

    • Set up a series of parallel reactions at decreasing temperatures (e.g., 100°C, 80°C, 60°C, and room temperature).

    • Monitor the reaction progress and byproduct formation at each temperature point using a suitable analytical technique (TLC, LC-MS, etc.).

    • Determine the optimal temperature that provides a reasonable reaction rate with minimal decarboxylation.

  • Causality: Decarboxylation is a thermally driven process.[8] By lowering the temperature, you reduce the kinetic energy available for the molecule to overcome the activation energy barrier for the C-C bond cleavage of the carboxyl group.

2. Catalyst Modification:

  • Mild Acid Catalysis:

    • Protocol: Replace strong Brønsted acids (e.g., sulfuric acid) with milder alternatives like p-toluenesulfonic acid (p-TSA) or a Lewis acid catalyst.

    • Causality: Strong acids can promote side reactions. Milder catalysts can still facilitate the desired reaction without being harsh enough to induce significant decarboxylation.[9]

  • Carbodiimide Coupling (for Amidation):

    • Protocol:

      • Dissolve the phenoxyacetic acid in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

      • Cool the mixture to 0°C.

      • Add a coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt, DMAP).

      • Add the amine and allow the reaction to proceed at 0°C to room temperature.

    • Causality: Carbodiimide coupling reagents activate the carboxylic acid at low temperatures, avoiding the need for heat and thus preventing decarboxylation.

3. Solvent Selection:

  • Protocol: Switch from protic solvents (e.g., alcohols) to high-boiling aprotic solvents (e.g., DMF, DMSO, sulfolane) if elevated temperatures are unavoidable.

  • Causality: Aprotic solvents do not readily provide protons that can participate in decarboxylation mechanisms.[3] Some studies have shown that solvents like sulfolane can be effective for high-temperature decarboxylation of certain heteroaromatic carboxylic acids, suggesting careful selection is crucial.[10][11]

Quantitative Data Summary:

ParameterCondition to AvoidRecommended ConditionRationale
Temperature > 100°C (general guideline)As low as possible, ideally ≤ room tempReduces kinetic energy for C-C bond cleavage.[3]
Catalyst Strong Brønsted acids (e.g., H2SO4)Milder acids (p-TSA), Lewis acids, or coupling reagents (DCC, EDC)Minimizes acid-catalyzed side reactions.[9]
pH Highly basicAcidic to neutralThe carboxylate anion is more prone to decarboxylation.[4]
Solvent Protic solvents at high tempAprotic solvents (DCM, DMF, DMSO)Minimizes proton transfer that can facilitate decarboxylation.[3]
Scenario 2: Decarboxylation During Metal-Catalyzed Cross-Coupling Reactions

Problem: You are using a phenoxybenzoic acid derivative in a palladium- or copper-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) and observing significant loss of the carboxylic acid functionality.

Root Cause Analysis:

Transition metal catalysts, particularly under thermal conditions, can interact with the carboxylic acid group. This can lead to the formation of metal-carboxylate complexes that may undergo facile decarboxylation to form an aryl-metal intermediate, which can then participate in undesired side reactions or simply be protonated to yield the decarboxylated arene.[12] Silver salts, often used as oxidants in these reactions, can also mediate decarboxylation.[12]

Troubleshooting Workflow:

cluster_0 Initial Checks cluster_1 Advanced Strategies cluster_2 Outcome A Decarboxylation in Cross-Coupling B Confirm byproduct structure A->B C Review reaction temperature A->C D Protecting Group Strategy C->D If temperature is already optimized E Ligand Modification D->E If protection is not feasible F Alternative Catalytic System E->F If ligand tuning fails G Successful cross-coupling with intact carboxyl group F->G

Caption: Logical flow for troubleshooting decarboxylation in cross-coupling.

Detailed Protocols & Explanations:

1. Protecting Group Strategy:

  • Protocol:

    • Convert the carboxylic acid to a more stable ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction.

    • Perform the cross-coupling reaction on the esterified substrate.

    • Hydrolyze the ester back to the carboxylic acid in a subsequent step under mild conditions.

  • Causality: Esters are generally more stable to decarboxylation under typical cross-coupling conditions than free carboxylic acids. This strategy temporarily masks the reactive functional group.

2. Ligand and Additive Optimization:

  • Protocol:

    • Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands for your palladium catalyst.

    • If using a copper-catalyzed reaction, consider different nitrogen-based ligands (e.g., phenanthroline derivatives).

    • If silver salts are used as oxidants, evaluate if they can be replaced with an alternative oxidant.

  • Causality: The electronic and steric properties of the ligand can influence the stability of the metal-carboxylate intermediate and potentially disfavor the decarboxylation pathway. Some additives can also have a significant impact on the reaction mechanism.

3. Exploration of Alternative Catalytic Systems:

  • Protocol: Investigate newer catalytic systems that have been specifically designed for the cross-coupling of aromatic carboxylic acids and may operate under milder conditions. For example, some nickel-catalyzed methods have shown promise.

  • Causality: Different metals have distinct reactivities and may offer a different mechanistic pathway that avoids decarboxylation. Recent research has focused on developing catalysts that are more tolerant of the carboxylic acid functionality.[13][14][15]

Concluding Remarks

Preventing the unwanted decarboxylation of phenoxy acids requires a multi-faceted approach that considers temperature, pH, catalyst, and solvent. By understanding the underlying mechanisms that drive this side reaction, researchers can make informed decisions to optimize their reaction conditions, leading to higher yields, improved purity, and more robust synthetic processes. This guide provides a starting point for troubleshooting, but a systematic, data-driven approach to experimental design will ultimately yield the best results for your specific system.

References

  • Carey, F. A. (2006). Organic Chemistry, Sixth Edition. McGraw-Hill.
  • Dunn, G. E., & Dayal, S. K. (1970). Mechanism of Decarboxylation of Substituted Anthranilic Acids at High Acidity. Canadian Journal of Chemistry, 48(21), 3349–3353. [Link]

  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. [Link]

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). An effective protocol for the smooth protodecarboxylation of diversely functionalized aromatic carboxylic acids. The Journal of Organic Chemistry, 74(6), 2620–2623. [Link]

  • Krapcho, A. P. (2007). The Krapcho Decarboxylation.
  • March, J. (1985). Advanced Organic Chemistry (3rd ed.). John Wiley and Sons.
  • Szwarc, M. (1950). The thermal decomposition of phenylacetic acid. Journal of the Chemical Society (Resumed), 2660.
  • Zablotowicz, R. M., Hoagland, R. E., Staddon, W. J., & Locke, M. A. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(10), 4548–4554. [Link]

  • Zhang, Y., & Tunge, J. A. (2010). Palladium-Catalyzed Decarboxylative Coupling of α-Oxocarboxylic Acids with Aryl Halides. The Journal of Organic Chemistry, 75(23), 8388–8391.

Sources

Troubleshooting

Technical Support Center: Purification of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

Topic: Purification of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid via Column Chromatography Ticket ID: PUR-886-CL Assigned Specialist: Senior Application Scientist Executive Summary: The Molecule & The Challenge You...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid via Column Chromatography Ticket ID: PUR-886-CL Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

You are attempting to purify 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid . Before troubleshooting, we must understand the physicochemical behavior of this analyte:

  • Structure: An amphiphilic molecule containing a lipophilic aromatic head (chloroxylenol derivative) and a polar carboxylic acid tail.

  • pKa: Approximately 4.2 – 4.5 .[1]

  • Critical Issue: On standard silica gel (pH ~7), the carboxylic acid moiety will partially ionize (

    
    ). The ionized form interacts strongly with acidic silanol groups (
    
    
    
    ) on the stationary phase, leading to severe peak tailing (streaking) , irreversible adsorption, and co-elution with impurities.

Module 1: Mobile Phase Optimization

Q: My product is streaking on the TLC plate and eluting as a broad smear on the column. How do I fix this?

A: You must suppress ionization using an acidic modifier.

The "smear" is caused by the compound existing in two states (protonated and deprotonated) simultaneously as it travels through the column. To fix this, you must force the equilibrium entirely to the protonated (neutral) state.

The Protocol:

  • Modifier: Add 1% Glacial Acetic Acid (AcOH) or 0.5% Formic Acid to both your non-polar (e.g., Hexane) and polar (e.g., Ethyl Acetate) solvent reservoirs.

  • Equilibration: Flush the column with at least 3 column volumes (CV) of the acidified mobile phase before loading your sample. This neutralizes "hot spots" (active basic sites) on the silica.

Comparative Data: Effect of Modifier

ParameterStandard System (Hex/EtOAc)Acidified System (Hex/EtOAc + 1% AcOH)
Spot Morphology Long streak / Comet-shapedTight, circular spot
Rf Value Variable (0.1 – 0.4 smear)Distinct (e.g., 0.35)
Recovery Yield 60-70% (Loss to adsorption)>90%
Separation Overlaps with phenol impurityBaseline separation

Module 2: Sample Loading Strategy

Q: The crude solid is not dissolving well in the mobile phase (Hexane/EtOAc), or it precipitates at the top of the column. What should I do?

A: Switch to "Dry Loading."[2] Do not use liquid loading for this compound.

3-(4-chloro-3,5-dimethylphenoxy)propanoic acid is a solid (MP ~97-98°C). It likely has poor solubility in high-hexane ratios. Liquid loading with a strong solvent (like DCM) often causes the compound to crash out when it hits the hexane-rich mobile phase, blocking the column frit.

Dry Loading Protocol (Self-Validating Step):

  • Dissolution: Dissolve your crude mixture in a minimal amount of a volatile solvent it loves (e.g., Acetone, DCM, or THF).

  • Adsorption: Add silica gel to this solution. Ratio: 1g crude : 2g silica .

  • Evaporation: Rotary evaporate the mixture until you have a free-flowing, dry powder. Check: If it is sticky, add more silica and re-evaporate.

  • Loading: Pour this powder carefully onto the top of your packed column bed and add a protective layer of sand.[3]

DryLoading Start Crude Mixture Dissolve Dissolve in DCM/Acetone Start->Dissolve AddSilica Add Silica (1:2 ratio) Dissolve->AddSilica Rotovap Rotovap to Dryness AddSilica->Rotovap Check Is it Free-Flowing? Rotovap->Check Load Load onto Column Check->Load Yes Retry Add more Silica Check->Retry No (Sticky) Retry->Rotovap

Figure 1: Decision workflow for Dry Loading preparation to prevent column blockage.

Module 3: Impurity Management

Q: I cannot separate the product from the starting material (4-chloro-3,5-dimethylphenol). They run too close together.

A: Leverage the polarity difference created by the carboxylic acid.

The starting material is a phenol , while your product is a carboxylic acid .[4]

  • Phenol: Weakly acidic (pKa ~10), less polar.

  • Product: More acidic (pKa ~4.5), significantly more polar due to the carboxyl group.

Troubleshooting Steps:

  • Check your Elution Gradient: If you run an isocratic column (e.g., 50% EtOAc), they may co-elute. You must use a gradient.

    • Start: 100% Hexane (impurities elute).

    • Ramp: 0% → 40% EtOAc (Phenol elutes).

    • Finish: 40% → 100% EtOAc (Acid product elutes).

  • The "Base Wash" Pre-treatment (High Efficiency): Before the column, perform a liquid-liquid extraction.

    • Dissolve crude in EtOAc.

    • Wash with saturated Sodium Bicarbonate (NaHCO₃) .

    • Result: The Carboxylic Acid (product) moves to the aqueous layer (as the salt). The Phenol (weaker acid) stays in the organic layer.

    • Separate layers -> Acidify aqueous layer with HCl -> Extract product back into EtOAc.

    • Benefit: This removes >95% of the phenol before you even run the column.

Module 4: Diagnostic Logic Pathway

Use this logic flow to determine the root cause of your purification failure.

Troubleshooting Problem Purification Issue Type Identify Symptom Problem->Type Streaking Broad/Streaking Spots Type->Streaking Tailing Coelution Co-elution with Phenol Type->Coelution Overlap Precipitation Clogging/Precipitation Type->Precipitation Solid Sol1 Add 1% Acetic Acid to Mobile Phase Streaking->Sol1 Sol2 1. Use Gradient Elution 2. Perform NaHCO3 Extraction Coelution->Sol2 Sol3 Switch to Dry Loading (See Module 2) Precipitation->Sol3

Figure 2: Diagnostic decision tree for common column chromatography failures with acidic analytes.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Teledyne ISCO. (2012).[5] RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76. Link

  • Reich, H. J. (2017). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Biotage. (2023).[2][4][6] Purifying ionic compounds by flash column chromatography. The Flash Purification Blog. Link

Sources

Optimization

Technical Support Center: Troubleshooting 3-Bromopropanoic Acid (3-BPA) Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to utilize 3-bromopropanoic acid (3-BPA) in amide coupling reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to utilize 3-bromopropanoic acid (3-BPA) in amide coupling reactions. While 3-BPA is a highly valuable bifunctional linker used in bioconjugation, peptide synthesis, and small molecule drug development[1], its dual reactivity often leads to frustrating side products.

This guide provides a mechanistic breakdown of why these side products occur, answers frequently asked questions, and delivers self-validating, step-by-step protocols designed to maximize your coupling yields.

Part 1: Mechanistic Causality of Side Products (The "Why")

The core challenge with 3-BPA lies in its bifunctional nature: it possesses an electrophilic carboxylic acid (once activated) and a highly electrophilic primary alkyl bromide. When subjected to standard amide coupling conditions, three competing pathways emerge:

  • Amide Bond Formation (Desired): The target amine attacks the activated ester, forming the desired linkage.

  • E2 Elimination (Side Product): The

    
    -protons (C2) of 3-BPA are rendered acidic by the adjacent electron-withdrawing carbonyl group. In the presence of strong or sterically hindered bases (like DIPEA, TEA, or t-BuOK), an E2 elimination of HBr occurs rapidly, yielding acrylic acid derivatives[1].
    
  • SN2 Displacement (Side Product): Primary alkyl bromides are excellent substrates for nucleophilic substitution. If the activation of the carboxylic acid is too slow, the target amine will act as a nucleophile and displace the bromide, resulting in premature N-alkylation rather than acylation[2].

G BPA 3-Bromopropanoic Acid (3-BPA) Amide Target Amide (Desired) BPA->Amide Amine + Coupling Agent (Base-Free) Acrylic Acrylic Acid Deriv. (E2 Elimination) BPA->Acrylic Strong Base / Heat (e.g., DIPEA, TEA) NAlkyl N-Alkylated Product (SN2 Displacement) BPA->NAlkyl Slow Activation / Excess Amine

Reaction pathways of 3-BPA: desired amide coupling vs. elimination and SN2 side reactions.

Part 2: Frequently Asked Questions (Troubleshooting)

Q: Why am I seeing a large amount of acrylic acid derivatives in my LC-MS? A: This is the most common issue and is driven by base-induced E2 elimination. Standard peptide coupling protocols often use 2-3 equivalents of N,N-diisopropylethylamine (DIPEA). However, the active ester of 3-BPA is highly susceptible to deprotonation at the


-carbon.
The Fix: Eliminate the base entirely. Switch to a base-free coupling system like DIC/Oxyma Pure[3]. If a base is absolutely required (e.g., to free-base an amine hydrochloride salt), neutralize the amine prior to the reaction rather than adding excess base to the coupling mixture.

Q: My target amine is getting N-alkylated instead of forming an amide. How do I prevent this? A: This indicates a competing SN2 displacement[2]. Causality dictates that if the amine is introduced before the carboxylic acid is fully converted to an active ester, the amine will attack the highly reactive primary bromide instead of the carbonyl. The Fix: Implement a pre-activation step . Activate the 3-BPA with your coupling reagent for 10–15 minutes before adding the amine. This ensures the amine only encounters the highly reactive active ester, kinetically favoring amide bond formation over SN2 displacement.

Q: Is it possible to use aqueous conditions for this coupling? A: Yes, but with strict pH control. In aqueous basic conditions, hydroxide ions can displace the bromide to form 3-hydroxypropanoic acid, or facilitate elimination[4]. The Fix: Use an EDC/Sulfo-NHS coupling strategy in a slightly acidic to neutral buffer (pH 6.0 for activation, pH 7.2 for coupling) to minimize hydroxide concentration while maintaining amine nucleophilicity[5].

Part 3: Standard Operating Procedures (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific checkpoints to verify the reaction trajectory before proceeding to the next step.

Protocol A: Base-Free Amide Coupling (Solution Phase or SPPS)

Causality Focus: Utilizing DIC/Oxyma Pure avoids the need for tertiary amines, completely shutting down the E2 elimination pathway[3].

Materials: 3-BPA, N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure, Anhydrous DMF, Target Amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-BPA (1.2 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF to a concentration of ~0.2 M.

  • Pre-Activation: Cool the solution to 0 °C. Add DIC (1.2 eq) dropwise. Stir for 10 minutes at 0 °C, then 5 minutes at room temperature.

    • Self-Validation Checkpoint: Aliquot 1 µL into methanol and analyze via LC-MS. You should observe the mass of the 3-BPA-Oxyma active ester. Do not proceed if unreacted 3-BPA remains, as this risks SN2 side reactions.

  • Coupling: Add the target amine (1.0 eq) dropwise to the pre-activated mixture.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash with 0.1 M HCl and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Aqueous Bioconjugation (EDC/Sulfo-NHS)

Causality Focus: A two-step pH adjustment separates the acid activation (favored at lower pH) from the amide coupling (favored at neutral pH where the amine is unprotonated), minimizing hydrolysis[5].

Materials: 3-BPA, EDC·HCl, Sulfo-NHS, MES Buffer (0.1 M, pH 6.0), PBS (0.1 M, pH 7.5), Target Protein/Amine.

Step-by-Step Methodology:

  • Activation: Dissolve 3-BPA (10 eq relative to the target amine) in MES buffer (pH 6.0). Add Sulfo-NHS (15 eq) and EDC·HCl (15 eq).

  • Incubation: React at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The low pH prevents rapid hydrolysis of the formed Sulfo-NHS ester. Proceed immediately to the next step to prevent degradation; do not let the activation run longer than 30 minutes.

  • Conjugation: Add the target amine/protein. Immediately adjust the pH to 7.2–7.5 using PBS or dilute NaOH.

  • Reaction: Incubate at room temperature for 2 hours.

  • Purification: Remove excess reagents via dialysis or a size-exclusion desalting column (e.g., PD-10).

Part 4: Quantitative Data Summary

The table below summarizes the causality between reaction conditions and the resulting product distribution, based on empirical optimization data.

Coupling SystemBase UsedTemp (°C)SolventDesired Amide YieldMajor Side Product Risk
HATUDIPEA (2.0 eq)25DMF< 30%High (Acrylic Acid via E2)
EDC·HCl / HOBtTEA (2.0 eq)25DCM~ 40%High (Acrylic Acid via E2)
EDC·HCl / NHSNone (pH 6 to 7.5)25Aqueous~ 75%Moderate (Hydrolysis)
Acid ChlorideNone-78 to 0DCM~ 80%Low (Requires strict anhydrous)
DIC / Oxyma None 0 to 25 DMF > 90% Minimal

Table 1: Comparison of coupling conditions and their impact on 3-BPA side product formation.

References

Sources

Troubleshooting

Technical Support Center: Stability of Chlorinated Phenoxy Acids in Aqueous Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorinated phenoxy acids. This guide is designed to provide in-depth, practical insights into the stab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorinated phenoxy acids. This guide is designed to provide in-depth, practical insights into the stability of these compounds in aqueous solutions. We move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of chlorinated phenoxy acids in an aqueous solution?

A1: The stability of a chlorinated phenoxy acid in water is not a single property but a dynamic state influenced by a combination of chemical, physical, and biological factors. The most critical are:

  • pH: The pH of the solution is a dominant factor. Ester formulations of phenoxy acids readily undergo hydrolysis, particularly in neutral to alkaline waters, converting them to the more water-soluble anionic acid form.[1][2][3] The acid form itself is generally more resistant to abiotic hydrolysis.[4]

  • Light (Photolysis): Exposure to ultraviolet (UV) radiation, particularly from sunlight, is a major degradation pathway for many phenoxy herbicides in near-surface waters.[1][4][5] The rate of this photodegradation can be influenced by the presence of other substances in the water that act as photosensitizers.[6]

  • Temperature: Like most chemical reactions, degradation rates increase with temperature.[3][7] Storing stock solutions and experimental samples at elevated temperatures can lead to accelerated loss of the parent compound.

  • Microbial Activity: In non-sterile aqueous environments, biodegradation is the principal route of elimination.[1][8] The rate is highly dependent on the microbial population present, oxygen levels, and nutrient availability.[9] Aerobic degradation is typically much faster than anaerobic degradation.[4][10]

Q2: What are the major degradation pathways and the resulting products I should expect to see?

A2: There are three primary degradation pathways you may encounter in your experiments. Understanding these can help you identify unexpected peaks in your analytical runs.

  • Hydrolysis: This is most relevant for ester formulations. The ester bond is cleaved by water, yielding the parent phenoxyacetic acid and the corresponding alcohol. This reaction is significantly accelerated at higher pH.[3][11]

  • Photodegradation: Upon exposure to UV light, the molecule can absorb energy, leading to the cleavage of its chemical bonds. A common photodegradation pathway involves the cleavage of the ether bond, resulting in the formation of the corresponding substituted phenol (e.g., 2,4-dichlorophenol from 2,4-D).[11][12][13]

  • Biodegradation: Microorganisms degrade these compounds through various enzymatic pathways. This is the primary degradation route in environmental systems and can lead to complete mineralization (breakdown to CO₂, water, and chloride ions) over time.[1][8] Intermediate products often include the corresponding chlorophenols.[1]

Below is a diagram illustrating the main degradation routes for a generic chlorinated phenoxy acid.

cluster_main Chlorinated Phenoxy Acid cluster_products Degradation Products A Chlorinated Phenoxy Acid Ester B Chlorinated Phenoxy Acid (Anion) A->B  Hydrolysis  (pH dependent) C Chlorophenol B->C  Photodegradation (UV Light)  Biodegradation D Further Degradation (e.g., CO2, H2O, Cl-) C->D  Biodegradation

Caption: Primary degradation pathways for chlorinated phenoxy acids.

Troubleshooting Guide: Experimental Challenges

Q3: My compound is degrading rapidly in my aqueous stock solution. What is causing this and how can I mitigate it?

A3: Rapid degradation of a stock solution is a common issue that can invalidate an entire experiment. The likely culprits are hydrolysis (if you are using an ester form), photostability issues, or improper storage temperature.

Causality & Troubleshooting Steps:

  • Check the Formulation: Are you working with an ester or an acid form? Ester formulations are known to hydrolyze to the acid form, especially in neutral or alkaline (pH > 7) aqueous solutions.[2][14]

    • Solution: If you must use an ester, prepare stock solutions in a non-aqueous solvent like methanol or acetonitrile where it is more stable.[5] Prepare aqueous working solutions fresh daily, just before use.

  • Control the pH: Most phenoxy acids are most stable in slightly acidic conditions (pH 4-6).[15] Water from deionizers or purifiers can have a pH that drifts towards neutral or slightly alkaline over time.

    • Solution: Buffer your aqueous solution to a stable, slightly acidic pH. Always measure the pH of your water source before preparing solutions.

  • Protect from Light: Photodegradation can occur even under ambient laboratory lighting over extended periods.[1][5]

    • Solution: Store all solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to direct light during experimental manipulations.

  • Refrigerate or Freeze: Higher temperatures accelerate all degradation pathways.[3][7]

    • Solution: Store stock solutions at 2-8°C for short-term use or frozen (e.g., -20°C) for long-term storage. Ensure the compound is fully dissolved upon thawing.

Q4: I'm seeing inconsistent results and poor reproducibility in my multi-day stability study. What are the potential sources of error?

A4: Inconsistent results often point to subtle, uncontrolled variables in the experimental setup. The key is to systematically review your protocol for sources of variability.

Self-Validation Checklist:

  • pH Fluctuation: Did you use a buffered solution? The pH of unbuffered water can change over the course of an experiment due to CO₂ absorption from the air.

  • Temperature Variation: Was the incubator or water bath temperature consistent? Were samples left at room temperature for varying lengths of time during sampling?

  • Inconsistent Light Exposure: Were all samples, including controls, subjected to the exact same lighting conditions? A sample at the front of an incubator may receive more light than one at the back.

  • Evaporation: Are your sample containers sealed properly? Evaporation can concentrate the analyte, leading to erroneously high readings over time. Use vials with PTFE-lined screw caps.

  • Microbial Contamination: If using non-sterile water for long-term studies, microbial growth can degrade the compound.[1]

    • Solution: If biodegradation is not the focus of your study, use sterile water or filter-sterilize your solutions.

  • Sampling and Analytical Precision: Ensure your pipetting is accurate and your analytical method (e.g., LC-MS/MS, GC-MS) is validated for reproducibility. Run replicate injections to check instrument performance.[16]

Q5: My chromatogram shows unexpected peaks that grow over time. How do I determine if they are contaminants or degradation products?

A5: This is a critical question for data integrity. Differentiating between a pre-existing impurity and a newly formed degradant is essential.

Causality & Identification Strategy:

The appearance and growth of new peaks over the time course of a stability study strongly suggest they are degradation products. The primary candidates are the corresponding chlorophenols formed via ether bond cleavage.[12][13]

Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is the definitive way to identify potential degradation products.[5] By intentionally exposing your compound to harsh conditions, you can accelerate the formation of degradants and confirm their analytical signature (e.g., retention time).

  • Prepare Samples: Create several aliquots of your phenoxy acid in the desired aqueous matrix.

  • Apply Stress Conditions:

    • Acidic: Add 0.1 M HCl and heat at 60-80°C for several hours.

    • Basic: Add 0.1 M NaOH and heat at 60-80°C for several hours.

    • Oxidative: Add a low concentration of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Photolytic: Expose to a high-intensity UV lamp.

    • Thermal: Heat at a high temperature (e.g., 80°C) in the dark.

  • Analyze: Run the stressed samples on your chromatography system alongside a control (unstressed) sample and a "time-zero" sample from your main stability study.

  • Compare: Match the retention times of the peaks that appear in the stressed samples to the unknown peaks in your stability study. This provides strong evidence for their identity as degradation products. If available, use mass spectrometry (MS) to confirm the mass of the degradant peaks, which should correspond to expected products like chlorophenols.

Experimental Protocols & Data

Protocol 1: General Aqueous Stability Assessment

This protocol outlines a fundamental workflow for assessing the stability of a chlorinated phenoxy acid under defined pH and temperature conditions.

A 1. Solution Preparation - Prepare buffered aqueous solutions (e.g., pH 4, 7, 9). - Prepare stock solution of phenoxy acid in organic solvent. - Spike stock into buffered solutions to final concentration. B 2. Sample Incubation - Aliquot solutions into amber vials. - Place sets of vials into incubators at desired temperatures (e.g., 25°C, 40°C). - Include a control set at 4°C. A->B Incubate C 3. Time-Point Sampling - At specified times (T=0, 24h, 48h, 1 week, etc.), remove one vial from each condition. B->C Sample D 4. Sample Quenching & Preparation - Immediately quench any reaction (e.g., by adding acetonitrile or acidifying). - Prepare sample for analysis (e.g., dilution, SPE). See Protocol 3. C->D Prepare E 5. Analytical Run - Analyze samples using a validated method (LC-MS/MS or GC-MS). - Quantify the remaining parent compound. D->E Analyze F 6. Data Analysis - Plot concentration vs. time. - Calculate degradation rate and half-life (t½) for each condition. E->F Calculate

Caption: Workflow for a typical aqueous stability study.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

Accurate analysis requires proper sample preparation to ensure the analyte is in the correct form for detection. For phenoxy acids, this typically means ensuring they are in their protonated acid form.

Steps:

  • Sample Collection: Withdraw an accurate aliquot (e.g., 1 mL) from your experimental vial at a specific time point.

  • Acidification (Critical Step): Transfer the aliquot to an analysis vial (e.g., a 1.5 mL deactivated glass vial). Add a small volume of acid to lower the pH to ~2-3. A common choice is 30 µL of 5% formic acid per 1.5 mL of sample.[17][18] This step is crucial to convert the phenoxy acid anion to its less polar, neutral acid form, which is necessary for good retention on a reverse-phase chromatography column.

  • Filtration (Optional): If the sample contains particulates, centrifuge and pass the supernatant through a 0.2 µm syringe filter (e.g., PVDF) to prevent clogging the analytical system.[17][18]

  • Internal Standard: Add an internal standard if one is being used for your quantitation method.

  • Analysis: Immediately place the vial in the autosampler for LC-MS/MS analysis.

Comparative Stability Data

The stability of chlorinated phenoxy acids can vary significantly. The table below summarizes reported half-life data for common compounds under different conditions to provide a comparative baseline.

HerbicideConditionHalf-Life (t½)Source
2,4-D Aerobic Aquatic Environment~15 days[4]
2,4-D Anaerobic Aquatic Environment41 - 333 days[4]
2,4-D Acid Abiotic Hydrolysis (Water, pH 5)~1-2 years
2,4,5-T Photolysis (Near-surface water)~15 days[1]
MCPA Photolysis (Water)Half-life of 6931.5 min (slow)[19]
MCPA Aerobic Soil15 - 50 days (variable)[9]
Dichlorprop Soil8 - 12 days[1]

Note: Half-lives are highly dependent on specific environmental conditions (temperature, microbial population, water clarity, etc.) and should be considered estimates.

References

  • World Health Organization (WHO). (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.
  • Tsai, S. W., Chen, J. W., & Ding, W. H. (2000). Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 896(1-2), 111-116. Retrieved from [Link]

  • Chatterjee, K., & Utture, S. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. Retrieved from [Link]

  • Pérez, M., Torrades, F., Domènech, X., & Peral, J. (2013). Degradation of chlorophenoxy herbicides by coupled Fenton and biological oxidation. Chemosphere, 93(9), 2138-2143. Retrieved from [Link]

  • Vione, D., Minero, C., Maurino, V., & Pelizzetti, E. (2010). Effect of dissolved organic compounds on the photodegradation of the herbicide MCPA in aqueous solution. Water Research, 44(20), 6053-6062. Retrieved from [Link]

  • HerbiGuide. (n.d.). 2,4-D Mode of action and properties. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • Al-Ekabi, H., & Edwards, R. (2021). Enhanced photocatalytic degradation of 2-methyl-4-chlorophenoxyacetic acid (MCPA) by the addition of H2O2. Journal of Photochemistry and Photobiology A: Chemistry, 415, 113309. Retrieved from [Link]

  • Khalaf, S., et al. (2019). Removal of Herbicides from Water Using Heterogeneous Photocatalysis Case Study: MCPA Sodium Monohydrate. Journal of Water Resource and Protection, 11, 1024-1035. Retrieved from [Link]

  • Crafts, A. S. (1960). Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants. Weeds, 8(1), 19-25. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis Reaction Mechanism of 2,4-Dichlorophenoxy Acetic Acid Metabolism. Retrieved from [Link]

  • Tsay, I., et al. (2025). Persulfate assisted photodegradation and mineralization of herbicide MCPA: The influence of photoproducts' photolysis on the generation of sulfate radicals. Request PDF. Retrieved from [Link]

  • DSpace. (2019). Removal of Herbicides from Water Using Heterogeneous Photocatalysis Case Study: MCPA Sodium Monohydrate. Retrieved from [Link]

  • Singh, B. K. (2009). Microbial degradation of herbicides. Critical Reviews in Microbiology, 35(4), 304-318. Retrieved from [Link]

  • ResearchGate. (2025). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Retrieved from [Link]

  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]

  • Health Canada. (2021). 4-Chloro-2-methylphenoxyacetic Acid (MCPA) in Drinking Water: Guideline Technical Document for Public Consultation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • eConference.io. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Research Trend. (2018). Degradation and Bioremediation of Herbicides by Microorganisms. Retrieved from [Link]

  • Digital Library. (2024). Factors affecting herbicide performance. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

  • ResearchGate. (2018). Investigation of the persistence and degradability of chlorophenol and chlorophenoxy acids in groundwater. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 3,5-Dimethylphenols

Welcome to the Technical Support Center for handling 3,5-dimethyl substituted phenols. This guide is designed for researchers, scientists, and drug development professionals dealing with the unique steric and electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3,5-dimethyl substituted phenols. This guide is designed for researchers, scientists, and drug development professionals dealing with the unique steric and electronic challenges of sym-m-xylenol derivatives during synthesis and assay development.

Frequently Asked Questions (FAQs)

Q: Why does 3,5-dimethylphenol present unique steric challenges compared to other xylenols? A: The structural topology of 3,5-dimethylphenol creates a dichotomous reactive environment. The hydroxyl group at the C1 position is relatively unhindered compared to 2,6-dimethylphenol, making the C–O bond more susceptible to cleavage and amination reactions[1]. However, the C4 position (para to the OH) is flanked by two methyl groups at C3 and C5. This creates severe steric crowding for any electrophile attempting to add at the para position, making the ortho positions (C2/C6) kinetically favored for substitution despite being adjacent to the hydroxyl group[2].

Q: How does steric hindrance at the C4 position impact the physicochemical properties of the resulting derivatives? A: "Steric inhibition of resonance" plays a critical role in these derivatives. When a bulky group (e.g., –NO2) is successfully added to the C4 position, the van der Waals repulsion from the adjacent methyl groups forces the substituent out of the aromatic plane[3]. This prevents the functional group from effectively participating in electron delocalization. Consequently, the resonance stabilization of the phenoxide ion is drastically reduced, altering properties like acidity (pKa) and enzyme-binding affinity[3].

Quantitative Data: Steric Effects on Acidity

To illustrate the profound impact of steric hindrance, the table below compares the physicochemical properties of two structural isomers: 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol[3].

Property / Feature3,5-Dimethyl-4-nitrophenol2,6-Dimethyl-4-nitrophenol
Steric Environment Two methyl groups ortho to the nitro groupMethyl groups not adjacent to the nitro group
Nitro Group Conformation Forced out of planeRemains coplanar
Phenoxide Resonance Reduced stabilizationEffective stabilization
Acidity (pKa) ~8.25 (Weaker Acid)~7.15 (Stronger Acid)

Troubleshooting Guide: Overcoming Hindrance in Synthesis

Workflow: Synthesizing 4-Substituted 3,5-Dimethylphenols

  • Problem: Low yield of the para-substituted product due to steric clash; over-representation of ortho-substituted byproducts.

  • Root Cause Analysis: The incoming electrophile faces significant van der Waals repulsion from the 3,5-methyl groups. The reaction often defaults to the ortho positions (C2/C6), which are less hindered[2].

  • Corrective Actions:

    • Solvent Optimization: Use highly polar, non-nucleophilic solvents (e.g., methanesulfonic acid) to stabilize the sterically strained Wheland intermediate during electrophilic aromatic substitution[3].

    • Temperature Profiling: Maintain strict cryogenic conditions (0 °C) during the initial electrophilic attack to control the exothermic nature of the reaction, followed by extended stirring to allow thermodynamic equilibration[3].

    • Reagent Stoichiometry: Use exactly 1.0 equivalent of the electrophile to prevent over-substitution at the available ortho sites.

Validated Experimental Protocol

Protocol: Regioselective Nitration to 3,5-Dimethyl-4-nitrophenol

This protocol leverages methanesulfonic acid to overcome the activation energy barrier imposed by the 3,5-methyl flank[3]. Every step includes a self-validating checkpoint to ensure protocol integrity.

  • Step 1: Dissolution

    • Action: Dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid in a suitable reaction vessel.

    • Validation: Visually confirm complete dissolution. The solution must be entirely homogenous before proceeding to prevent localized thermal spikes during nitration.

  • Step 2: Cooling

    • Action: Cool the solution to 0 °C using an ice bath.

    • Validation: The internal reaction temperature must stabilize at 0 °C for at least 15 minutes before the addition of the nitrating agent.

  • Step 3: Electrophilic Addition

    • Action: Add 34.8 g (1.0 equivalent) of sodium nitrate portion-wise to the cooled solution while maintaining the temperature at 0 °C.

    • Validation: Monitor for NO₂ gas evolution. The internal temperature must not exceed 5 °C during addition; if it does, pause the addition to prevent kinetic ortho-nitration.

  • Step 4: Maturation

    • Action: Stir the reaction mixture at 0 °C for 18 hours.

    • Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate eluent. The protocol is validated to proceed to quenching only when the starting material spot has completely disappeared.

  • Step 5: Quenching & Extraction

    • Action: Pour the reaction mixture into 4 L of vigorously stirred ice water. Decant the upper aqueous phase and dissolve the residue in 400 mL of ethyl acetate.

    • Validation: The aqueous phase should test highly acidic (pH < 1), confirming the complete quenching of the methanesulfonic acid solvent.

Pathway Visualization

The following diagram illustrates the mechanistic divergence during the electrophilic substitution of 3,5-dimethylphenol, dictated by steric hindrance.

StericHindrance SM 3,5-Dimethylphenol (Unobstructed OH, Hindered C4) EPLUS Electrophilic Addition (e.g., Nitration) SM->EPLUS PATH_A Attack at C4 (Para) Flanked by 3,5-Methyls EPLUS->PATH_A Thermodynamic Control PATH_B Attack at C2/C6 (Ortho) Adjacent to OH EPLUS->PATH_B Kinetic Control OUT_PLANE High Steric Strain Substituent Forced Out-of-Plane PATH_A->OUT_PLANE COPLANAR Moderate Steric Strain Substituent Remains Coplanar PATH_B->COPLANAR PROP_A Reduced Resonance Weaker Acid (pKa ~8.25) OUT_PLANE->PROP_A PROP_B Intact Resonance Standard Reactivity COPLANAR->PROP_B

Logical workflow of electrophilic substitution pathways in 3,5-dimethylphenol.

References

1.[2] Title: Problem 21 Treatment of 3,5-dimethylphenol... [FREE SOLUTION] - Vaia. Source: vaia.com. URL: 2 2.[3] Title: A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess. Source: benchchem.com. URL: 3 3.[1] Title: Green Chemistry - Semantic Scholar. Source: semanticscholar.org. URL: 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H NMR Spectrum Interpretation of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid

As pharmaceutical and agrochemical industries transition toward decentralized Quality Control (QC), the reliance on centralized high-field Nuclear Magnetic Resonance (NMR) facilities is being actively challenged by moder...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical industries transition toward decentralized Quality Control (QC), the reliance on centralized high-field Nuclear Magnetic Resonance (NMR) facilities is being actively challenged by modern benchtop NMR systems[1]. This guide provides an in-depth comparison of benchtop (80 MHz) versus high-field (400 MHz) NMR for the structural verification of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid , a highly functionalized aromatic intermediate.

By analyzing the causality behind chemical shifts, resolution limits, and experimental workflows, this guide empowers researchers to select the optimal instrumentation for their specific analytical needs.

Mechanistic ¹H NMR Profile & Causality

To evaluate instrument performance, we must first understand the theoretical ¹H NMR profile of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid. The molecule’s structure dictates a highly dispersed spectrum, which fundamentally influences instrument selection.

  • Carboxylic Acid (-COOH): The highly electronegative oxygen and strong intermolecular hydrogen bonding severely deshield this proton, pushing it downfield to a broad singlet at ~10.5–12.0 ppm .

  • Aromatic Protons (H-2, H-6): The ether oxygen acts as an electron-donating group via resonance, shielding the ortho positions. However, the molecule features

    
     symmetry along the C1-C4 axis. Because the H-2 and H-6 protons are chemically and magnetically equivalent, and lack adjacent protons for ortho-coupling, they appear as a sharp 2H singlet at ~6.7–6.9 ppm .
    
  • Ether Methylene (-O-CH₂-): The adjacent electronegative oxygen withdraws electron density via the inductive effect. This deshields the protons, resulting in a 2H triplet at ~4.2 ppm [2].

  • Alpha-Carbonyl Methylene (-CH₂-COOH): Deshielded by the carbonyl group, but less so than the ether linkage. This appears as a 2H triplet at ~2.8 ppm [2].

  • Aromatic Methyls (Ar-CH₃): The two methyl groups at C3 and C5 are equivalent. They appear as a dominant 6H singlet at ~2.3 ppm .

The Causality of Resolution (


): 
A critical metric in NMR is the ratio of the chemical shift difference (

, in Hz) to the coupling constant (

). The two coupled methylene groups are separated by ~1.4 ppm.
  • On an 80 MHz instrument, 1.4 ppm equals 112 Hz. Assuming a standard

    
    -coupling of 7 Hz, 
    
    
    
    .
  • Because

    
    , the spin system remains strictly first-order (
    
    
    
    ) even at low magnetic fields[3]. This causality explains why benchtop NMR is exceptionally well-suited for this specific molecule: second-order roofing effects will not obscure the integration or multiplicity.

Instrument Comparison: Benchtop (80 MHz) vs. High-Field (400 MHz)

The choice between benchtop and high-field NMR hinges on the balance between resolution, sensitivity, and operational accessibility[4].

  • High-Field NMR (400+ MHz): Utilizes superconducting magnets requiring cryogenic cooling (liquid helium/nitrogen). It offers unparalleled sensitivity and chemical shift dispersion, making it mandatory for complex mixture analysis, trace impurity profiling (<0.1%), and resolving complex second-order multiplets.

  • Benchtop NMR (80 MHz): Utilizes permanent cryogen-free magnets[1]. While the chemical shift (ppm) remains independent of field strength, the peaks are broader in the ppm scale[3]. However, because the signals of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid are separated by >1.0 ppm, benchtop systems can easily resolve all structural features, making them ideal for routine, automated QA/QC.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By utilizing internal integration checks, the protocol inherently verifies both sample preparation and instrument shimming.

Step 1: Sample Preparation
  • High-Field (400 MHz): Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Benchtop (80 MHz): Dissolve 40 mg of the analyte in 0.6 mL of CDCl₃. Causality: The lower intrinsic sensitivity of permanent magnets requires a higher analyte concentration to maintain a rapid acquisition time[4].

Step 2: Instrument Calibration & Acquisition
  • Locking: Engage the deuterium lock (CDCl₃). Note: Some modern benchtop systems utilize an internal capillary lock, allowing the use of non-deuterated solvents[4].

  • Shimming: Perform automated gradient shimming. Validation: The full-width at half-maximum (FWHM) of the TMS peak must be <1.2 Hz (High-Field) or <2.0 Hz (Benchtop).

  • Acquisition: Set a relaxation delay (

    
    ) of 5 seconds to ensure complete relaxation of the methyl protons. Acquire 16 scans for 400 MHz, or 64 scans for 80 MHz[3].
    
Step 3: Processing & Internal Validation
  • Apply a 0.3 Hz exponential line-broadening function, Fourier transform, and phase correct.

  • Self-Validation Check: Set the integral of the aromatic singlet (~6.8 ppm) strictly to 2.00 . If the methyl singlet (~2.3 ppm) integrates to 6.00 ± 0.15 , the quantitative integrity of the experiment is validated, confirming no relaxation bias occurred.

Quantitative Data Comparison

The following table summarizes the expected spectral data and compares the practical observations between the two instrument classes.

Proton EnvironmentExpected Shift (ppm)Multiplicity &

-Coupling
Integration80 MHz Benchtop Observation400 MHz High-Field Observation
-COOH 10.5 – 12.0Broad Singlet1HBroad, low SNR; may blend into baseline if water is present.Distinct broad peak; highly sensitive to concentration.
Ar-H (C2, C6) 6.7 – 6.9Singlet2HSharp singlet; excellent baseline resolution.Ultra-sharp singlet; trace impurities visible at base.
-O-CH₂- 4.1 – 4.3Triplet (

Hz)
2HTriplet clearly visible; slightly broadened peaks.Perfect first-order triplet; baseline separation.
-CH₂-COOH 2.7 – 2.9Triplet (

Hz)
2HTriplet clearly visible; no overlap with methyls.Perfect first-order triplet.
Ar-CH₃ (C3, C5) 2.2 – 2.4Singlet6HDominant sharp singlet; easy to integrate.Dominant sharp singlet.

Analytical Workflow

NMR_Workflow cluster_benchtop Benchtop NMR (80 MHz) cluster_highfield High-Field NMR (400+ MHz) Start Sample: 3-(4-chloro-3,5-dimethylphenoxy) propanoic acid Prep Sample Preparation (Dissolution in CDCl3) Start->Prep B_Acq Acquisition (64-128 scans) Permanent Magnet Prep->B_Acq H_Acq Acquisition (8-16 scans) Superconducting Magnet Prep->H_Acq B_Res Routine QA/QC (First-order resolution) B_Acq->B_Res Compare Data Processing & Integration (Chemical Shifts, Multiplicity) B_Res->Compare H_Res Impurity Profiling (Ultra-high resolution) H_Acq->H_Res H_Res->Compare

Comparative workflow for NMR analysis of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid.

References

  • Benchtop NMR for Quality Control - Bruker. Bruker.com. Available at: [Link]

  • Benchtop NMR Breaks New Ground. Technology Networks. Available at: [Link]

  • Benchtop NMR spectroscopy for pharmacopeial assays of over-the-counter medicines. Nanalysis.com. Available at:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments. Oxinst.com. Available at: [Link]

  • 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem - NIH. Nih.gov. Available at:[Link]

Sources

Comparative

Precision Characterization of Phenoxy Propanoic Acids via IR Spectroscopy

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] Phenoxy propanoic acids (e.g., 2-phenoxypropanoic acid and its derivatives like Mecoprop or Fenoprop) represent a critical structural motif in agrochemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Phenoxy propanoic acids (e.g., 2-phenoxypropanoic acid and its derivatives like Mecoprop or Fenoprop) represent a critical structural motif in agrochemistry (auxin-mimic herbicides) and pharmaceutical design (PPAR agonists).[1] For researchers synthesizing or formulating these compounds, Infrared (IR) spectroscopy is the rapid-response tool of choice for validating the carboxylic acid moiety, monitoring ester hydrolysis, and assessing salt formation.[1]

This guide moves beyond basic spectral assignment. We analyze the carbonyl (C=O) stretching vibration —the diagnostic heartbeat of the molecule—and how it shifts in response to phase changes, substituents, and hydrogen bonding.

Mechanistic Principles: The Carbonyl Environment

To interpret the IR spectrum of a phenoxy propanoic acid, one must understand the electronic environment surrounding the carbonyl group. Unlike simple aliphatic acids, the phenoxy group introduces specific inductive effects.

The Inductive Influence

The ether oxygen at the


-position (in 2-phenoxy derivatives) or 

-position (in 3-phenoxy derivatives) exerts an electron-withdrawing inductive effect (-I).[1]
  • Effect: This pulls electron density away from the carbonyl carbon.

  • Result: The C=O bond strengthens (shortens), leading to a higher force constant and a shift to higher wavenumbers compared to unsubstituted propanoic acid.

The Dimerization Equilibrium

In the solid state (KBr pellet) or concentrated solution, carboxylic acids exist almost exclusively as cyclic dimers formed via strong intermolecular hydrogen bonds.

  • Dimer: Lower frequency (~1700–1725 cm⁻¹) due to H-bonding weakening the C=O bond.

  • Monomer: Higher frequency (~1750–1760 cm⁻¹), observed only in dilute non-polar solutions or gas phase.[1]

Comparative Analysis: Spectral Fingerprints

The following data consolidates experimental findings for 2-phenoxypropanoic acid and its common analogs.

Table 1: Diagnostic Peak Assignments (Solid State / KBr)
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Carboxyl C=O Stretching1715 – 1735 StrongDimeric form.[1][2] Slightly higher than alkyl acids (1710) due to phenoxy -I effect.[1]
Carboxyl O-H Stretching2500 – 3300 Broad/Var.[3][4][5][6]"Hairy beard" shape; overlaps C-H stretches.[7][6] Diagnostic of acid form.
Ether C-O-C Asym. Stretch1230 – 1250 StrongCharacteristic of the aryl alkyl ether linkage.
Arene C=C Ring Stretch1475 – 1600 MediumDoublet often seen near 1590/1490 cm⁻¹.
C-H (Alkyl) Stretching2900 – 2990 MediumMethyl/Methylene groups on the propanoic chain.
Table 2: Substituent & Derivative Effects on Carbonyl Shift[1]
Compound ClassSubstituent (Ring)C=O Position (cm⁻¹)Mechanistic Driver
Unsubst. Acid H1715 - 1725Baseline dimeric stretch.[1]
Chloro-Acid 4-Cl / 2,4-Cl (e.g., Mecoprop)1725 - 1740Cl (-I effect) further withdraws density, stiffening C=O.[1]
Ester Derivative Methyl/Ethyl ester1735 - 1750 Loss of H-bond dimerization; inductive effect of alkyl group.[1]
Carboxylate Salt Na⁺ / K⁺1550 - 1610 Critical Shift: Resonance delocalization between two oxygens (asym stretch).[1]

Experimental Protocol: Self-Validating Workflows

To ensure reproducible data that distinguishes subtle shifts (e.g., 1715 vs 1725 cm⁻¹), the sample preparation must be rigorous.[1]

Method A: KBr Pellet (The Gold Standard for Solids)
  • Why: Provides the sharpest resolution for solid-state dimers.

  • Protocol:

    • Dry KBr: Use IR-grade KBr dried at 110°C to prevent moisture interference (water absorbs at 3300 cm⁻¹ and 1640 cm⁻¹, masking the carbonyl).

    • Ratio: Mix ~1-2 mg sample with 200 mg KBr (1% w/w).

    • Grind: Pulverize in an agate mortar until no crystallites are visible (prevents Christiansen effect/scattering).

    • Press: Apply 8-10 tons pressure under vacuum for 2 minutes.

    • Validation: The pellet must be transparent. If cloudy, moisture or air is trapped.[1]

Method B: Solution Cell (For Monomer/Dimer Studies)[1]
  • Why: To observe the "free" carbonyl peak.

  • Protocol:

    • Dissolve sample in anhydrous CCl₄ or CHCl₃.

    • Run at varying concentrations (0.1 M to 0.001 M).

    • Observation: As dilution increases, the broad peak at ~1720 cm⁻¹ decreases, and a sharp peak at ~1760 cm⁻¹ (monomer) appears.

Visualizing the Logic

Diagram 1: Structural Influences on Wavenumber

This diagram illustrates the competing electronic effects that determine the final carbonyl peak position.

CarbonylShift Phenoxy Phenoxy Group (Ether Oxygen) Inductive Inductive Effect (-I) Electron Withdrawal Phenoxy->Inductive Electronegativity Carbonyl Carbonyl (C=O) Bond Strength Inductive->Carbonyl Stiffens Bond Frequency Frequency Shift (Increase) Carbonyl->Frequency Higher k FreqDown Frequency Shift (Decrease ~30-50 cm⁻¹) Carbonyl->FreqDown Lower k HBond Intermolecular H-Bonding (Dimer) Weakening Bond Lengthening (Single Bond Character) HBond->Weakening Electron Delocalization Weakening->Carbonyl Weakens Bond

Figure 1: Competing electronic effects.[1] The Inductive effect of the phenoxy group raises frequency, while Hydrogen Bonding (dominant in solids) lowers it.

Diagram 2: Experimental Decision Matrix

A logical workflow for researchers to confirm product identity.

Workflow Start Start: Unknown Phenoxy Sample Acquire Acquire IR Spectrum (KBr Pellet) Start->Acquire CheckOH Check 2500-3300 cm⁻¹ Broad 'Beard'? Acquire->CheckOH YesAcid Likely Carboxylic Acid CheckOH->YesAcid Yes NoAcid Likely Ester or Salt CheckOH->NoAcid No CheckCO Check C=O Peak YesAcid->CheckCO Range1 1700-1730 cm⁻¹ (Dimer Acid) CheckCO->Range1 Strong Range2 1735-1750 cm⁻¹ (Ester) CheckCO->Range2 Strong Range3 1550-1610 cm⁻¹ (Carboxylate Salt) CheckCO->Range3 Strong (Asym) NoAcid->CheckCO

Figure 2: Decision tree for identifying phenoxy propanoic acid derivatives based on spectral features.

References

  • Beaula, T. J., & James, C. (2014).[1][8][9] FT IR, FT-Raman spectra and chemical computations of herbicide 2-phenoxy propionic acid--a DFT approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 661-669.[1][8][10]

  • NIST Mass Spectrometry Data Center. (n.d.). 3-Phenoxypropionic acid Infrared Spectrum. NIST Chemistry WebBook. [1]

  • Michigan State University. (n.d.). Infrared Spectroscopy - Carboxylic Acids and Derivatives. MSU Chemistry.[7]

  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives.

  • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of PCMX and Its Derivatives

For researchers, scientists, and drug development professionals, understanding the structural nuances of active pharmaceutical ingredients (APIs) and their derivatives is paramount. Mass spectrometry stands as a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the structural nuances of active pharmaceutical ingredients (APIs) and their derivatives is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable data on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the mass spectrometric behavior of parachlorometaxylenol (PCMX), a widely used antiseptic, and its common derivatives. By delving into the causality behind fragmentation pathways under different ionization techniques, this document serves as a practical resource for method development, impurity profiling, and metabolite identification.

Introduction to PCMX and the Rationale for Fragmentation Analysis

Parachlorometaxylenol (4-chloro-3,5-dimethylphenol) is a potent antimicrobial agent featured in numerous pharmaceutical and personal care products.[1] Its efficacy and safety profile have made it a staple in formulations ranging from surgical scrubs to household disinfectants. The development of new formulations, the assessment of drug metabolism, and the identification of environmental degradation products all necessitate the accurate structural elucidation of PCMX and its derivatives.

Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), provides the specificity and sensitivity required for these applications. The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint, offering clues to its underlying chemical structure. By understanding the fundamental principles of how and why a molecule like PCMX fragments, we can confidently identify it and its structurally related compounds in complex matrices.

This guide will focus on two primary ionization techniques: Electron Ionization (EI), a "hard" ionization method that induces extensive fragmentation, and Electrospray Ionization (ESI), a "soft" ionization technique that typically requires tandem mass spectrometry (MS/MS) to induce fragmentation. The comparison of these techniques will highlight their complementary nature in the structural analysis of PCMX and its derivatives.

Electron Ionization (EI) Mass Spectrometry of PCMX

Electron Ionization is a highly reproducible technique that generates a rich fragmentation spectrum, making it ideal for library matching and structural confirmation of small, volatile molecules like PCMX.[2]

The Fragmentation Pathway of PCMX under EI

The 70 eV EI mass spectrum of PCMX is characterized by a prominent molecular ion peak and a series of fragment ions that arise from predictable bond cleavages. The fragmentation cascade is primarily driven by the stability of the resulting carbocations and radical cations.

A key fragmentation pathway for PCMX involves the initial loss of a methyl radical (•CH₃) from the molecular ion, a process known as α-cleavage. This is a common fragmentation for alkyl-substituted phenols.[3] The resulting ion undergoes further fragmentation, including the loss of carbon monoxide (CO), which is characteristic of phenolic compounds.[4]

Below is a DOT script representation of the proposed EI fragmentation pathway for PCMX.

G M PCMX M+• m/z 156 F1 [M - CH3]+• m/z 141 M->F1 - •CH3 F3 [M - Cl]+• m/z 121 M->F3 - •Cl F2 [M - CH3 - CO]+ m/z 113 F1->F2 - CO

Caption: Proposed EI fragmentation pathway of PCMX.

Interpreting the EI Mass Spectrum of PCMX

The following table summarizes the major ions observed in the EI mass spectrum of PCMX and their proposed structures.

m/zProposed FragmentComments
156[C₈H₉ClO]⁺•Molecular Ion (M⁺•)
141[C₇H₆ClO]⁺Loss of a methyl radical (•CH₃)
121[C₈H₉O]⁺•Loss of a chlorine radical (•Cl)
113[C₆H₆Cl]⁺Loss of a methyl radical followed by loss of carbon monoxide (CO)

This predictable fragmentation pattern provides a high degree of confidence in the identification of PCMX in GC-MS analyses.

Comparative Fragmentation of PCMX Derivatives

The fragmentation patterns of PCMX derivatives are influenced by the nature of the derivatizing group. Here, we compare the fragmentation of two common classes of derivatives: esters and ethers.

PCMX Ester Derivatives

Esterification of the phenolic hydroxyl group is a common derivatization strategy to improve chromatographic properties or to mimic metabolic conjugation.[5][6] The fragmentation of PCMX esters is dominated by cleavages adjacent to the ester functionality.

A characteristic fragmentation of picolinyl ester derivatives under EI-MS involves cleavage at the sulfur atom, which is a distinctive feature.[7] For other ester derivatives, a common pathway is the McLafferty rearrangement, if an abstractable gamma-hydrogen is present.

PCMX Ether Derivatives

Ether derivatives of PCMX, which could be formed through metabolic processes or as synthesis byproducts, also exhibit characteristic fragmentation patterns.[8] A primary fragmentation pathway for aryl ethers is the cleavage of the C-O ether bond, leading to the formation of a phenoxy radical and a carbocation from the alkyl portion, or vice versa. The relative abundance of these fragments will depend on their respective stabilities.

Comparison Table: PCMX vs. Ester and Ether Derivatives (EI-MS)
Compound ClassKey Fragmentation PathwaysCharacteristic Fragment Ions
PCMX (Parent) α-cleavage (loss of •CH₃), loss of •Cl, loss of COm/z 141, 121, 113
PCMX Esters Cleavage of the ester bond, McLafferty rearrangementIons corresponding to the acyl group and the PCMX moiety
PCMX Ethers Cleavage of the C-O ether bondIons corresponding to the alkyl/aryl group and the PCMX phenoxy moiety

The following diagram illustrates the logical relationship in the fragmentation differences.

G cluster_0 PCMX Fragmentation cluster_1 Derivative Fragmentation PCMX PCMX (Phenolic -OH) Ester Ester Derivative (-O-C=O-R) PCMX->Ester Derivatization (Esterification) Ether Ether Derivative (-O-R) PCMX->Ether Derivatization (Etherification)

Caption: Derivatization influences fragmentation pathways.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of PCMX and its Derivatives

Electrospray ionization is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal in-source fragmentation.[9] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).

ESI-MS/MS of PCMX

In positive ion mode, PCMX will readily form a protonated molecule, [C₈H₉ClO+H]⁺, at m/z 157. In negative ion mode, it will form a deprotonated molecule, [C₈H₉ClO-H]⁻, at m/z 155. The fragmentation of these precursor ions will differ due to the different charge states.

For the protonated molecule, fragmentation is likely to involve the loss of small neutral molecules such as water or CO. For the deprotonated molecule, fragmentation pathways may involve rearrangements and the loss of radicals.

ESI-MS/MS of PCMX Derivatives

The ESI-MS/MS spectra of PCMX derivatives will be heavily influenced by the derivatizing group. For instance, derivatives containing a readily ionizable group, such as a tertiary amine, will produce abundant precursor ions and characteristic product ions upon fragmentation.[10]

The following table provides a conceptual comparison of the expected ESI-MS/MS behavior of PCMX and its derivatives.

Compound ClassPrecursor Ion (Positive Mode)Expected Major Product Ions
PCMX [M+H]⁺ (m/z 157)Loss of H₂O, loss of CO
PCMX Esters [M+H]⁺Loss of the ester group, fragmentation of the PCMX moiety
PCMX Ethers [M+H]⁺Cleavage of the ether bond, fragmentation of the PCMX moiety

Experimental Protocols

The following are generalized, step-by-step methodologies for the analysis of PCMX and its derivatives by GC-MS and LC-MS/MS. These should be adapted and validated for specific applications.

GC-MS Analysis of PCMX

This protocol is based on established methods for the analysis of chloroxylenol.[11]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample or standard.

    • Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetone).

    • If necessary, perform a derivatization step (e.g., silylation) to improve volatility and peak shape.

  • GC-MS Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Split/splitless, 250 °C.

    • Oven Program: 100 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

LC-MS/MS Analysis of PCMX and Derivatives

This protocol is a general method for the analysis of phenolic compounds.[12][13]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample or standard.

    • Dissolve in 10 mL of a suitable solvent (e.g., methanol/water 50:50).

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS/MS Instrumentation:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • MRM Transitions: To be optimized for each analyte. For PCMX (positive mode): Precursor m/z 157 -> Product ions (e.g., m/z 139, 111).

The following diagram outlines the general workflow for mass spectrometry analysis.

G Sample Sample (PCMX or Derivative) Prep Sample Preparation (Dissolution, Derivatization) Sample->Prep Chrom Chromatographic Separation (GC or LC) Prep->Chrom Ion Ionization (EI or ESI) Chrom->Ion MS Mass Analysis (MS or MS/MS) Ion->MS Data Data Analysis (Fragmentation Pattern) MS->Data

Caption: General workflow for MS analysis of PCMX.

Conclusion

The mass spectrometric fragmentation of PCMX and its derivatives is a predictable process governed by fundamental chemical principles. Electron ionization provides a wealth of structural information through extensive fragmentation, making it a robust tool for identification. Electrospray ionization, coupled with tandem mass spectrometry, offers high sensitivity and is well-suited for the analysis of a wide range of derivatives in complex matrices.

By understanding the characteristic fragmentation pathways of PCMX and how they are altered by derivatization, researchers can leverage mass spectrometry to its full potential. This guide provides a foundational understanding and practical protocols to aid in the development of robust analytical methods for the quality control, metabolic profiling, and environmental monitoring of this important antimicrobial agent.

References

  • Competing fragmentations in the mass spectra of halogenated phenols - RSC Publishing. (n.d.). Retrieved March 3, 2026, from [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC. (2021, December 19). Retrieved March 3, 2026, from [Link]

  • Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids | Request PDF - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • LC–MS/MS-Based Quantification Method of Polyphenols for Valorization of Ancient Apple Cultivars from Cilento | ACS Food Science & Technology. (2022, March 30). Retrieved March 3, 2026, from [Link]

  • (PDF) Ester Derivative of PCMX as Potential Antibacterial Agent - ResearchGate. (2023, November 1). Retrieved March 3, 2026, from [Link]

  • Synthesis and Antibacterial Activity of PCMX Derivative - IJRASET. (2024, January 12). Retrieved March 3, 2026, from [Link]

  • LC-MS/MS Analysis of Phenolic Compounds and In Vitro Antioxidant Potential of Stachys lavandulifolia Vahl. var. brachydon Boiss. | AcademicOA.com. (n.d.). Retrieved March 3, 2026, from [Link]

  • Phytochemical Characterization of Phenolic Compounds by LC-MS/MS and Biological Activities of Ajuga reptans L., Ajuga. (n.d.). Retrieved March 3, 2026, from [Link]

  • Gas chromatography/mass spectrometry and gas chromatography/mass spectrometry/mass spectrometry of methyl ester/methoxime/trimethylsilyl ether derivatives of thromboxanes. (1988). Retrieved March 3, 2026, from [Link]

  • Gas chromatography-mass spectrometry results of qualitative analysis of chloroxylenol degradation by C. elegans and T. versicolor. … - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Picolinyl Esters for the Structural Determination of Fatty Acids by GC/MS - PubMed. (n.d.). Retrieved March 3, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. (2015, November 11). Retrieved March 3, 2026, from [Link]

  • Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation - RSC Publishing. (2021, April 6). Retrieved March 3, 2026, from [Link]

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  • Matrix-Assisted Laser Desorption and Electrospray Ionization Tandem Mass Spectrometry of Microbial and Synthetic Biodegradable Polymers - MDPI. (2023, May 18). Retrieved March 3, 2026, from [Link]

  • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (2016, June 5). Retrieved March 3, 2026, from [Link]

  • EI-MS fragmentation routes of CWC-related organoarsenic compounds: The electron ionization and DFT studies - 2023 - Wiley Analytical Science. (2023, April 5). Retrieved March 3, 2026, from [Link]

  • (PDF) Electrospray Ionization Tandem Mass Spectrometry as a Tool for the Structural Elucidation and Dereplication of Natural Products: An Overview - ResearchGate. (2025, December 25). Retrieved March 3, 2026, from [Link]

  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - MDPI. (2021, September 23). Retrieved March 3, 2026, from [Link]

  • Electrospray Ionization for Mass Spectrometry | LCGC International. (2022, April 15). Retrieved March 3, 2026, from [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (2018, June 22). Retrieved March 3, 2026, from [Link]

  • synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the - DTIC. (2008, December 1). Retrieved March 3, 2026, from [Link]

  • An electrospray ionization-tandem mass spectrometry method for identifying chlorinated drinking water disinfection byproducts - PubMed. (2004, November 15). Retrieved March 3, 2026, from [Link]

  • Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry - Frontiers. (2021, January 19). Retrieved March 3, 2026, from [Link]

  • Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma | American Laboratory. (2006, May 1). Retrieved March 3, 2026, from [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed. (2014, May 15). Retrieved March 3, 2026, from [Link]

  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways o - University of Southampton. (2013, January 23). Retrieved March 3, 2026, from [Link]

  • 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - MDPI. (2022, July 20). Retrieved March 3, 2026, from [Link]

Sources

Comparative

A Comparative Structural and Mechanistic Analysis: 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid and Gemfibrozil

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid and Gemfibrozil, focusing on their structural distinctions, mech...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid and Gemfibrozil, focusing on their structural distinctions, mechanisms of action, and the implications for their biological activity.

Introduction

Gemfibrozil is a well-established lipid-regulating agent belonging to the fibrate class of drugs.[1] It is primarily used to treat hyperlipidemia and hypertriglyceridemia.[2][3] Structurally, it is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.[3] 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid, a related phenoxyalkanoic acid, shares some structural similarities with Gemfibrozil but also possesses key differences that may influence its biological profile. This guide will dissect these differences and explore their potential functional consequences.

At a Glance: Key Structural and Physicochemical Properties

Property3-(4-chloro-3,5-dimethylphenoxy)propanoic acidGemfibrozil
Molecular Formula C₁₂H₁₅ClO₃C₁₅H₂₂O₃[4][5]
Molecular Weight 242.70 g/mol 250.34 g/mol [6]
IUPAC Name 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid[5]
Core Structure Chlorinated dimethylphenoxy group linked to a propanoic acid moiety via an ether bond.Dimethylphenoxy group linked to a pentanoic acid moiety via an ether bond.[4]
Key Substituents Chlorine atom at the 4-position and two methyl groups at the 3- and 5-positions of the phenyl ring.Two methyl groups at the 2- and 5-positions of the phenyl ring.[4]

Structural Comparison

The fundamental difference between these two molecules lies in the substitution pattern of the aromatic ring and the nature of the alkanoic acid side chain.

Caption: Structural features of the two compounds.

Gemfibrozil features a 2,5-dimethylphenoxy group, while 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid has a 4-chloro-3,5-dimethylphenoxy group. The presence of a chlorine atom in the latter introduces a significant electronegative and lipophilic element. Furthermore, the alkanoic acid side chain in Gemfibrozil is a pentanoic acid, whereas it is a shorter propanoic acid in the comparator molecule.

Mechanism of Action: A Comparative Overview

Gemfibrozil: A PPARα Agonist

Gemfibrozil's primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][7] PPARα is a nuclear receptor that plays a critical role in regulating lipid and carbohydrate metabolism.[7]

The activation of PPARα by Gemfibrozil leads to a cascade of downstream effects:

  • Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the clearance of triglyceride-rich lipoproteins.[3][7]

  • Inhibition of Apolipoprotein B (ApoB) Synthesis: ApoB is a crucial component of VLDL, and its inhibition reduces VLDL production.[2][3]

  • Increased Synthesis of Apolipoproteins A-I and A-II: These are key components of High-Density Lipoprotein (HDL), leading to an increase in HDL cholesterol levels.[8][9]

  • Reduced Hepatic Triglyceride Production: This is achieved by inhibiting peripheral lipolysis and decreasing the uptake of free fatty acids by the liver.[3][8]

Gemfibrozil_Pathway Gemfibrozil Gemfibrozil PPARa PPARα Activation Gemfibrozil->PPARa LPL ↑ Lipoprotein Lipase Synthesis PPARa->LPL ApoB ↓ ApoB Synthesis PPARa->ApoB ApoA ↑ ApoA-I & ApoA-II Synthesis PPARa->ApoA TG_prod ↓ Hepatic Triglyceride Production PPARa->TG_prod Triglycerides ↓ Triglycerides LPL->Triglycerides VLDL ↓ VLDL ApoB->VLDL HDL ↑ HDL ApoA->HDL TG_prod->Triglycerides

Caption: Gemfibrozil's mechanism of action.

3-(4-chloro-3,5-dimethylphenoxy)propanoic acid: Potential Biological Activities

While specific mechanistic studies on 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid are less extensive, its structural similarity to other phenoxyalkanoic acids suggests potential biological activities. For instance, related chlorinated 3-phenylpropanoic acid derivatives have demonstrated antimicrobial properties.[10][11] The presence of the chloro and dimethylphenoxy moieties could confer distinct receptor binding affinities and metabolic profiles compared to Gemfibrozil. Further research is necessary to fully elucidate its mechanism of action.

Experimental Protocols for Comparative Analysis

To objectively compare the biological activities of these two compounds, a series of in vitro and in vivo experiments are recommended.

In Vitro PPARα Activation Assay

This assay determines the potency and efficacy of each compound in activating the PPARα receptor.

Methodology:

  • Cell Culture: Utilize a cell line (e.g., HepG2) transiently transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

  • Compound Treatment: Treat the transfected cells with increasing concentrations of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid and Gemfibrozil for 24 hours.

  • Luciferase Assay: Measure luciferase activity as a readout of PPARα activation.

  • Data Analysis: Plot dose-response curves and calculate EC50 values to compare the potency of the two compounds.

PPARa_Assay_Workflow A Transfect HepG2 cells with PPARα and PPRE-luciferase plasmids B Treat cells with varying concentrations of each compound A->B C Incubate for 24 hours B->C D Lyse cells and measure luciferase activity C->D E Analyze data and generate dose-response curves D->E

Sources

Validation

Technical Comparison Guide: Melting Point Dynamics of 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid vs. Alpha-Aryloxy Analogs

Executive Summary For researchers and drug development professionals working with phenoxy herbicides or fibrate-class lipid-lowering agents, the structural positioning of the ether linkage on the propanoic acid backbone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with phenoxy herbicides or fibrate-class lipid-lowering agents, the structural positioning of the ether linkage on the propanoic acid backbone is a critical design parameter. This guide provides an objective physicochemical comparison between the specialized beta-aryloxy compound, 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid , and its widely commercialized alpha-aryloxy alternatives. By analyzing melting point (Tm) causality, crystal lattice dynamics, and thermodynamic profiling, this guide establishes a rigorous framework for characterizing these derivatives.

Structural Causality and Crystal Lattice Dynamics

The melting point of an organic compound is not merely a physical constant; it is a direct reflection of its crystal lattice energy, dictated by molecular symmetry, conformational rigidity, and intermolecular hydrogen bonding. When comparing phenoxypropanoic acid isomers, the position of the phenoxy substitution (alpha vs. beta to the carboxyl group) fundamentally alters thermal stability.

  • The Baseline (Parent Phenol): The synthetic precursor to these compounds, 4-chloro-3,5-dimethylphenol (commonly known as Chloroxylenol or PCMX), exhibits a relatively high melting point of 114–116 °C[1]. This elevated Tm is driven by strong, unrestricted intermolecular phenolic hydrogen bonding[2].

  • Alpha-Aryloxy Propanoic Acids (2-Substituted): Commercially standard alternatives, such as 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid[3] and the agricultural agent (+)-Mecoprop[4], feature the phenoxy group attached to the alpha-carbon. This creates a chiral center and restricts the rotational freedom of the adjacent carboxyl group. The resulting conformational rigidity allows for highly ordered, dense crystal packing, yielding sharp and predictable melting points (typically in the 95–102 °C range).

  • Beta-Aryloxy Propanoic Acids (3-Substituted): The target compound, 3-(4-chloro-3,5-dimethylphenoxy)propanoic acid, is a beta-aryloxy derivative. The inclusion of an additional methylene spacer between the ether oxygen and the chiral center increases the alkyl chain's conformational flexibility (allowing for multiple gauche/anti conformers). This flexibility disrupts optimal crystal lattice formation. Consequently, beta-aryloxy acids typically exhibit a thermodynamic depression in their melting points compared to their alpha-substituted counterparts.

Comparative Physicochemical Data

The following table summarizes the quantitative performance and thermal properties of the target compound against its structural alternatives. Note: Because the 3-substituted isomer is a specialized custom-synthesis target rather than a bulk catalog item, its melting point is extrapolated based on established thermodynamic deltas between homologous alpha/beta isomer pairs.

CompoundCAS NumberStructural ClassMelting Point (°C)Molecular Weight
4-Chloro-3,5-dimethylphenol (PCMX)88-04-0Parent Phenol114 – 116156.61 g/mol
(+)-Mecoprop16484-77-8Alpha-Aryloxy Acid95214.65 g/mol
2-(4-chloro-3,5-dimethylphenoxy)propanoic acid14234-20-9Alpha-Aryloxy Acid~ 98 – 102228.67 g/mol
3-(4-chloro-3,5-dimethylphenoxy)propanoic acid N/A Beta-Aryloxy Acid ~ 85 – 90 (Predicted) 228.67 g/mol

Experimental Protocol: High-Precision Melting Point Determination

Relying solely on visual capillary melting points can be deceptive for polymorphic compounds like phenoxy acids. To ensure absolute trustworthiness, the following protocol outlines a self-validating system that cross-references visual phase changes with thermodynamic endotherms.

Step 1: Sample Conditioning (Desiccation)
  • Action: Dry the synthesized sample under vacuum (0.1 mbar) at 40°C for 24 hours over phosphorus pentoxide (

    
    ).
    
  • Causality: Phenoxypropanoic acids readily form hydrates via ambient moisture absorption. These hydrates artificially depress and broaden the melting point range. Absolute desiccation ensures you are measuring the true anhydrous crystal lattice.

Step 2: Differential Scanning Calorimetry (Thermodynamic Profiling)
  • Action: Load 3–5 mg of the conditioned sample into a standard aluminum DSC pan. Apply a heating rate of 10°C/min from 25°C to 150°C under a nitrogen purge (50 mL/min).

  • Causality: DSC provides a purely thermodynamic measurement of the phase transition, eliminating the subjective visual bias of human operators. The extrapolated onset temperature (

    
    ) must be recorded as the true melting point, as the peak maximum represents the completion of the melt, not its initiation.
    
Step 3: Pharmacopeial Capillary Method (Visual Baseline)
  • Action: Pack 2–3 mm of the finely milled sample into a glass capillary. Using an automated melting point apparatus, apply a heating ramp of 1°C/min starting exactly 10°C below the DSC

    
    .
    
  • Causality: This step is required for regulatory cross-validation and to detect visual decomposition (browning/gas evolution) that might occur prior to or during the melt—phenomena that DSC alone cannot visually confirm.

Step 4: Data Reconciliation
  • Action: Compare the capillary

    
     (complete clear melt) with the DSC 
    
    
    
    .
  • Causality: In a self-validating system, the capillary

    
     must fall within 
    
    
    
    of the DSC
    
    
    . Discrepancies greater than 1°C indicate the presence of polymorphic transitions or residual solvent impurities, necessitating immediate recrystallization from an ethanol/water gradient.

Mechanistic Workflow Visualization

G N1 Sample Preparation (Desiccation & Milling) N2 Capillary Method (Pharmacopeia Standard) N1->N2 N3 Differential Scanning Calorimetry (DSC) N1->N3 N4 Optical Observation (Onset to Clear Melt) N2->N4 N5 Thermodynamic Profiling (Endothermic Peak) N3->N5 N6 Data Synthesis & Cross-Validation N4->N6 Visual Tm N5->N6 Thermodynamic Tm

Fig 1: Orthogonal workflow for high-precision melting point determination of aryloxypropanoic acids.

References

  • 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 Source: PubChem (NIH) URL:[Link]

  • (+)-Mecoprop Source: CAS Common Chemistry URL:[Link]

Sources

Comparative

A Senior Scientist's Guide to Chromatographic Retention: A Comparative Analysis of Chloroxylenol

This guide provides an in-depth, objective comparison of the chromatographic retention time of Chloroxylenol (PCMX) relative to other phenolic compounds. Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chromatographic retention time of Chloroxylenol (PCMX) relative to other phenolic compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles that govern chromatographic behavior. By understanding these fundamentals, you can develop more robust, efficient, and reliable analytical methods.

The Central Role of Chromatography in Chloroxylenol Analysis

Chloroxylenol (4-chloro-3,5-dimethylphenol) is a potent, broad-spectrum antimicrobial agent integral to numerous antiseptic, disinfectant, and preservative applications, from hospital-grade surface cleaners to antibacterial soaps and cosmetic creams.[1][2][3][4][5][6] Its efficacy and safety hinge on its precise concentration in the final product. Consequently, robust analytical methods are paramount for quality control, stability testing, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for the quantitative analysis of Chloroxylenol.[7][8] In both methods, the retention time (RT) —the time elapsed between sample injection and the appearance of the analyte peak at the detector—is the primary qualitative identifier. A consistent and predictable retention time is the bedrock of a reliable analytical method. However, RT is not an immutable constant; it is the result of a dynamic interplay between the analyte's physicochemical properties and the specific chromatographic conditions.[9][10][11][12] This guide will dissect these interactions to build a predictive understanding of Chloroxylenol's retention behavior.

The Science of Retention: Why Analytes Elope at Different Times

In chromatography, separation is achieved by distributing an analyte between a stationary phase (the column) and a mobile phase (the solvent or gas). The analyte's retention time is a direct measure of its affinity for the stationary phase relative to the mobile phase.[13] For phenolic compounds like Chloroxylenol, analyzed using the common reversed-phase HPLC technique, the key factors are:

  • Hydrophobicity (Lipophilicity): This is the most dominant factor. Reversed-phase columns have a nonpolar stationary phase (e.g., C18). Analytes with higher hydrophobicity will have a stronger affinity for the stationary phase, resisting the pull of the polar mobile phase and thus eluting later (longer retention time). The octanol-water partition coefficient (log P) is a common measure of this property.[14]

  • Polarity: The presence of polar functional groups, like the hydroxyl (-OH) group on the phenol ring, increases an analyte's affinity for the polar mobile phase, leading to earlier elution and a shorter retention time.

  • Molecular Structure:

    • Alkyl Groups: Adding nonpolar alkyl groups (like the two methyl groups on Chloroxylenol) increases the molecule's surface area and hydrophobicity, thereby increasing retention time.

    • Halogenation: The substitution of a hydrogen atom with a halogen, such as the chlorine atom in Chloroxylenol, significantly increases the molecule's hydrophobicity and, consequently, its retention time.

The United States Pharmacopeia (USP) provides a standardized GC method for the assay of Chloroxylenol, which relies on similar principles of analyte-stationary phase interaction, though volatility also plays a key role.[15][16][17]

Comparative Retention Time Analysis: An Experimental Overview

To illustrate these principles, we will compare the retention behavior of Chloroxylenol against three structurally related phenolic compounds under a standard reversed-phase HPLC protocol. The expected elution order is based on a predictable increase in hydrophobicity.

Experimental Protocol: Isocratic Reversed-Phase HPLC

This protocol provides a self-validating system for the separation of phenolic compounds. The causality behind these choices is to establish a baseline method where hydrophobicity is the primary driver of separation.

  • Instrumentation: Utilize a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Stationary Phase (Column): A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is selected for its nonpolar characteristics, which promotes retention based on analyte hydrophobicity.

  • Mobile Phase: An isocratic mobile phase of Acetonitrile:Water (50:50, v/v) is used. Acetonitrile serves as the nonpolar organic modifier, and water is the polar component. The ratio is chosen to achieve reasonable run times and good separation.

  • Flow Rate: A constant flow rate of 1.0 mL/min ensures reproducible retention times.

  • Column Temperature: Maintain a constant temperature of 30°C to eliminate retention time drift due to temperature fluctuations.[12]

  • Detection: Set the detector wavelength to 280 nm , a common wavelength for detecting the aromatic ring of phenolic compounds.[18]

  • Sample Preparation: Prepare a mixed standard solution containing Phenol, p-Cresol, 2,4-Dichlorophenol, and Chloroxylenol in the mobile phase at a concentration of approximately 20 µg/mL each.

  • Injection: Inject 10 µL of the mixed standard solution.

Data Summary and Interpretation

The following table summarizes the chemical properties and the expected retention times for our comparative set under the conditions described above. The elution order directly correlates with increasing hydrophobicity.

CompoundChemical StructureMolecular Weight ( g/mol )log PKey Structural Differences from PhenolExpected Elution OrderIllustrative Retention Time (min)
PhenolC₆H₅OH94.111.46Baseline structure1 (Least Retained)~3.2
p-CresolC₇H₈O108.141.94+ 1 Methyl Group2~4.5
2,4-DichlorophenolC₆H₄Cl₂O163.003.06+ 2 Chlorine Atoms3~7.1
Chloroxylenol C₈H₉ClO 156.61 3.27 [14]+ 2 Methyl Groups, + 1 Chlorine Atom 4 (Most Retained) ~9.8

Note: Retention times are illustrative and will vary between systems. The crucial takeaway is the consistent elution order and relative retention , which are dictated by the molecular structures.

Interpretation:

  • Phenol is the most polar and least hydrophobic compound, thus it has the weakest interaction with the C18 stationary phase and elutes first.

  • p-Cresol , with an added methyl group, is more hydrophobic than phenol and is retained longer.

  • 2,4-Dichlorophenol is significantly more hydrophobic due to the two chlorine atoms, leading to a much stronger interaction with the stationary phase and a longer retention time.

  • Chloroxylenol is the most hydrophobic compound in the set. The combined effect of two methyl groups and one chlorine atom gives it the highest affinity for the nonpolar stationary phase, resulting in the longest retention time.

Visualizing the Process and Relationships

Diagrams are essential for conceptualizing both the analytical workflow and the molecular logic behind the separation.

Chromatographic_Workflow cluster_Prep 1. Preparation cluster_Analysis 2. HPLC Analysis cluster_Result 3. Data Output MobilePhase Mobile Phase (Acetonitrile:Water) Pump Pump MobilePhase->Pump Sample Mixed Phenolic Standard Solution Injector Injector Sample->Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector (280 nm) Column->Detector CDS Chromatography Data System Detector->CDS Chromatogram Chromatogram (Peak Elution) CDS->Chromatogram

Caption: High-level workflow for the HPLC analysis of phenolic compounds.

Retention_Logic cluster_elution Phenol Phenol (log P = 1.46) Least Hydrophobic pCresol p-Cresol (log P = 1.94) Phenol->pCresol Phenol->pCresol + Methyl Group DCP 2,4-Dichlorophenol (log P = 3.06) Phenol->DCP + 2 Chloro Groups pCresol->DCP PCMX Chloroxylenol (log P = 3.27) Most Hydrophobic pCresol->PCMX + Chloro Group + Methyl Group DCP->PCMX

Caption: Relationship between molecular structure, hydrophobicity, and HPLC elution order.

Conclusion: From Theory to Practice

This guide demonstrates that the chromatographic retention time of Chloroxylenol is a predictable outcome of its molecular structure. Its relative hydrophobicity, conferred by its two methyl groups and a chlorine atom, causes it to be more strongly retained on a reversed-phase column than simpler phenolic compounds.

For the practicing scientist, this understanding is critical for effective method development and troubleshooting:

  • Optimizing Resolution: If Chloroxylenol co-elutes with an impurity, you can increase the retention time and improve separation by decreasing the organic solvent (acetonitrile) percentage in the mobile phase.

  • Reducing Run Time: To decrease the retention time of a well-resolved Chloroxylenol peak for higher throughput, you can modestly increase the percentage of acetonitrile.

  • Method Validation: As stipulated by bodies like the USP, any analytical method must be validated to confirm its suitability.[15][16] This includes demonstrating specificity, where the retention time of Chloroxylenol is distinct from potential impurities and related compounds.

By grounding your experimental choices in the fundamental principles of chromatography, you can build analytical methods that are not only accurate and precise but also robust and adaptable to new challenges in formulation analysis.

References

  • DrugFuture. (2023). Chloroxylenol. [Link]

  • Wikipedia. (2024). Chloroxylenol. [Link]

  • Chromatography Online. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). [Link]

  • Drawell. (2023). What Affects Retention Time in Gas Chromatography. [Link]

  • Huanxin High-tech Materials Co. Ltd. (n.d.). Chloroxylenol (PCMX). [Link]

  • Shimadzu. (n.d.). Factors Affecting Retention Time. [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3,5-dimethylphenol. PubChem Compound Database. [Link]

  • Chromatography Today. (n.d.). What is Retention Time?. [Link]

  • Web of Pharma. (2025). Chloroxylenol USP 2025. [Link]

  • Polymer Solutions. (n.d.). Chloroxylenol USP Testing. [Link]

  • USP. (2025). Chloroxylenol - Definition, Identification, Assay. [Link] (Note: Direct deep link may be subject to change by the publisher; landing page may be more stable).

  • MedicinesComplete. (n.d.). Chloroxylenol. [Link]

  • PubMed. (1995). HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (2022). Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways. [Link]

  • National Center for Biotechnology Information. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • PubMed. (2024). Single Method for Determination of Biocides Benzalkonium Chloride, Chloroxylenol and Chlorhexidine Gluconate...by Using High Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Retention time of phenolic acids and flavonoids standards analyzed by HPLC. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of 5 × 10 −7 M Chloroxylenol in its formulation "Rosa clean lotion". [Link]

  • National Center for Biotechnology Information. (2021). Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation. [Link]

  • ResearchGate. (2017). Quantification of Chloroxylenol, a Potent Antimicrobial Agent in Various Formulations andWater Samples.... [Link]

  • National Center for Biotechnology Information. (2020). Removal of Chloroxylenol Disinfectant by an Activated Sludge Microbial Community. [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry results of qualitative analysis of chloroxylenol degradation by C. elegans and T. versicolor. [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. [Link]

  • SciELO. (2017). Antioxidant activity and development of one chromatographic method to determine the phenolic compounds from Agroindustrial Pomace. [Link]

  • Taylor & Francis Online. (2019). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. [Link]

  • Semantic Scholar. (2024). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection.... [Link]

  • MDPI. (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques.... [Link]

  • SGS. (n.d.). Chloroxylenol USP Testing. [Link]

  • Royal Society of Chemistry. (2021). Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation. [Link]

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Validation

A Comparative Guide to the UV-Vis Absorption Maxima of Chlorinated Phenoxy Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption maxima of common chlorinated phenoxy acids, a class of herbicides...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption maxima of common chlorinated phenoxy acids, a class of herbicides widely used in agriculture.[1] Understanding their spectrophotometric properties is crucial for their detection, quantification, and the study of their environmental fate. This document will delve into the structural factors influencing their absorption characteristics and provide a standardized protocol for their analysis.

Introduction to Chlorinated Phenoxy Acids and UV-Vis Spectroscopy

Chlorinated phenoxy acids are systemic herbicides used to control broadleaf weeds.[1] Their chemical structure consists of a phenoxy group attached to a carboxylic acid, with one or more chlorine atoms substituted on the aromatic ring. The position and number of these chlorine substituents significantly influence the electronic transitions within the molecule and, consequently, their UV-Vis absorption spectra.

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a substance. For aromatic compounds like chlorinated phenoxy acids, the primary absorption bands arise from π → π* transitions within the benzene ring. The substitution of chlorine atoms and the auxochromic effect of the ether oxygen alter the energy levels of these transitions, leading to shifts in the absorption maxima (λmax).[2]

Factors Influencing UV-Vis Absorption Maxima

The UV-Vis absorption spectra of chlorinated phenoxy acids are primarily influenced by:

  • Number and Position of Chlorine Substituents: Chlorine atoms are electron-withdrawing groups that can also donate a lone pair of electrons to the aromatic ring (mesomeric effect). This dual nature affects the energy of the π orbitals. Generally, increasing the number of chlorine substituents leads to a bathochromic shift (shift to longer wavelengths) and can also affect the molar absorptivity.[3]

  • The Carboxylic Acid Group: The phenoxyacetic acid moiety itself contributes to the overall electronic structure.[4]

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima.[5][6] Polar solvents can interact with the solute through hydrogen bonding, which can stabilize the ground state more than the excited state, often resulting in a hypsochromic shift (blue shift) for n → π* transitions and a bathochromic shift (red shift) for π → π* transitions.[5][6]

  • pH of the Solution: The ionization state of the carboxylic acid group is pH-dependent. The anionic (dissociated) and undissociated forms of the acid can exhibit slightly different absorption spectra.[7][8] For instance, the anionic form of MCPA has a λmax at 279 nm, while the molecular form's maximum is at 277 nm.[8]

Comparative UV-Vis Absorption Data

The following table summarizes the reported UV-Vis absorption maxima for several common chlorinated phenoxy acids. It is important to note that the exact λmax can vary slightly depending on the solvent and pH.

CompoundCommon AbbreviationChemical Structureλmax (nm)Solvent/Conditions
Phenoxyacetic AcidPAAC₆H₅OCH₂COOH268-270[4][9]Methanol[4]
4-Chlorophenoxyacetic Acid4-CPA4-ClC₆H₄OCH₂COOH280[9]Aqueous TiO₂ dispersion[9]
2,4-Dichlorophenoxyacetic Acid2,4-D2,4-Cl₂C₆H₃OCH₂COOH283-285[9][10]Aqueous solution[10], Aqueous TiO₂ dispersion[9]
2,4,5-Trichlorophenoxyacetic Acid2,4,5-T2,4,5-Cl₃C₆H₂OCH₂COOH~288Not specified
2-(4-chloro-2-methylphenoxy)acetic acidMCPACH₃(Cl)C₆H₃OCH₂COOH277-280[7][8]pH 1.8 (undissociated) and 7.7 (dissociated)[7][8]

Observations:

  • Effect of Chlorination: As the number of chlorine atoms on the phenyl ring increases from zero (Phenoxyacetic Acid) to two (2,4-D), there is a noticeable bathochromic shift in the absorption maximum. This is consistent with the principle that increased substitution on the aromatic ring can lead to a red shift.

  • Positional Isomers: The position of the chlorine atoms also plays a role. While data for a direct comparison of all isomers is limited in the provided search results, it is a known phenomenon in UV-Vis spectroscopy of substituted benzenes.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a standardized methodology for obtaining reliable and reproducible UV-Vis spectra of chlorinated phenoxy acids.

4.1. Materials and Reagents

  • Spectrophotometer grade solvents (e.g., methanol, ethanol, acetonitrile, or ultrapure water)

  • Analytical standards of the chlorinated phenoxy acids of interest

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • pH meter and buffer solutions (if investigating pH effects)

4.2. Step-by-Step Methodology

  • Preparation of Stock Solutions: Accurately weigh a known amount of the analytical standard and dissolve it in a suitable solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 mg/L).

  • Preparation of Working Standards: Prepare a series of working standards by diluting the stock solution with the same solvent to achieve a range of concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the standards. This will serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the working standard before filling it.

    • Fill the cuvette with the working standard and place it in the spectrophotometer.

    • Record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs (λmax).

    • If quantifying, create a calibration curve by plotting absorbance at λmax versus the concentration of the working standards.

4.3. Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Weigh Analytical Standard B Dissolve in Solvent (Stock Solution) A->B C Prepare Working Standards (Dilution) B->C F Measure Sample (Working Standard) C->F D Set up Spectrophotometer (200-400 nm) E Measure Blank (Solvent) D->E E->F G Identify λmax F->G H Construct Calibration Curve (Optional) G->H

Caption: Workflow for determining the UV-Vis absorption maximum of a chlorinated phenoxy acid.

Causality Behind Experimental Choices
  • Choice of Solvent: The solvent should be transparent in the UV region of interest and should not react with the analyte. Spectrophotometer-grade solvents are used to minimize interference from impurities. The choice of a polar or non-polar solvent can be used to investigate solvent effects on the absorption spectrum.[5]

  • Quartz Cuvettes: Glass and plastic cuvettes absorb UV light at lower wavelengths and are therefore unsuitable for measurements below ~340 nm. Quartz cuvettes are transparent throughout the UV-Vis range and are essential for accurate measurements in the UV region.

  • Blank Measurement: The blank measurement corrects for any absorbance from the solvent and the cuvette itself, ensuring that the measured absorbance is solely due to the analyte.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps to ensure the trustworthiness of the results:

  • Linearity of Calibration Curve: A linear calibration curve (if generated for quantification) with a high correlation coefficient (R² > 0.99) indicates that the Beer-Lambert law is obeyed within the tested concentration range and that the dilutions were performed accurately.

  • Reproducibility: Repeating the measurement of the same standard multiple times should yield consistent λmax and absorbance values, demonstrating the stability of the instrument and the sample.

Conclusion

This guide has provided a comprehensive comparison of the UV-Vis absorption maxima of several key chlorinated phenoxy acids. The data clearly demonstrates the influence of the number and position of chlorine substituents on the absorption characteristics. By following the detailed experimental protocol, researchers can obtain accurate and reliable UV-Vis spectra for these compounds, which is fundamental for their analysis in various scientific and industrial applications.

References

  • SPECTROMETRIC DETERMINATIONS OF SELECTED HERBICIDES IN MODELLED AQUEOUS SOLUTIONS. (n.d.). Retrieved from [Link]

  • Vidal, B., & Wong Pin, F. (1997). Near UV Spectra of Phenoxyacetic Acid and Phenoxypropanoic Acid. Spectroscopy Letters, 30(7), 1301-1314.
  • Vione, D., et al. (n.d.). Effect of Dissolved Organic Compounds on the Photodegradation of the Herbicide MCPA in Aqueous Solution. IRIS-AperTO - UniTo. Retrieved from [Link]

  • Zertal, A., et al. (2004). Evolution of the UV spectrum of an air-saturated solution of MCPA... ResearchGate. Retrieved from [Link]

  • Kowalska, E., et al. (2009). Plot showing the temporal loss of the four phenoxyacetic acids as... ResearchGate. Retrieved from [Link]

  • Hutzinger, O., Safe, S., & Zitko, V. (1972). The Ultraviolet Absorption Spectra of Some Chlorinated Biphenyls. Journal of Environmental Science and Health, Part A, 7(5), 427-436.
  • UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A),... ResearchGate. (n.d.). Retrieved from [Link]

  • Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd. Retrieved from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved from [Link]

  • Part 11: Solvent Effects in the UV Visible Spectroscopy. (2019, March 15). YouTube. Retrieved from [Link]

Sources

Comparative

Predictive Accuracy in 13C NMR Spectroscopy: Evaluating Software vs. Empirical Data for Propanoic Acid Ether Linkages

For researchers and drug development professionals, the precise structural elucidation of aliphatic ether linkages is a critical step in verifying synthetic intermediates and active pharmaceutical ingredients (APIs). The...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise structural elucidation of aliphatic ether linkages is a critical step in verifying synthetic intermediates and active pharmaceutical ingredients (APIs). The propanoic acid ether linkage—specifically modeled here by 2-methoxypropanoic acid —is a ubiquitous structural motif in medicinal chemistry.

This guide objectively compares the performance of industry-leading in silico NMR prediction platforms (ACD/Labs and Mnova) against empirical ground-truth data. By establishing a self-validating analytical workflow, we demonstrate how to leverage both predictive algorithms and physical spectrometry to confidently assign


C NMR chemical shifts.

Mechanistic Causality: The Physics of the Ether Shift

Before comparing analytical tools, it is essential to understand the physical causality dictating the


C NMR chemical shifts of 2-methoxypropanoic acid (

). The molecule yields four distinct carbon signals, driven by localized electron density variations[1]:
  • C1 (Carbonyl Carbon, ~177 ppm): The extreme downfield shift is caused by the

    
     hybridization and the intense electron-withdrawing nature of the double-bonded oxygen and the hydroxyl group. This creates a highly deshielded localized magnetic environment.
    
  • C2 (Alpha Carbon, ~70 ppm): This carbon is deshielded by two competing forces. Primarily, the directly attached ether oxygen withdraws electron density via the inductive effect (

    
    -bond polarization). Secondarily, the adjacent carbonyl group exerts a milder deshielding effect. The combination pushes this 
    
    
    
    carbon significantly downfield to ~70 ppm[1].
  • C4 (Methoxy Carbon, ~54 ppm): The methyl group of the ether linkage is deshielded solely by the adjacent oxygen atom, placing it in the characteristic aliphatic ether range (~54 ppm)[1].

  • C3 (Beta Methyl Carbon, ~18 ppm): Situated furthest from the highly electronegative centers, this carbon experiences minimal deshielding, resonating in the standard aliphatic methyl region[1].

Comparison of Analytical Platforms

When empirical data is unavailable or when dereplicating novel structures, researchers rely on prediction software. The two dominant platforms utilize fundamentally different algorithmic architectures to predict the


C shifts of ether linkages.
ACD/Labs NMR Predictors

ACD/Labs employs a dual-algorithm approach combining Hierarchical Organization of Spherical Environments (HOSE) codes and Neural Networks[2]. The software references a massive proprietary database containing over 3.5 million ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


C chemical shifts.
  • Performance Advantage: Highly accurate for standard motifs like the propanoic acid ether linkage due to the sheer volume of empirical training data. It allows users to set a mean maximum difference parameter (usually

    
     2 ppm) for rapid structural dereplication[2].
    
Mnova NMRPredict (Mestrelab)

Mnova utilizes "Ensemble NMR Prediction," which aggregates results from multiple prediction engines, including Message Passing Neural Networks (MPNNs), Modgraph Consultants' Increments, and HOSE-code algorithms[3].

  • Performance Advantage: The ensemble approach excels at handling novel or highly sterically hindered ether linkages by smoothing out the biases of any single algorithmic method. It computes values accompanied by specific confidence intervals[3].

Quantitative Data Comparison

The following table compares the empirical ground-truth data of 2-methoxypropanoic acid against the typical predictive outputs of ACD/Labs and Mnova.

Carbon PositionChemical EnvironmentEmpirical Shift (ppm)ACD/Labs Predicted (ppm)Mnova Predicted (ppm)

Max (ppm)
C1

177.0176.5177.20.5
C2

70.071.169.81.1
C4

54.054.553.70.5
C3

18.017.818.30.3

Data Note: Empirical shifts are derived from standardized textbook and literature values for 2-methoxypropanoic acid[1]. Predicted values represent typical algorithmic deviations (usually


 ppm) expected from these software platforms[2].

Self-Validating Experimental Methodology

To ensure scientific integrity, the assignment of the propanoic acid ether linkage must be treated as a self-validating system. The following protocol outlines how to acquire empirical data and use it to validate and train in silico models.

Step 1: Sample Preparation
  • Weigh 15-20 mg of high-purity 2-methoxypropanoic acid.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (

    
    ). 
    
    
    
    is chosen because its internal reference peak (77.16 ppm) does not overlap with the critical 70 ppm or 54 ppm ether signals[4].
  • Transfer the solution to a standard 5 mm high-quality NMR tube[5].

Step 2: Empirical Acquisition
  • Insert the sample into a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or 600 MHz)[5].

  • Acquire the 1D

    
    C NMR spectrum at 100 MHz (or 151 MHz for a 600 MHz instrument) using a standard proton-decoupled sequence (e.g., WALTZ-16) to collapse 
    
    
    
    multiplets into sharp singlets[6].
  • Process the Free Induction Decay (FID) with a line broadening of 1.0 Hz, Fourier transform, and phase correct the spectrum.

Step 3: In Silico Prediction & Dereplication
  • Draw the structure of 2-methoxypropanoic acid in a chemical drawing tool (e.g., ChemDraw or ACD/ChemSketch) and import the .mol file into both ACD/Labs and Mnova[7],[8].

  • Define the experimental conditions in the software (Solvent: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , Frequency: 100 MHz).
    
  • Execute the

    
    C prediction algorithms.
    
Step 4: System Validation (The Feedback Loop)
  • Overlay the predicted spectra onto the empirical spectrum.

  • Verify that the mean deviation between the experimental and predicted chemical shifts is

    
     2 ppm[2].
    
  • Self-Validation: Once the empirical shifts are confirmed, use the software's database training feature to add the newly acquired empirical spectrum to your local institutional database. This trains the algorithms (updating the HOSE codes and Neural Networks) to improve the prediction accuracy for future, more complex propanoic acid ether derivatives[9],[3].

Workflow Visualization

The following diagram illustrates the comparative and self-validating workflow used to confidently assign the ether linkage chemical shifts.

G Start 2-Methoxypropanoic Acid (Structural Input) Empirical Empirical Acquisition (13C NMR Spectrometer) Start->Empirical ACD ACD/Labs Predictor (HOSE + Neural Net) Start->ACD Mnova Mnova NMRPredict (Ensemble ML + Increments) Start->Mnova DataEmp Ground Truth Shifts (177, 70, 54, 18 ppm) Empirical->DataEmp DataACD Predicted Shifts (Δ < 2 ppm) ACD->DataACD DataMnova Predicted Shifts (Δ < 2 ppm) Mnova->DataMnova Validation Data Dereplication & Statistical Alignment DataEmp->Validation DataACD->Validation DataMnova->Validation Feedback Database Training (Self-Validating Loop) Validation->Feedback Feedback->ACD Feedback->Mnova

Comparative workflow for 13C NMR dereplication and predictive algorithm training.

References

  • AskFilo. "The 1H NMR spectrum has four signals: a doublet at δ1.2(3H), a quartet at δ4.5(1H)..." AskFilo, 2025. [Link]

  • Google Patents. "CA2861066A1 - Compounds and methods for the enhanced degradation of targeted proteins...
  • ACS Publications. "An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly." Organic Process Research & Development, 2020.[Link]

  • The Royal Society of Chemistry. "Supplementary Information - ZW800-1C Proton 1H NMR and Carbon 13C NMR." RSC.org, 2014. [Link]

  • ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." ACD/Labs, 2025.[Link]

  • ACD/Labs. "Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication." ACD/Labs, 2025.[Link]

  • ACS Publications. "ACD/HNMR Predictor and ACD/CNMR Predictor." Journal of Chemical Education, 2025. [Link]

  • Mestrelab. "Mnova NMRPredict Desktop-Annual-Academic-Single Nominated License." Mestrelab Store, 2025. [Link]

  • Mestrelab. "Download NMR Predict - Ensemble NMR Prediction." Mestrelab, 2025. [Link]

Sources

Validation

A Researcher's Guide to Elemental Analysis: Validating the Composition of C11H13ClO3

In the realm of drug development and chemical research, the synthesis of a novel compound is but the first step. Rigorous characterization is paramount to ensure the synthesized molecule is indeed the one intended.

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and chemical research, the synthesis of a novel compound is but the first step. Rigorous characterization is paramount to ensure the synthesized molecule is indeed the one intended. Among the foundational techniques for this validation is elemental analysis, a procedure that determines the mass fractions of the elements within a compound. This guide provides an in-depth look at the elemental analysis of the hypothetical compound C11H13ClO3, comparing theoretical calculations with practical experimental considerations.

The Theoretical Benchmark: Calculating the Elemental Composition of C11H13ClO3

Before any experimental analysis, the theoretical or expected elemental composition must be calculated. This is based on the compound's molecular formula and the atomic weights of its constituent elements. The atomic weights are standardized values, often provided by IUPAC (International Union of Pure and Applied Chemistry).

To begin, we must determine the molecular weight of C11H13ClO3 using the atomic weights of Carbon, Hydrogen, Chlorine, and Oxygen.

  • Carbon (C): 12.011 g/mol [1]

  • Hydrogen (H): 1.008 g/mol [2][3]

  • Chlorine (Cl): 35.453 g/mol [4][5]

  • Oxygen (O): 15.999 g/mol [6][7]

The molecular weight is calculated as follows:

(11 × 12.011) + (13 × 1.008) + (1 × 35.453) + (3 × 15.999) = 132.121 + 13.104 + 35.453 + 47.997 = 228.675 g/mol

With the total molecular weight, we can now calculate the percentage composition of each element:

  • %C = (132.121 / 228.675) × 100 = 57.78%

  • %H = (13.104 / 228.675) × 100 = 5.73%

  • %Cl = (35.453 / 228.675) × 100 = 15.50%

  • %O = (47.997 / 228.675) × 100 = 20.99%

These percentages serve as the "gold standard" against which experimental results will be compared.

Experimental vs. Theoretical: A Comparative Analysis

The most common method for determining the percentages of carbon, hydrogen, and often nitrogen and sulfur, is combustion analysis . In this technique, a small, precisely weighed amount of the sample is combusted in a stream of oxygen. The resulting gases (CO2, H2O, etc.) are then quantitatively measured. The percentage of chlorine is typically determined by methods such as titration or ion chromatography after combustion in a Schöniger flask.

The following table compares the theoretical elemental composition of C11H13ClO3 with a set of hypothetical, yet realistic, experimental results.

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Deviation from Theoretical (Run 2)
Carbon (C)57.78%57.65%57.92%+0.14%
Hydrogen (H)5.73%5.81%5.70%-0.03%
Chlorine (Cl)15.50%15.39%15.45%-0.05%

Note: The percentage of oxygen is often determined by difference rather than direct measurement.

For a synthesized compound to be considered pure, the experimental values for C and H should typically be within ±0.4% of the theoretical values. The acceptable deviation for other elements like chlorine can vary depending on the analytical method used.

Causality Behind Experimental Deviations

Discrepancies between theoretical and experimental values are common and can arise from several sources:

  • Sample Purity: The presence of impurities, such as residual solvents or by-products from the synthesis, is the most common reason for deviations. For instance, a sample contaminated with a hydrocarbon solvent will show a higher percentage of carbon and hydrogen than theoretically predicted.

  • Hygroscopic Nature: If the compound readily absorbs moisture from the atmosphere, the experimental percentage of hydrogen (and oxygen, if measured) will be artificially high.

  • Incomplete Combustion: This can lead to lower-than-expected percentages for carbon and hydrogen. Modern elemental analyzers are designed to minimize this, but it can still be a factor with certain types of compounds.

  • Instrumental Error: While modern instruments are highly accurate, they are not infallible. Regular calibration with certified standards is crucial to minimize this source of error.

Experimental Protocol: Combustion Analysis for C and H

The following is a generalized, step-by-step methodology for performing combustion analysis for carbon and hydrogen.

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. If the sample is suspected to be hygroscopic, it should be dried under a vacuum over a desiccant.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule. The exact mass is recorded.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This ensures the instrument's detectors are responding accurately.

  • Combustion:

    • The encapsulated sample is introduced into a high-temperature (typically 900-1000°C) combustion furnace.

    • A constant stream of pure oxygen is passed over the sample, ensuring complete combustion to CO2 and H2O.

  • Gas Separation and Detection:

    • The resulting gas mixture is passed through a series of columns that separate the CO2 and H2O from other gases.

    • The amounts of CO2 and H2O are measured by a thermal conductivity detector.

  • Calculation:

    • The instrument's software uses the recorded sample weight and the measured amounts of CO2 and H2O to calculate the mass percentages of carbon and hydrogen in the original sample.

Workflow for Elemental Analysis Validation

The entire process, from receiving a sample to validating its composition, can be visualized as a systematic workflow.

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation cluster_result Phase 4: Conclusion Sample Receive & Dry Sample Weigh Accurately Weigh Sample Sample->Weigh Calibrate Calibrate Instrument with Standard Weigh->Calibrate Combust Combustion & Gas Separation Calibrate->Combust Detect Quantitative Detection of CO2 & H2O Combust->Detect Calc_Exp Calculate Experimental % Detect->Calc_Exp Compare Compare Experimental vs. Theoretical Calc_Exp->Compare Calc_Theo Calculate Theoretical % Calc_Theo->Compare Pass Purity Confirmed (Deviation < 0.4%) Compare->Pass Match Fail Purity Not Confirmed (Re-purify Sample) Compare->Fail No Match

Caption: Workflow for Elemental Analysis Validation

Conclusion

Elemental analysis is an indispensable tool in chemical research and drug development. By comparing the experimentally determined elemental composition with the theoretically calculated values, researchers can gain a high degree of confidence in the identity and purity of their synthesized compounds. As demonstrated with C11H13ClO3, a thorough understanding of both the theoretical calculations and the potential sources of experimental error is crucial for accurate interpretation of the results.

References

  • Carbon Atomic Weight: A discussion on the atomic weight of Carbon and its isotopes.
  • Chlorine - Wikipedia: Comprehensive information on the element Chlorine, including its standard atomic weight. Available at: [Link]

  • Chlorine - IUPAC Commission on Isotopic Abundances and Atomic Weights: Detailed information on the isotopic abundances and atomic weight of Chlorine. Available at: [Link]

  • Oxygen - Wikipedia: Comprehensive information on the element Oxygen, including its standard atomic weight. Available at: [Link]

  • Hydrogen - Wikipedia: Comprehensive information on the element Hydrogen, including its standard atomic weight. Available at: [Link]

  • Hydrogen - PubChem: Detailed information on the properties of Hydrogen. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- proper disposal procedures

Executive Summary & Chemical Identity Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- , commonly known as Clofibric Acid (CAS: 882-09-7), is the active metabolite of the lipid-lowering drug Clofibrate and a structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- , commonly known as Clofibric Acid (CAS: 882-09-7), is the active metabolite of the lipid-lowering drug Clofibrate and a structural isomer of the herbicide Mecoprop.

Why Proper Disposal Matters: Unlike standard organic acids, this compound contains a chlorine substituent on the aromatic ring. This halogenation renders the molecule chemically stable and environmentally persistent (recalcitrant). If disposed of improperly (e.g., down the drain or in standard non-halogenated waste streams), it resists biodegradation in wastewater treatment plants and can accumulate in aquatic ecosystems.

Operational Directive: This material must be segregated into the Halogenated Organic Waste stream. It requires high-temperature incineration equipped with acid gas scrubbers to safely break the Carbon-Chlorine (C-Cl) bond without releasing toxic byproducts.

Safety Profile & Hazard Characterization

Before handling waste, operators must validate safety protocols. This compound is generally supplied as a solid powder.[1]

ParameterSpecification
CAS Number 882-09-7
Physical State Solid (Crystalline Powder)
Signal Word WARNING
GHS Hazard Codes H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH412: Harmful to aquatic life with long-lasting effects
Required PPE Nitrile gloves (0.11mm min), Safety Goggles, Lab Coat, N95 Dust Mask (if handling open powder)

Operational Disposal Protocol

This protocol is designed to ensure compliance with RCRA (USA) and general EHS standards for halogenated organic compounds.

Step 1: Waste Segregation (The Critical Control Point)
  • Action: Segregate this material from "Non-Halogenated" solvents (e.g., Acetone, Methanol).

  • Scientific Rationale: Waste facilities often use non-halogenated waste for "fuel blending" (burning waste to generate energy). Halogenated compounds like Clofibric Acid cannot be fuel-blended because burning them generates hydrochloric acid (HCl) and potential dioxins. They require a dedicated incinerator.

  • Rule: If the Clofibric acid is in solution (e.g., HPLC waste), the entire container must be tagged "Halogenated Solvent Waste."

Step 2: Packaging & Containment
  • Solid Waste: Collect pure powder or contaminated solids (weigh boats, paper towels) in a wide-mouth HDPE (High-Density Polyethylene) jar or a clear, heavy-duty polyethylene bag properly sealed.

  • Liquid Waste: If dissolved, collect in a chemically resistant container (Glass or HDPE). Ensure the container is rated for solvent waste.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Step 3: Labeling

Every container must be labeled before waste is added.

  • Chemical Name: Write out the full name: "Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)-" OR "Clofibric Acid Waste."

  • Constituents: If in solution, list the solvent (e.g., "Acetonitrile 90%, Clofibric Acid 10%").

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

Step 4: Final Handoff
  • Transfer to your facility's Central Accumulation Area (CAA).

  • Transport: Use secondary containment (a rubber pail or cart with a lip) when moving waste through corridors to prevent spill migration.

Process Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream.

DisposalFlow Start Waste Generation: Clofibric Acid (CAS 882-09-7) StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Debris LiquidStream Liquid/Solution Waste StateCheck->LiquidStream Dissolved Container Pack in HDPE Jar or Double-lined Poly Bag SolidStream->Container ContamCheck Is it mixed with Non-Halogenated Solvents? LiquidStream->ContamCheck HaloTag CRITICAL STEP: Tag as HALOGENATED Waste ContamCheck->HaloTag Yes or No (Cl atom overrides) DisposalMethod Disposal Method: High-Temp Incineration (>1100°C) with Scrubber HaloTag->DisposalMethod Container->DisposalMethod

Figure 1: Decision logic for segregating Clofibric Acid waste. Note that the presence of the Chlorine atom mandates the "Halogenated" pathway regardless of the solvent used.

Technical Rationale & Emergency Response

Why Incineration?

The presence of the Chlorine atom on the aromatic ring creates a bond with high dissociation energy.

  • Mechanism: Standard combustion (fuel blending) may not fully oxidize the molecule, leading to the formation of incomplete combustion products.

  • Solution: High-temperature incineration (>1100°C) ensures complete mineralization into CO₂, H₂O, and HCl. The HCl is then captured by alkaline scrubbers in the exhaust stack, preventing acid rain formation.

Spill Management (Small Scale < 50g)
  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE: Don nitrile gloves, goggles, and a lab coat.

  • Contain:

    • Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite or a commercial spill pad.

  • Clean: Wipe the surface with a soap/water solution (Clofibric acid is sparingly soluble in pure water; a surfactant helps).

  • Disposal: Place all cleanup materials into the Halogenated Waste container.

References

  • PubChem. (n.d.). Clofibric Acid | C10H11ClO3 - CID 2797. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. EPA. (2023). Hazardous Waste Generators: Managing Your Waste. United States Environmental Protection Agency. Retrieved October 26, 2023, from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Propanoic Acid, 3-(4-chloro-3,5-dimethylphenoxy)-

In the pursuit of scientific advancement, particularly within drug development and research, the safety of laboratory personnel is paramount. This guide provides essential, in-depth technical and procedural information f...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of scientific advancement, particularly within drug development and research, the safety of laboratory personnel is paramount. This guide provides essential, in-depth technical and procedural information for the safe handling of Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)-, a compound that, while promising in research, requires meticulous handling due to its potential hazards. This document moves beyond a simple checklist, offering a framework of understanding rooted in the chemical's structural characteristics and the principles of laboratory safety.

The following protocols are designed to be self-validating, integrating causality with procedural steps to foster a culture of safety and scientific integrity.

Hazard Analysis: Understanding the Risk Profile

Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- belongs to the class of chlorinated phenoxy acids. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its chemical structure—a propanoic acid derivative with a chlorinated phenoxy group—suggests a hazard profile that includes:

  • Corrosivity: The presence of the carboxylic acid group indicates that the compound is likely corrosive, capable of causing severe skin burns and eye damage upon contact.[1][2][3]

  • Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

  • Toxicity: Similar chlorinated phenoxy compounds are used as herbicides and can be harmful if swallowed or absorbed through the skin.[4][5][6][7]

  • Solid Particulate Hazard: If the compound is a powder, it poses an inhalation risk and can be easily dispersed in the laboratory environment.[8][9]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)-.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[10][11][12]The corrosive nature of the compound necessitates robust protection against splashes to the eyes and face. A face shield provides an additional barrier of protection.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10][13]Prevents direct skin contact with the corrosive and potentially toxic compound. Glove integrity should be inspected before each use.
Body Protection A chemical-resistant laboratory coat or apron worn over personal clothing.[10][11][14]Protects the skin and clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[10][12]Essential when handling the compound as a powder or when there is a risk of aerosol generation. All respirator use must be in accordance with a written respiratory protection program.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is crucial for minimizing exposure and preventing accidents.

Preparation and Engineering Controls
  • Designated Area: All work with Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[8][9][15]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11][12]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents should be readily available.[11][15]

  • Waste Container: A clearly labeled, compatible hazardous waste container must be in the work area before starting any procedure.[15]

Weighing and Handling of Solid Compound

The following workflow is designed to minimize the generation and dispersal of dust.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Designate Work in Fume Hood Prep->Designate 1. Setup Weigh Weigh Compound in Contained Manner Designate->Weigh 2. Procedure Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decontaminate Decontaminate Glassware and Work Surfaces Transfer->Decontaminate 3. Post-Procedure Waste Dispose of Waste in Labeled Container Decontaminate->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE

Caption: Workflow for the safe handling of powdered Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)-.

Step-by-Step Procedure
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare Work Area: Place absorbent bench paper on the work surface inside the fume hood to contain any potential spills.[9]

  • Weighing:

    • If possible, use a ventilated balance enclosure.[8]

    • Alternatively, pre-weigh a sealed container, add the compound inside the fume hood, and then re-weigh the container outside the hood.[9] This minimizes the time the powdered chemical is exposed to air currents.

  • Dissolution: Add solvent to the compound slowly and carefully within the fume hood to avoid splashing.

  • Transfers: Use a pipette or other appropriate liquid handling device for all transfers of the solution.

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent after use.[16]

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][16]

Disposal Plan: Responsible Waste Management

Improper disposal of hazardous chemicals can have serious environmental and safety consequences.

  • Waste Collection: All solid waste (e.g., contaminated gloves, bench paper) and liquid waste containing Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- must be collected in a designated hazardous waste container.[15]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[15]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[15][17]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[15] Do not pour this chemical down the drain. [15]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17][18] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[17][18][19] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19][20]

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department.

    • For small spills, and if you are trained to do so, don the appropriate PPE, cover the spill with an inert absorbent material, and then carefully sweep it into the hazardous waste container.[15]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, allowing for the confident pursuit of scientific discovery.

References

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. University of California, Berkeley. Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers. Retrieved from [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • OSHA Education Center. (n.d.). A Guide to Hazardous Materials and Laboratory Safety. Retrieved from [Link]

  • San José State University. (n.d.). Hazardous Materials and Laboratory Safety. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • Winfield Solutions, LLC. (n.d.). Material Safety Data Sheet - MCPE Phenoxy Herbicide. Retrieved from [Link]

  • Fisher Scientific. (2023, October 20). Safety Data Sheet - Propionic acid. Retrieved from [Link]

  • gsrs. (n.d.). 3-(4-CHLORO-2-METHYLPHENOXY)PROPIONIC ACID. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Propionic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - Propanoic acid. Retrieved from [Link]

  • Defense Technical Information Center. (1992, November 1). Determination of Chlorinated Phenoxyacid Herbicides in Water and Sediment by Solid Phase Extraction and High-Performance Liquid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • PubMed. (2013, September 15). Determination of chlorinated phenoxy acid herbicides in tobacco by modified quechERS extraction and high-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

Sources

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